molecular formula C8H7FO B1349321 4-Fluoro-3-methylbenzaldehyde CAS No. 135427-08-6

4-Fluoro-3-methylbenzaldehyde

Cat. No.: B1349321
CAS No.: 135427-08-6
M. Wt: 138.14 g/mol
InChI Key: NRFKZFFVTGGEQF-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7FO and its molecular weight is 138.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFKZFFVTGGEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370547
Record name 4-Fluoro-3-methylbenzaldehyde
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Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135427-08-6
Record name 4-Fluoro-3-methylbenzaldehyde
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Record name 4-Fluoro-3-methylbenzaldehyde
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Foundational & Exploratory

Section 1: Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-3-methylbenzaldehyde (CAS: 135427-08-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Synthesizing data from established chemical suppliers and safety databases, this document details the compound's properties, reactivity, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

This compound, registered under CAS number 135427-08-6, is a substituted aromatic aldehyde.[1] Its structure, featuring a fluorine atom and a methyl group on the benzaldehyde core, imparts unique reactivity and makes it a valuable building block in various synthetic applications.[2][3] The fluorine atom, in particular, is a desirable feature in medicinal chemistry for its ability to enhance metabolic stability and bioavailability in drug candidates.[2][4]

Below are the fundamental identifiers and properties of the compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 135427-08-6[1]
Molecular Formula C₈H₇FO[1][4][5]
Molecular Weight 138.14 g/mol [1][6]
IUPAC Name This compound
Synonyms 4-Fluoro-m-tolualdehyde, 2-Fluoro-5-formyltoluene[1]
InChI Key NRFKZFFVTGGEQF-UHFFFAOYSA-N
SMILES Cc1cc(C=O)ccc1F
MDL Number MFCD01631431[4]

Caption: Molecular structure of this compound.

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance Colorless to almost colorless or pale yellow clear liquid.[2][4][7]Chem-Impex, TCI
Boiling Point 208 °C (lit.)[1][4][5][7][8][9]
Density 1.132 - 1.14 g/mL at 25 °C (lit.)[1][4][5]
Refractive Index n20/D 1.522 (lit.)[1][4][7]
Flash Point 79 °C / 175 °F (closed cup)[1][7][8]
Water Solubility Slightly soluble.[1][9]LookChem
Sensitivity Air sensitive.[1][7]LookChem, TCI

Section 2: Plausible Synthesis Route and Experimental Protocol

While multiple proprietary methods exist for the industrial production of this compound, a common and logical laboratory-scale approach involves the formylation of 2-fluorotoluene. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group to an activated aromatic ring and serves as a robust choice for this transformation.

Causality Behind Experimental Choices:

  • Starting Material: 2-Fluorotoluene is selected as the logical precursor. The ortho- and para-directing effects of both the fluorine and methyl groups would suggest formylation at the C4 or C6 positions. Steric hindrance from the methyl group at C2 makes the C4 position (para to the methyl group) the more likely site of substitution, leading to the desired product.

  • Reaction: The Vilsmeier-Haack reaction uses a mild electrophile (the Vilsmeier reagent, chloroiminium salt) generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This avoids the harsh conditions of other formylation methods that could lead to side reactions.

  • Workup: A basic aqueous workup (e.g., with sodium acetate or sodium hydroxide) is critical to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize the acidic reaction byproducts.

Synthetic_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification DMF DMF (Solvent/Reagent) Vilsmeier Vilsmeier Reagent (In Situ Formation) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction Electrophilic Aromatic Substitution (0-70°C) Vilsmeier->Reaction Start 2-Fluorotoluene (Starting Material) Start->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Hydrolysis Aqueous Hydrolysis (e.g., NaOH aq.) Intermediate->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Distillation / Chromatography Extraction->Purification Product This compound (Final Product) Purification->Product

Caption: Proposed synthetic workflow for this compound.

Protocol: Vilsmeier-Haack Formylation of 2-Fluorotoluene

This protocol is a representative example and must be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked, flame-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: Add 2-fluorotoluene (1 equivalent) to the flask dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Hydrolysis: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate or dilute sodium hydroxide. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood. Stir the resulting slurry vigorously for 1 hour to ensure complete hydrolysis of the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic extracts sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Section 3: Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its aldehyde functional group and the specific substitution pattern on the aromatic ring.[4] It serves as a versatile precursor in multi-step syntheses across several high-value industries.[2][3]

Reactivity_Pathways cluster_pharma Pharmaceutical Intermediates cluster_agro Agrochemical Precursors center_node This compound reductive_amination Reductive Amination (e.g., + R₂NH, NaBH₃CN) center_node->reductive_amination aldol Aldol Condensation (e.g., + Ketone, Base) center_node->aldol wittig Wittig Reaction (e.g., + Ph₃P=CHR) center_node->wittig oxidation Oxidation (e.g., KMnO₄, H₂O₂) center_node->oxidation product_amine Substituted Benzylamines reductive_amination->product_amine Forms C-N bond product_chalcone Chalcone Derivatives aldol->product_chalcone Forms C-C bond product_alkene Styrene Derivatives wittig->product_alkene Forms C=C bond product_acid 4-Fluoro-3-methyl- benzoic Acid oxidation->product_acid Forms Carboxylic Acid

Sources

An In-depth Technical Guide to 4-Fluoro-3-methylbenzaldehyde: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Benzaldehydes

4-Fluoro-3-methylbenzaldehyde, a seemingly unassuming aromatic aldehyde, represents a cornerstone intermediate in the fine chemical and pharmaceutical industries. Its strategic importance lies in the unique interplay of its substituents: a fluorine atom, a methyl group, and a reactive aldehyde functionality. The fluorine atom, a bioisostere for hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl group provides a point of steric and electronic differentiation, while the aldehyde group serves as a versatile handle for a vast array of chemical transformations. This guide offers a comprehensive exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and key reactions, and an expert analysis of its reactivity, providing a critical resource for its effective application in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its safe handling, purification, and characterization.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
CAS Number 135427-08-6[1]
Molecular Formula C₈H₇FO[1]
Molecular Weight 138.14 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 208 °C (lit.)[1]
Density 1.132 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.522 (lit.)[1]
Flash Point 79.44 °C - closed cup[1]
Solubility Slightly soluble in water.
Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. Below is a detailed interpretation of the expected NMR and IR spectra of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule.

  • Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.9 ppm . This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

  • Aromatic Protons (Ar-H): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other and with the fluorine atom.

    • One proton will appear as a doublet of doublets, coupled to the adjacent aromatic proton and the fluorine atom.

    • Another proton will appear as a multiplet.

    • The third aromatic proton will likely appear as a triplet. These signals are typically found in the range of δ 7.2-7.8 ppm .

  • Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is expected around δ 2.3 ppm .

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal for the aldehydic carbonyl carbon will be observed in the highly deshielded region of δ 190-193 ppm .

  • Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.

  • Methyl Carbon (CH₃): The methyl carbon will give rise to a signal in the upfield region of the spectrum, typically around δ 15-20 ppm .

IR (Infrared) Spectroscopy: The IR spectrum highlights the key functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , characteristic of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands are often observed around 2820 cm⁻¹ and 2720 cm⁻¹ . The latter is particularly diagnostic for the C-H bond of an aldehyde.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

  • C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region is characteristic of the C-F bond.

  • C-H Bending (Aromatic): Out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Synthesis and Purification

The most common and reliable laboratory synthesis of this compound involves the oxidation of the corresponding benzyl alcohol. This method is favored due to the commercial availability of the starting material and the high yields that can be achieved with controlled oxidation.

Oxidation of 4-Fluoro-3-methylbenzyl Alcohol

The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation due to its selectivity for oxidizing primary alcohols to aldehydes.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 4-fluoro-3-methylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of the aldehyde spot indicate the reaction's progression.

  • Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The silica pad is washed with additional diethyl ether.

  • Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound as a colorless to light yellow liquid.

Synthetic Pathway Diagram:

Synthesis Start 4-Fluoro-3-methylbenzyl Alcohol Reagent PCC, DCM Start->Reagent Product This compound Reagent->Product ReductiveAmination Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine Amine Primary/Secondary Amine Amine->Imine Product Substituted Amine Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) ReducingAgent->Product

Sources

Introduction: The Architectural Significance of a Fluorinated Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-3-methylbenzaldehyde: Molecular Structure, Weight, and Characterization

This compound is a substituted aromatic aldehyde, a class of organic compounds pivotal to chemical synthesis. It serves not merely as a reagent but as a versatile molecular scaffold, primarily utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical, agrochemical, and fragrance industries.[1][2] The strategic placement of a fluorine atom, a methyl group, and an aldehyde function on a benzene ring imparts a unique combination of reactivity and physicochemical properties. This guide, intended for researchers and drug development professionals, provides a detailed examination of its molecular architecture, precise molecular weight, and the analytical methodologies required for its unambiguous identification, underscoring its value in modern synthetic chemistry.

Molecular Identity and Structural Elucidation

The unique reactivity and utility of this compound stem directly from its specific atomic arrangement. Understanding this structure is fundamental to its application.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 135427-08-6[1][2][3]

  • Molecular Formula: C₈H₇FO[1][3]

The structure consists of a central benzene ring. The positions on the ring are numbered starting from the carbon atom of the aldehyde group (CHO) as position 1. Consequently, the methyl group (CH₃) occupies position 3, and the highly electronegative fluorine atom (F) is at position 4.

The aldehyde group is a reactive site, readily participating in nucleophilic additions and condensation reactions.[1] The fluorine atom at the para-position to the aldehyde exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aldehyde group and the aromatic ring. Conversely, the methyl group at the meta-position has a mild electron-donating inductive effect. This electronic interplay is crucial for directing further chemical modifications and is a key reason for its selection in multi-step syntheses.

molecular_structure cluster_ring C1 C C2 C C1->C2 p1 C1->p1 C3 C C2->C3 C4 C C3->C4 p3 C3->p3 C5 C C4->C5 p4 C4->p4 C6 C C5->C6 C6->C1 CHO CHO CH3 CH₃ F F p1->CHO p3->CH3 p4->F

Caption: Molecular structure of this compound.

Physicochemical Properties and Molecular Weight

The physical characteristics of a compound are critical for its handling, storage, and application in chemical reactions. The molecular weight is a fundamental property derived directly from the molecular formula.

Molecular Weight Determination:

  • Average Molecular Weight: 138.14 g/mol .[1][4] This value is calculated using the weighted average of the natural abundances of the isotopes of each element (C, H, F, O).

  • Monoisotopic Mass: 138.048093 Da. This value is calculated using the mass of the most abundant isotope of each element. It is the precise mass used in high-resolution mass spectrometry for definitive identification.

Key Physicochemical Data:

PropertyValueSource(s)
Molecular Weight 138.14 g/mol [1][4]
Appearance Colorless to pale yellow liquid[1][3][5]
Density (at 25 °C) 1.132 - 1.14 g/mL[1][2][3]
Boiling Point 208 °C[1][2]
Refractive Index (n20/D) ~1.522[2][3]
Flash Point 79.44 °C (175.0 °F)
Purity (Typical) ≥97% (GC)[5]

Structural Verification: A Self-Validating Protocol

In any research or development setting, verifying the identity and purity of a starting material is a non-negotiable step for ensuring the reliability and reproducibility of experimental outcomes. The structure of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques.

Workflow for Structural Confirmation:

workflow cluster_protocol Structural Verification Protocol start Sample of This compound ms Mass Spectrometry (MS) - Determine Molecular Weight start->ms Step 1 ir Infrared (IR) Spectroscopy - Identify Functional Groups start->ir Step 2 nmr Nuclear Magnetic Resonance (NMR) - Elucidate C-H Framework start->nmr Step 3 confirm Structure Confirmed ms->confirm ir->confirm nmr->confirm

Caption: Workflow for the spectroscopic identification of this compound.

1. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

  • Causality: The first step is to confirm the molecular mass. High-resolution mass spectrometry (HRMS) provides an exact mass measurement that can validate the molecular formula.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 139.0553. This experimentally observed value should match the theoretical exact mass of C₈H₈FO⁺ within a narrow tolerance (typically < 5 ppm), confirming the elemental composition.

2. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

  • Causality: IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

  • Methodology:

    • Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.

    • Acquire the IR spectrum.

  • Expected Result: The spectrum will exhibit key absorption bands:

    • A strong, sharp peak around 1700-1710 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde.

    • Two peaks around 2820 cm⁻¹ and 2720 cm⁻¹ (a C-H stretch), known as a Fermi doublet, which is highly indicative of an aldehyde.

    • Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

    • A strong band around 1200-1250 cm⁻¹ for the C-F (aryl-fluorine) stretch.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

  • Causality: ¹H and ¹³C NMR spectroscopy provide the most detailed information, revealing the connectivity of the hydrogen and carbon atoms, respectively. It allows for the definitive assignment of the substitution pattern.

  • Methodology:

    • Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HSQC).

  • Expected Results:

    • ¹H NMR:

      • A singlet at ~9.9-10.0 ppm for the aldehyde proton (-CHO).

      • A singlet at ~2.3-2.4 ppm for the three methyl protons (-CH₃).

      • A complex pattern of signals in the aromatic region (~7.0-7.8 ppm ) for the three distinct aromatic protons. The specific splitting patterns (doublets, doublet of doublets) and coupling constants will be consistent with the 1,3,4-substitution pattern.

    • ¹³C NMR:

      • A signal at ~190-192 ppm for the aldehyde carbonyl carbon.

      • Signals in the ~120-165 ppm range for the six aromatic carbons. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

      • A signal at ~15-20 ppm for the methyl carbon.

By integrating the data from these three orthogonal techniques, a scientist can build a self-validating case for the structure and purity of this compound, ensuring trustworthiness in subsequent applications.

Applications in Advanced Synthesis

This compound is a valuable building block precisely because its structure is tailored for reactivity and modification.[6] It is frequently employed in:

  • Pharmaceutical Development: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1]

  • Agrochemical Formulation: The compound is used to produce herbicides and pesticides, where the fluoro-aromatic moiety can enhance biological activity and metabolic stability.[1]

  • Specialty Materials: The unique electronic properties imparted by the fluorine atom make it a useful starting material for advanced polymers and electronic materials.[6]

Conclusion

This compound is more than a simple chemical; it is a precisely engineered molecular tool. Its molecular weight of 138.14 g/mol and its distinct structure, characterized by the 1,3,4-substitution pattern of its aldehyde, methyl, and fluoro groups, provide a foundation for complex chemical synthesis. A rigorous, multi-technique approach to structural verification is essential for any application, ensuring that the unique potential of this versatile intermediate is fully and reliably realized in research and development.

References

  • Exploring this compound: Properties and Applications . Ningbo Inno Pharmchem Co., Ltd. [Link]

  • The Versatility of this compound in Specialty Chemical Synthesis . Ningbo Inno Pharmchem Co., Ltd. [Link]

  • 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 . PubChem. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzaldehyde: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Fluoro-3-methylbenzaldehyde

This compound (CAS: 135427-08-6) is a highly versatile aromatic aldehyde that serves as a critical building block in the synthesis of a wide array of high-value chemical entities.[1][2][3] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzaldehyde core, imparts desirable physicochemical properties to target molecules. This makes it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[3][4] In the pharmaceutical industry, the presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5] As such, a deep understanding of the synthetic pathways to this key intermediate is paramount for researchers, scientists, and professionals in drug development and fine chemical manufacturing.

This technical guide provides a comprehensive analysis of the principal synthetic routes to this compound, with a focus on the selection of starting materials, the causality behind experimental choices, and detailed, field-proven protocols.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly categorized into three primary strategies, each commencing from readily available starting materials:

  • Direct Formylation of 2-Fluorotoluene: This is the most direct approach, involving the introduction of a formyl group onto the aromatic ring of 2-fluorotoluene.

  • Oxidation of (4-Fluoro-3-methylphenyl)methanol: A two-step approach involving the synthesis of the corresponding benzyl alcohol followed by its oxidation to the aldehyde.

  • Directed ortho-Lithiation of 2-Fluorotoluene: A regioselective method that leverages the directing effect of the fluorine atom to introduce the formyl group at the desired position.

The choice of a particular route is often dictated by factors such as scale, available equipment, cost of reagents, and desired purity of the final product. The following sections will delve into the intricacies of each of these strategies.

Route 1: Direct Formylation of 2-Fluorotoluene

The most logical and industrially relevant starting material for the direct formylation approach is 2-fluorotoluene (o-fluorotoluene).[6] The electron-donating methyl group and the weakly activating, ortho-, para-directing fluorine atom synergistically activate the aromatic ring towards electrophilic substitution.[7][8][9] The primary challenge lies in achieving high regioselectivity for the desired 4-fluoro isomer over other potential isomers. Two classical formylation reactions are primarily employed: the Gattermann-Koch reaction and the Vilsmeier-Haack reaction.

Gattermann-Koch Formylation

The Gattermann-Koch reaction is a well-established method for the formylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, and a co-catalyst like cuprous chloride.[10][11]

Causality of Experimental Choices:

  • Lewis Acid (AlCl₃): The strong Lewis acid activates the formylating agent, which is believed to be the formyl cation ([HCO]⁺) or a complex thereof, making it sufficiently electrophilic to attack the aromatic ring.[10]

  • Co-catalyst (CuCl): In reactions at atmospheric pressure, cuprous chloride is often necessary to facilitate the formation of the active electrophile from carbon monoxide.[10]

  • Reaction Conditions: The reaction is typically carried out under pressure to ensure a sufficient concentration of carbon monoxide in the reaction mixture. The temperature is carefully controlled to prevent side reactions.

Experimental Protocol: Modified Gattermann-Koch Formylation of 2-Fluorotoluene [12]

This protocol is adapted from a patented industrial process.

  • Step 1: Catalyst Slurry Preparation: In a suitable pressure reactor, a slurry of aluminum chloride (1.2-1.5 equivalents) in an inert solvent such as cyclohexane is prepared under an inert atmosphere.

  • Step 2: Addition of Starting Material: 2-Fluorotoluene (1.0 equivalent) is added to the catalyst slurry.

  • Step 3: Formylation: The reactor is pressurized with carbon monoxide (typically to 100-1000 psig) and the mixture is stirred at a controlled temperature (e.g., 25-50°C) for several hours. A minuscule amount of hydrogen chloride (0.005 to 0.01 moles per mole of aluminum chloride) can be added to initiate the reaction.[12]

  • Step 4: Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto ice-water. The organic layer is separated, washed with water and brine, and dried over a suitable drying agent (e.g., Na₂SO₄). The product, this compound, is then isolated and purified by vacuum distillation. A reported yield for this process is approximately 67.4%.[12]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[13]

Causality of Experimental Choices:

  • Vilsmeier Reagent (DMF/POCl₃): The reaction between DMF and POCl₃ generates the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[14]

  • Substrate Suitability: This reaction is particularly effective for electron-rich arenes, and 2-fluorotoluene fits this criterion due to the activating effects of the methyl and fluoro substituents.[13]

  • Reaction Conditions: The reaction is typically run at temperatures ranging from 0°C to elevated temperatures, depending on the reactivity of the substrate. The work-up involves hydrolysis of the intermediate iminium salt to the aldehyde.[14]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Fluorotoluene

  • Step 1: Formation of the Vilsmeier Reagent: In a reaction vessel under an inert atmosphere, phosphorus oxychloride (1.1-1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (used as both reagent and solvent). The mixture is stirred at 0°C for a specified time to allow for the formation of the Vilsmeier reagent.

  • Step 2: Formylation: 2-Fluorotoluene (1.0 equivalent) is added to the prepared Vilsmeier reagent at a low temperature. The reaction mixture is then allowed to warm to room temperature or heated to a specific temperature (e.g., 60-80°C) and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Step 3: Hydrolysis and Work-up: The reaction mixture is cooled and carefully poured into a stirred mixture of ice and water. A solution of sodium acetate or sodium hydroxide is added to neutralize the acid and facilitate the hydrolysis of the iminium salt intermediate.

  • Step 4: Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water and brine, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.

G cluster_formylation Route 1: Direct Formylation 2-Fluorotoluene 2-Fluorotoluene

Route 2: Synthesis via Oxidation of (4-Fluoro-3-methylphenyl)methanol

This two-step synthetic route offers an alternative to direct formylation and involves the preparation of an intermediate benzyl alcohol, which is subsequently oxidized to the target aldehyde.

Synthesis of the Precursor: (4-Fluoro-3-methylphenyl)methanol

The starting material for this route is typically 4-fluoro-3-methylbenzoic acid. This benzoic acid derivative can be synthesized from m-fluorotoluene via a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis of the resulting trichloromethyl ketone.[15]

Experimental Protocol: Reduction of 4-Fluoro-3-methylbenzoic Acid

  • Step 1: Reaction Setup: 4-Fluoro-3-methylbenzoic acid (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), in a reaction vessel under an inert atmosphere.

  • Step 2: Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.0-1.5 equivalents), is carefully added portion-wise to the solution at 0°C. The reaction mixture is then stirred at room temperature or gently refluxed until the reduction is complete.

  • Step 3: Quenching and Work-up: The reaction is cautiously quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • Step 4: Extraction and Purification: The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield (4-fluoro-3-methylphenyl)methanol, which can often be used in the next step without further purification.

Oxidation to this compound

The oxidation of the primary alcohol to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are excellent choices for this transformation.[16][17][18][19][20][21][22][23]

Experimental Protocol: Dess-Martin Oxidation [16][17]

  • Step 1: Reaction Setup: (4-Fluoro-3-methylphenyl)methanol (1.0 equivalent) is dissolved in a dry chlorinated solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere.

  • Step 2: Oxidation: Dess-Martin periodinane (1.1-1.5 equivalents) is added to the solution in one portion at room temperature. The reaction is typically rapid and is stirred for 1-3 hours.

  • Step 3: Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the two layers are clear.

  • Step 4: Extraction and Purification: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried and concentrated. The crude product is purified by column chromatography on silica gel to give this compound.

G

Route 3: Directed ortho-Lithiation of 2-Fluorotoluene

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[24] In the case of 2-fluorotoluene, the fluorine atom can act as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species can then be quenched with an electrophile, such as DMF, to introduce the formyl group.[25][26]

Causality of Experimental Choices:

  • Directing Group: The fluorine atom, being a Lewis basic site, can coordinate with the lithium of the organolithium reagent, directing the deprotonation to the C-3 position.

  • Strong Base (n-BuLi): A strong alkyllithium base is required to deprotonate the aromatic C-H bond.

  • Low Temperature: The reaction is carried out at very low temperatures (typically -78°C) to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Formylating Agent (DMF): DMF serves as an efficient one-carbon electrophile for the introduction of the aldehyde functionality.

Experimental Protocol: Directed ortho-Lithiation and Formylation

  • Step 1: Lithiation: A solution of 2-fluorotoluene (1.0 equivalent) in an anhydrous ethereal solvent like THF is cooled to -78°C under a strict inert atmosphere. n-Butyllithium (1.1-1.2 equivalents) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.

  • Step 2: Formylation: Anhydrous DMF (1.5-2.0 equivalents) is added dropwise to the solution of the aryllithium species at -78°C. The reaction mixture is stirred for another 1-2 hours at this temperature and then allowed to warm slowly to room temperature.

  • Step 3: Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Step 4: Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography to yield this compound.

G

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Gattermann-Koch 2-FluorotolueneCO, HCl, AlCl₃, CuCl~67%[12]Direct, industrially scalableRequires high pressure, handling of CO and HCl
Vilsmeier-Haack 2-FluorotolueneDMF, POCl₃Moderate to GoodMild conditions, versatileUse of corrosive POCl₃
Oxidation m-Fluorotoluene1. Trichloroacetyl chloride, AlCl₃; 2. LiAlH₄; 3. DMP or Swern reagentsGood (multi-step)Avoids harsh formylation reagents, high selectivityMulti-step synthesis, use of stoichiometric oxidants
Directed ortho-Lithiation 2-Fluorotoluenen-BuLi, DMFGood to ExcellentHigh regioselectivity, mild conditionsRequires strictly anhydrous conditions and low temperatures

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several distinct synthetic strategies, with the choice of methodology being contingent on the specific requirements of the synthesis. Direct formylation methods, particularly the Gattermann-Koch reaction, are well-suited for large-scale industrial production. The oxidation of (4-fluoro-3-methylphenyl)methanol offers a reliable and selective laboratory-scale synthesis, while directed ortho-lithiation provides an elegant and highly regioselective route for smaller-scale preparations where precise control is paramount.

As the demand for complex fluorinated molecules continues to grow, the development of more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research. Future advancements may focus on catalytic formylation reactions that avoid the use of stoichiometric and corrosive reagents, further enhancing the synthetic chemist's toolkit for accessing this valuable compound.

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An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic effects within 4-Fluoro-3-methylbenzaldehyde, a versatile intermediate in the pharmaceutical and specialty chemical industries.[1][2][3] The nuanced interplay between the electron-withdrawing nature of the fluorine atom and the aldehyde group, and the electron-donating character of the methyl group, dictates the molecule's reactivity and spectroscopic properties. This document will dissect these competing influences through the lens of inductive and resonance effects, supported by quantitative data, detailed experimental protocols, and computational models. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships in substituted benzaldehydes.

Introduction: The Dichotomy of Electronic Effects in Aromatic Systems

The reactivity of a substituted benzene ring is fundamentally governed by the electronic nature of its substituents. These groups can either donate or withdraw electron density from the aromatic system, thereby influencing its susceptibility to electrophilic or nucleophilic attack.[4] Electron-donating groups (EDGs) increase the electron density of the ring, activating it towards electrophilic aromatic substitution, typically directing incoming electrophiles to the ortho and para positions.[5] Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophilic substitution and generally directing incoming groups to the meta position.[6]

This compound presents a compelling case study where these effects are in direct competition. The molecule features:

  • An aldehyde group (-CHO) , a strong electron-withdrawing group.

  • A fluorine atom (-F) , which exhibits a dual nature: it is strongly electron-withdrawing by induction (-I effect) but can donate electron density through resonance (+R effect).[7][8]

  • A methyl group (-CH₃) , a classic electron-donating group through induction (+I effect) and hyperconjugation.[9][10]

Understanding the net electronic outcome of these competing forces is crucial for predicting the molecule's behavior in chemical reactions and for designing synthetic routes for novel compounds.[2]

Dissecting the Electronic Contributions of Substituents

The overall electronic landscape of this compound is a composite of the individual contributions of each substituent, transmitted through two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.

The Aldehyde Group (-CHO): A Potent Electron Sink

The formyl group is a strong electron-withdrawing entity due to both a negative inductive effect (-I) and a negative resonance effect (-M).

  • Inductive Effect (-I): The oxygen atom in the carbonyl group is highly electronegative, pulling electron density away from the attached carbon and, by extension, from the benzene ring through the sigma (σ) bond framework.

  • Resonance Effect (-M): The π-system of the carbonyl group can delocalize the π-electrons of the benzene ring towards the oxygen atom, further depleting the ring of electron density. This effect is most pronounced at the ortho and para positions relative to the aldehyde.

The Fluorine Atom (-F): A Tale of Two Effects

Halogens, and fluorine in particular, present a unique scenario where inductive and resonance effects are in opposition.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, deactivating the ring.[7][11]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring, donating electron density.[11][12] This donation primarily enriches the ortho and para positions.

In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution. However, the resonance donation still directs incoming electrophiles to the ortho and para positions.[7]

The Methyl Group (-CH₃): An Electron Donor

The methyl group is an electron-donating group, activating the benzene ring. This donation occurs through two mechanisms:

  • Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring and therefore donate electron density through the σ-bonds.[10][13]

  • Hyperconjugation (+H): This is a stabilizing interaction where the electrons in the C-H σ-bonds of the methyl group overlap with the π-system of the aromatic ring.[9][14] This delocalization of σ-electrons effectively donates electron density to the ring, particularly at the ortho and para positions.[15]

The Net Electronic Effect and Reactivity of this compound

The combination of these substituents results in a complex electronic distribution within the this compound molecule. The strong electron-withdrawing nature of the aldehyde group dominates, rendering the aromatic ring electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene.

However, the directing effects of the substituents are crucial for predicting the regioselectivity of reactions. The fluorine atom, despite its deactivating inductive effect, is an ortho, para-director due to resonance. The methyl group is also an ortho, para-director. In this compound, the fluorine is at position 4 and the methyl group is at position 3. The interplay of their directing effects, along with the deactivating influence of the aldehyde at position 1, will determine the preferred sites of substitution.

In the context of nucleophilic acyl substitution , the electronic effects on the carbonyl carbon are paramount.[16][17] Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[18] In this compound, the net electron-withdrawing effect of the fluoro and aldehyde groups likely enhances the reactivity of the carbonyl group towards nucleophiles, despite the electron-donating methyl group.

Experimental and Computational Analysis of Electronic Effects

A multi-faceted approach combining spectroscopic techniques, reactivity studies, and computational modeling is essential for a thorough understanding of the electronic effects in this compound.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron density at different positions in the molecule.

  • ¹H NMR: The chemical shifts of the aromatic protons provide a direct measure of the electron density around them. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). In benzaldehyde, the aldehyde proton appears significantly downfield (around 10 ppm).[19] The aromatic protons in this compound will exhibit complex splitting patterns and chemical shifts influenced by all three substituents.

  • ¹³C NMR: The chemical shift of the carbonyl carbon is particularly sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups will deshield the carbonyl carbon, shifting its resonance to a higher frequency.

The stretching frequency of the carbonyl group (C=O) in the IR spectrum is indicative of the bond strength, which is influenced by electronic effects. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it.[20][21]

Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[22][23] It relates the reaction rate or equilibrium constant of a substituted benzene derivative to that of the unsubstituted compound. The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

Table 1: Hammett Constants for Relevant Substituents [24]

Substituentσ_metaσ_para
-F+0.337+0.062
-CH₃-0.069-0.170
-CHO+0.36 (approx.)+0.42 (approx.)

Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.

Computational Chemistry: Visualizing the Electronic Landscape

Computational methods, such as Density Functional Theory (DFT), can be used to calculate and visualize the molecular electrostatic potential (MEP) map of this compound.[25][26] The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating high electron density (negative potential) and blue regions indicating low electron density (positive potential).[27][28] This provides a powerful visual tool for identifying nucleophilic and electrophilic sites.[29]

Diagram 1: Hypothetical MEP Map Workflow

MEP_Workflow cluster_Input Input cluster_Calculation DFT Calculation cluster_Output Output Input_Structure Optimized Molecular Geometry of this compound DFT_Calc Solve Schrödinger Equation (e.g., B3LYP/6-31G*) Input_Structure->DFT_Calc Wavefunction Wavefunction DFT_Calc->Wavefunction Electron_Density Electron Density Wavefunction->Electron_Density MEP_Map Molecular Electrostatic Potential Map Electron_Density->MEP_Map

Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.

Experimental Protocols

Synthesis of this compound

While various synthetic routes exist, a common approach involves the formylation of 3-fluoro-4-methylbenzene or related precursors. For instance, bromination of 4-fluorotoluene followed by conversion to the aldehyde is a possible route.[30] The specific properties of this compound include a boiling point of approximately 208 °C and a density of about 1.132 g/mL at 25 °C.[31][32]

Protocol for ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H NMR).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Integrate the peaks to determine the relative number of protons in each environment.

  • Data Analysis:

    • Assign the peaks to the respective protons based on their chemical shifts, integration values, and splitting patterns (multiplicity).

    • Analyze the coupling constants (J-values) to deduce the connectivity of the protons.

Diagram 2: Logic of NMR Peak Assignment

NMR_Assignment cluster_data NMR Data cluster_analysis Analysis cluster_assignment Assignment Chemical_Shift Chemical Shift (δ) Electronic_Environment Electronic Environment Chemical_Shift->Electronic_Environment Integration Integration Proton_Ratio Proton Ratio Integration->Proton_Ratio Multiplicity Multiplicity (n+1 rule) Neighboring_Protons Neighboring Protons Multiplicity->Neighboring_Protons Structure_Confirmation Structure Confirmation Electronic_Environment->Structure_Confirmation Proton_Ratio->Structure_Confirmation Neighboring_Protons->Structure_Confirmation

Caption: Logical flow for assigning NMR signals to molecular structure.

Conclusion

The electronic character of this compound is a delicate balance of competing inductive and resonance effects from its three substituents. The aldehyde group acts as a strong deactivator and electron-withdrawing entity. The fluorine atom, while inductively withdrawing, donates electron density through resonance, and the methyl group is a consistent electron donor via induction and hyperconjugation. This intricate electronic interplay governs the molecule's reactivity in both electrophilic aromatic substitution and nucleophilic acyl reactions, making it a valuable and tunable building block in medicinal chemistry and materials science. A thorough understanding of these fundamental principles, validated through spectroscopic and computational methods, is essential for the rational design and synthesis of novel chemical entities.

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Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Fluorine Substitution in Benzaldehyde Derivatives

In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine.[1] Its introduction into molecular scaffolds is a cornerstone strategy for optimizing drug candidates, transforming promising leads into viable therapeutics.[2][3] Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, providing a versatile platform for constructing complex molecular architectures.[4][5] When these two domains intersect—the strategic incorporation of fluorine onto the benzaldehyde ring—chemists unlock a powerful toolkit for modulating a molecule's physicochemical and pharmacokinetic properties with remarkable precision.[4]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a mere survey of effects to explain the underlying causality behind experimental choices and outcomes. We will explore the nuanced interplay of electronic and steric effects, the profound impact on metabolic stability and target binding, and the practical synthetic methodologies that bring these powerful molecules to life.

The Fundamental Physicochemical Influence of Fluorine

The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), and its status as the most electronegative element—are the primary drivers of its utility.[6] When substituted onto a benzaldehyde ring, fluorine exerts a powerful, position-dependent influence on the reactivity of the aldehyde group and the properties of the entire molecule.

The Duality of Electronic Effects: Inductive vs. Resonance

The net electronic effect of a fluorine substituent is a delicate balance between two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+M).[7][8]

  • Inductive Effect (-I): Operating through the sigma (σ) bond framework, fluorine's high electronegativity strongly polarizes the C-F bond, pulling electron density from the aromatic ring. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.[7] This inductive withdrawal increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.[9]

  • Resonance Effect (+M): Fluorine's lone pair electrons can be delocalized into the pi (π) system of the benzene ring. This electron donation partially counteracts the inductive effect and is most pronounced at the ortho and para positions, where it directs electrophilic aromatic substitution.[7]

The position of the fluorine atom dictates the dominant effect, thereby tuning the aldehyde's reactivity.

G cluster_title Positional Electronic Effects of Fluorine on Benzaldehyde cluster_ortho Ortho-Substitution cluster_meta Meta-Substitution cluster_para Para-Substitution Title Title ortho_I Strong -I Effect ortho_Result Increased Electrophilicity (Hindered Attack) ortho_I->ortho_Result ortho_M Moderate +M Effect ortho_M->ortho_Result ortho_S Steric Hindrance ortho_S->ortho_Result meta_I Moderate -I Effect meta_Result Significantly Increased Electrophilicity meta_I->meta_Result meta_M No +M Effect para_I Weak -I Effect para_Result Modestly Increased Electrophilicity para_I->para_Result para_M Strong +M Effect para_M->para_Result

Caption: Interplay of electronic and steric effects in fluorobenzaldehyde isomers.

Conformational Control and Steric Influence

The substitution of hydrogen with fluorine can alter the conformational preferences of a molecule.[10] In ortho-fluorobenzaldehyde, steric and electrostatic interactions between the fluorine and the aldehyde's oxygen atom favor the anti-conformation, where the oxygen is turned away from the fluorine.[11] This conformational locking can be crucial for pre-organizing a ligand into a bioactive shape for optimal receptor binding.[10]

Enhancing Pharmacokinetic Profiles: The Power of the C-F Bond

One of the most celebrated applications of fluorine in drug design is its ability to enhance a molecule's pharmacokinetic profile, particularly its metabolic stability.[12][13]

Blocking Metabolic Hotspots

The carbon-fluorine (C-F) bond, with a bond energy of approximately 105.4 kcal/mol, is significantly stronger than a carbon-hydrogen (C-H) bond.[14] This inherent strength makes the C-F bond highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[10][12] By strategically replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" sites of metabolic attack, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[6][13]

Table 1: Comparative In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs This table summarizes representative data on the impact of fluorination on metabolic stability in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater stability.[12]

Compound PairNon-Fluorinated Analog (t½, min)Fluorinated Analog (t½, min)Fold Improvement
SCH 48461 / Ezetimibe15>120>8x
Compound A22853.9x
Compound B8455.6x
Data is illustrative and compiled from principles described in cited literature.[6]
Modulating Lipophilicity and Permeability

Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes.[10][15] This is particularly vital for drugs targeting the central nervous system (CNS), where penetration of the blood-brain barrier is required.[16] However, the effect is nuanced; while a single fluorine atom often increases lipophilicity, polyfluorination can sometimes decrease it. This allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13]

Altering Acidity and Basicity (pKa)

The potent electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups.[6][17] For instance, placing a fluorine atom near a basic amine will lower its pKa, reducing its degree of ionization at physiological pH. This can lead to improved cell membrane permeability and bioavailability, as the neutral form of a drug is more readily absorbed.[13]

Experimental Protocols: Assessing the Impact of Fluorination

To quantify the benefits of fluorination, robust and reproducible in vitro assays are essential. The microsomal stability assay is a cornerstone of early-stage drug discovery for evaluating metabolic fate.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound, comparing a fluorinated benzaldehyde derivative against its non-fluorinated parent structure.[12]

Materials:

  • Test compounds (fluorinated and non-fluorinated, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix by diluting the microsomes in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Pre-incubation: In a 96-well plate, add the microsomal solution and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.

    • Scientist's Note: A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Calculation: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Caption: A generalized workflow for an in vitro microsomal stability assay.

Synthetic Strategies for Fluorinated Benzaldehydes

The accessibility of fluorinated benzaldehydes is crucial for their use in drug discovery programs. Several reliable synthetic methods are employed.

Halogen-Exchange (HALEX) Reaction

The HALEX process is a common industrial method for producing fluorinated aromatics. It involves the reaction of an activated chlorinated or brominated benzaldehyde with a fluoride source, typically potassium fluoride (KF). The reaction is often performed in a polar aprotic solvent at high temperatures.[18]

  • Scientist's Note: The efficiency of the HALEX reaction is highly dependent on the activation of the leaving group. Halogens at the ortho and para positions to the electron-withdrawing aldehyde group are readily displaced.[18]

Direct Formylation

Another approach is the direct formylation of a pre-existing fluorinated benzene ring. Classic methods like the Gattermann-Koch reaction (using CO and HCl with a catalyst) can be adapted for this purpose, providing a cost-effective route to compounds like 4-fluorobenzaldehyde from fluorobenzene.[18][19]

Applications in Drug Discovery: A Case Study

Fluorinated benzaldehydes are invaluable intermediates for synthesizing a wide range of pharmacologically active agents.[20]

Case Study: Fluorinated Cinnamide Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy.[20] Cinnamide derivatives have shown promise as EGFR inhibitors, and incorporating fluorine can enhance their potency and pharmacokinetic properties. Fluorinated benzaldehydes serve as the starting point for these molecules via condensation reactions.

Table 2: In Vitro Cytotoxic Activity (IC₅₀, µM) of Representative Cinnamide-Fluorinated Derivatives Against HepG2 Cancer Cell Line

CompoundBenzaldehyde PrecursorIC₅₀ (µM)
C1 (Control)Benzaldehyde25.4
C22-Fluorobenzaldehyde12.1
C33-Fluorobenzaldehyde18.5
C44-Fluorobenzaldehyde8.7
Data is illustrative and based on principles described in cited literature.[20]

The data clearly indicates that the presence and position of the fluorine atom significantly impact the compound's anticancer activity, with the para-fluoro derivative showing the highest potency. This highlights the importance of positional scanning with fluorine to optimize biological activity.

G cluster_workflow Drug Discovery Workflow with Fluorinated Intermediates start Library Design: Select Fluorinated Benzaldehydes (o-, m-, p-) synthesis Parallel Synthesis of Cinnamide Derivatives start->synthesis screening In Vitro Screening (e.g., Cytotoxicity Assay) synthesis->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->start Iterate Design lead_opt Lead Optimization (ADME, PK studies) sar->lead_opt Identify Potent Hits candidate Drug Candidate Selection lead_opt->candidate

Caption: A typical drug discovery workflow utilizing a library of fluorinated benzaldehydes.

Conclusion and Future Perspectives

The strategic substitution of fluorine on benzaldehyde derivatives is a powerful, multifaceted tool in the arsenal of the medicinal chemist. It provides a rational and often predictable means to enhance metabolic stability, modulate physicochemical properties, and improve the overall therapeutic profile of drug candidates.[6][13] From blocking metabolic soft spots to fine-tuning receptor binding through conformational and electronic effects, the impact of this single atomic substitution is profound.[2][10]

As synthetic methodologies for selective fluorination continue to advance, the accessibility and diversity of fluorinated benzaldehyde building blocks will expand.[17] This will undoubtedly fuel the discovery of next-generation therapeutics with superior efficacy, safety, and pharmacokinetic properties, reinforcing the indispensable role of fluorine in shaping the future of medicine.

References

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4-Fluoro-3-methylbenzaldehyde: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Fluoro-3-methylbenzaldehyde (CAS No. 135427-08-6) has emerged as a pivotal building block, valued for its unique structural and electronic properties.[1][2] This versatile aromatic aldehyde serves as a key intermediate in the synthesis of a wide array of high-value compounds, particularly within the pharmaceutical and agrochemical sectors.[3][4][5]

The utility of this compound is derived from the synergistic interplay of its three functional components: the reactive aldehyde group, the electron-withdrawing fluorine atom, and the electron-donating methyl group. The aldehyde provides a primary site for carbon-carbon and carbon-heteroatom bond formation through a host of classical and modern organic reactions. Concurrently, the fluorine and methyl substituents modulate the reactivity of both the aldehyde and the aromatic ring, offering chemists precise control over reaction outcomes and enabling the synthesis of molecules with potent biological activity and tailored physical properties.[1][3] This guide provides an in-depth exploration of the physicochemical properties, core reactivity, and strategic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis, informing choices regarding solvents, reaction temperatures, and purification methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 135427-08-6[4]
Molecular Formula C₈H₇FO[4]
Molecular Weight 138.14 g/mol [4]
Appearance Colorless to pale yellow clear liquid[1][4]
Boiling Point 208 °C (lit.)[4][5]
Density 1.132 - 1.14 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.52 - 1.522 (lit.)[4]
Flash Point 79.44 °C (175.0 °F) - closed cup[6]
Solubility Slightly soluble in water.[5][6]
Purity Typically ≥97-99% (GC)[3][4]

Spectroscopic Insights: The structure of this compound can be unequivocally confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is characteristic of a 1,2,4-trisubstituted benzene ring. Key signals include a singlet for the aldehydic proton (~9.5-10.5 ppm), a singlet for the methyl protons (~2.0-2.5 ppm), and complex multiplets in the aromatic region (~7.0-8.0 ppm).[7]

  • ¹³C NMR: The carbon NMR will show a distinctive signal for the carbonyl carbon at high chemical shift (~190-200 ppm), along with signals for the aromatic and methyl carbons.

  • IR Spectroscopy: The infrared spectrum is dominated by a strong carbonyl (C=O) stretching band, typically found in the range of 1690-1715 cm⁻¹.

Core Reactivity and Synthetic Transformations

The synthetic versatility of this compound stems from the reactivity of its aldehyde functional group and the unique electronic nature of the substituted aromatic ring.

Aldol Condensation (Claisen-Schmidt Reaction)

The aldehyde serves as an excellent electrophile in crossed or Claisen-Schmidt condensation reactions. A critical feature of this compound is its lack of α-hydrogens, which prevents it from undergoing self-condensation, thereby simplifying the reaction profile and improving the yield of the desired crossed product.[8][9] This makes it an ideal partner for enolizable ketones or aldehydes.

Causality Behind Experimental Choices: In a typical base-catalyzed Claisen-Schmidt condensation, the base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone partner to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The subsequent β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of water) under the reaction conditions to yield a stable, conjugated α,β-unsaturated ketone (a chalcone derivative). The use of an alcohol/water solvent system ensures the solubility of both the organic substrates and the inorganic base.

Experimental Protocol: Synthesis of (E)-1-(4-fluoro-3-methylphenyl)-4-phenylbut-2-en-1-one

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.38 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of ethanol.

  • Initiation: While stirring at room temperature, slowly add 10 mL of an aqueous sodium hydroxide solution (10% w/v) dropwise over 15 minutes. The reaction mixture may turn cloudy or yellow.

  • Reaction: Continue stirring the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Work-up and Isolation: Pour the reaction mixture into 100 mL of cold water and acidify with dilute HCl until the pH is neutral. A solid precipitate should form.

  • Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified α,β-unsaturated ketone.

Claisen_Schmidt cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_product Dehydration Ketone Ketone (e.g., Acetophenone) Enolate Enolate (Nucleophile) Ketone->Enolate Base (OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide C-C Bond Formation Aldehyde This compound (Electrophile) Aldehyde->Alkoxide Aldol_Adduct Aldol Addition Product (β-Hydroxy Ketone) Alkoxide->Aldol_Adduct Protonation (H₂O) Final_Product α,β-Unsaturated Ketone (Chalcone Derivative) Aldol_Adduct->Final_Product Dehydration (-H₂O, E1cB) Reductive_Amination start This compound + Primary/Secondary Amine hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Addition iminium Imine / Iminium Ion hemiaminal->iminium Dehydration (-H₂O, H⁺ cat.) product Final Amine Product iminium->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product SNAr_Mechanism Substrate Activated Aromatic Ring (with F and EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Meisenheimer Addition Product Substituted Product Meisenheimer->Product Elimination Leaving_Group Fluoride Ion (F⁻) Meisenheimer->Leaving_Group

Sources

The Nexus of Innovation: Modern Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: Beyond the Pill, The Molecular Architect's Blueprint

Medicinal chemistry is the foundational science of drug discovery, a dynamic discipline that bridges the complexities of biology with the precision of organic chemistry.[1] It is the art and science of designing, synthesizing, and developing pharmaceutical compounds to prevent, treat, or cure disease.[2][3] The role of the medicinal chemist has evolved dramatically from the traditional modification of natural products to a modern, rational approach where a deep understanding of biological targets and molecular interactions drives the creation of novel therapeutics.[4] This guide eschews a simplistic overview, instead delving into the core applications and strategic thinking that empower drug discovery professionals to navigate the intricate path from a biological hypothesis to a life-changing medicine.

At the heart of this endeavor is the Design-Make-Test-Analyze (DMTA) cycle, an iterative loop that forms the engine of drug discovery.[5][6] We will explore the critical applications of medicinal chemistry within this framework, from the initial identification of promising "hits" to the meticulous refinement of "leads" and the deployment of novel therapeutic modalities that are expanding the definition of a "druggable" target.

Hit Identification: Casting the Net in Chemical Space

The journey begins with identifying a "hit"—a molecule that shows desired activity against a biological target. The strategy chosen depends heavily on the nature of the target and the available resources.

High-Throughput Screening (HTS)

HTS is a brute-force, yet highly effective, method for rapidly testing millions of compounds against a biological target.[7] Using robotics, automated liquid handlers, and sensitive detectors, HTS campaigns can screen vast and diverse chemical libraries in a matter of days.[8][9] The causality behind this approach is simple: by sampling a massive portion of chemical space, the probability of finding a rare, active molecule increases significantly. More than 80% of small-molecule drugs approved by the FDA have roots in HTS discoveries.[8]

The success of an HTS campaign is not merely about speed; it is built on a foundation of rigorous assay design. The robustness of an assay is quantified by the Z'-factor, a statistical measure that assesses the separation between positive and negative controls. An assay with a Z'-factor above 0.5 is generally considered reliable for HTS.[8][10]

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Lib Compound Library (Millions of Compounds) Automate Automated Dispensing (Robotics) Lib->Automate Assay Assay Development (Target + Reagents) Assay->Automate Incubate Incubation Automate->Incubate Read Signal Detection (Plate Reader) Incubate->Read Data Data Processing (Z'-Factor QC) Read->Data Hits Hit Identification Data->Hits

High-Throughput Screening (HTS) Workflow.
Experimental Protocol: High-Throughput Screening (HTS) Workflow
  • Assay Development & Validation:

    • a. Design a biochemical or cell-based assay to measure the activity of the biological target.

    • b. Optimize assay conditions (e.g., reagent concentrations, incubation time, temperature) in a low-throughput format (e.g., 96-well plates).

    • c. Validate the assay by establishing robust positive and negative controls.

    • d. Calculate the Z'-factor to ensure the assay is suitable for HTS. A value > 0.5 is required.[10]

  • Library Preparation:

    • a. Select a diverse compound library, often containing hundreds of thousands to millions of small molecules.

    • b. Prepare "daughter plates" by transferring small aliquots of each library compound from master stock plates into assay-ready microplates (typically 384- or 1536-well format).[10]

  • Automated Screening:

    • a. Utilize an integrated robotic system to manage the workflow.[7]

    • b. Dispense assay reagents (e.g., enzyme, substrate, cells) into all wells of the microplates.

    • c. Add compounds from the daughter plates to the assay plates using automated liquid handlers.

    • d. Incubate the plates for a predetermined time to allow for the biological reaction to occur.

  • Data Acquisition:

    • a. Transfer the incubated plates to a high-throughput plate reader.

    • b. Measure the assay signal (e.g., fluorescence, luminescence, absorbance) from each well.[8]

  • Data Analysis and Hit Selection:

    • a. Normalize the raw data, typically using the control wells on each plate.

    • b. Calculate the activity score for each compound (e.g., percent inhibition).

    • c. Apply a "hit" threshold (e.g., >50% inhibition) to identify primary hits.

    • d. Conduct confirmatory screens and dose-response curves on the primary hits to eliminate false positives and confirm activity.

Fragment-Based Drug Discovery (FBDD)

FBDD offers a more intellectually driven alternative to the brute force of HTS.[11] Instead of screening large, drug-like molecules, FBDD screens libraries of very small molecules, or "fragments" (typically with a molecular weight ≤300 Da).[12] The underlying principle is that while the chemical universe of drug-like molecules is astronomically large, the universe of small fragments is much smaller and can be sampled more comprehensively.[13]

These fragments bind to the target with very low affinity (micromolar to millimolar range), which requires highly sensitive biophysical techniques for detection, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography.[13] The power of FBDD lies in its efficiency; because the fragments are simple, their binding interactions are often more optimal and provide a higher quality starting point for chemical elaboration into a potent lead compound.[14] This process involves either "growing" the fragment to occupy adjacent pockets or "linking" two or more fragments that bind to different sites.[15]

FBDD_Concept cluster_target Target Protein cluster_fragments Fragment Screening cluster_optimization Lead Optimization P Binding Site Grown Grown Lead P->Grown Fragment Growth Linked Linked Lead P->Linked Fragment Linking F1 Fragment A F1->P Weak Binding F2 Fragment B F2->P Weak Binding

Fragment-Based Drug Discovery (FBDD) Concept.
Experimental Protocol: Fragment-Based Drug Discovery (FBDD) Workflow
  • Fragment Library Design:

    • a. Assemble a library of 1,000-5,000 small molecules ("fragments").

    • b. Ensure fragments adhere to the "Rule of Three" (RO3): Molecular weight ≤ 300, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3.[12] This maximizes water solubility and the potential for efficient binding.

  • Primary Fragment Screening:

    • a. Choose a highly sensitive biophysical method capable of detecting weak binding interactions. Common choices include:

      • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow fragments over it to detect binding events in real-time.

      • NMR Spectroscopy: Monitor changes in the protein's NMR spectrum upon addition of fragments (e.g., SAR by NMR).

      • X-ray Crystallography: Soak protein crystals in solutions containing fragment cocktails to directly visualize binding.

    • b. Screen the entire fragment library to identify initial hits.

  • Hit Validation:

    • a. Use an orthogonal biophysical method to confirm the hits from the primary screen. This is critical to eliminate artifacts specific to one technique.

    • b. Determine the binding affinity (typically the dissociation constant, KD) and stoichiometry of the validated hits.

  • Structural Elucidation:

    • a. Obtain a high-resolution 3D structure of the fragment bound to the target protein, almost always via X-ray crystallography.

    • b. Analyze the precise binding mode and the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

  • Fragment-to-Lead Evolution:

    • a. Use the structural information to guide the chemical synthesis of analogs. This is the "Make" and "Test" part of the DMTA cycle.

    • b. Employ strategies like:

      • Fragment Growing: Synthesize analogs that extend from the initial fragment into adjacent binding pockets to form new, favorable interactions.

      • Fragment Linking: If two fragments bind in close proximity, design and synthesize a single molecule that incorporates the key features of both, connected by a suitable linker.

    • c. Iteratively test new compounds for improved potency and other properties.

The Engine of Optimization: From Hit to Candidate

A hit is merely a starting point. The process of transforming a low-potency hit into a drug candidate with the desired efficacy, selectivity, and drug-like properties is the core business of medicinal chemistry, known as lead optimization.[16][17]

Structure-Activity Relationship (SAR) and QSAR

The Structure-Activity Relationship (SAR) is the fundamental principle that a molecule's biological activity is directly related to its chemical structure.[18][19] By making systematic chemical modifications to a lead compound and measuring the effect on its biological activity, medicinal chemists build a qualitative understanding of which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve other properties.[20][21]

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by building mathematical models that correlate chemical structure with biological activity.[21][22] These models use physicochemical descriptors (like lipophilicity, electronic effects, and steric parameters) to predict the activity of novel compounds before they are synthesized, thereby prioritizing synthetic efforts and accelerating the optimization cycle.[21]

SAR_QSAR_Cycle Lead Initial Lead Compound Design Design Analogs (Systematic Modification) Lead->Design Synth Synthesize Analogs Design->Synth Test Biological Testing (Measure Potency) Synth->Test SAR Establish SAR (Qualitative Rules) Test->SAR Optimized Optimized Candidate? Test->Optimized SAR->Design Guides Next Iteration QSAR Develop QSAR Model (Predictive Equations) SAR->QSAR Provides Data For QSAR->Design Predicts Potency Optimized->Design No Optimized->end Yes

The Iterative SAR/QSAR Optimization Cycle.
Structure-Based Drug Design (SBDD)

When a high-resolution 3D structure of the biological target is available (from X-ray crystallography, cryo-EM, or NMR), medicinal chemists can employ SBDD.[23][24] This powerful strategy involves visualizing the precise interactions between a compound and the target's binding site.[25] By understanding the size, shape, and charge of the active site, chemists can rationally design molecules to maximize favorable interactions (like hydrogen bonds) and minimize unfavorable ones (like steric clashes), leading to significant gains in potency and selectivity.[23][26] Computational tools like molecular docking are used to predict how new designs will bind before committing to their synthesis.[24][26]

Experimental Protocol: Structure-Based Drug Design (SBDD) Workflow
  • Obtain Target Structure:

    • a. Determine the three-dimensional structure of the target protein, preferably in complex with an initial hit or lead compound, using high-resolution techniques like X-ray crystallography or cryo-EM.[23]

  • Analyze the Binding Site:

    • a. Using molecular visualization software, carefully examine the protein-ligand interactions.

    • b. Identify key interaction points: hydrogen bond donors and acceptors, hydrophobic pockets, charged residues, and water molecules that mediate interactions.

    • c. Identify empty pockets or regions where the ligand could be modified to make additional favorable contacts.

  • In Silico Design of New Analogs:

    • a. Hypothesize structural modifications to the lead compound that could improve binding.

    • b. Use computational tools to model these new designs:

      • Molecular Docking: Predict the binding pose and estimate the binding affinity of the new analogs within the protein's active site.[24]

      • Molecular Dynamics: Simulate the movement of the protein-ligand complex over time to assess the stability of the predicted binding mode.[25]

  • Prioritize and Synthesize:

    • a. Based on the computational predictions, prioritize a small number of the most promising new designs for chemical synthesis.

    • b. Synthesize the prioritized compounds.

  • Test and Iterate:

    • a. Experimentally determine the binding affinity and/or functional activity of the newly synthesized compounds.

    • b. Attempt to co-crystallize the most potent new analog with the target protein to obtain a new 3D structure.

    • c. Analyze the new structure to confirm that the designed interactions were achieved and to inform the next cycle of design. Repeat steps 2-5.

Engineering for Success: ADMET Profiling

A compound can be incredibly potent against its target but still fail as a drug if it cannot reach its site of action or if it is toxic. This is where ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling becomes critical.[27][28] Modern medicinal chemistry integrates ADMET assessment early and often in the discovery process to identify and engineer out liabilities, dramatically reducing the high attrition rates of drug candidates in later clinical trials.[29][30] Chemists systematically modify lead compounds not just for potency, but also to optimize properties like solubility, cell permeability, and metabolic stability.[31][32]

Key ADMET Parameters and Assays
ParameterSignificanceCommon In Vitro / In Silico Method
Absorption Determines how well a drug is taken up by the body, impacting oral bioavailability.PAMPA (Parallel Artificial Membrane Permeability Assay); Caco-2 cell permeability assays.
Distribution Describes where the drug goes in the body; affects efficacy and potential side effects.Plasma Protein Binding (PPB) assays; LogD (lipophilicity) calculations.
Metabolism How the body chemically modifies the drug, affecting its duration of action and potential for drug-drug interactions.Liver Microsomal Stability assays; Cytochrome P450 (CYP) inhibition assays.
Excretion How the drug and its metabolites are removed from the body.In silico models predicting renal clearance; In vitro transporter assays.
Toxicity The potential for the drug to cause harm.hERG channel assays (cardiotoxicity); Ames test (mutagenicity); Cytotoxicity assays.

Expanding the Druggable Universe: Advanced Modalities

Medicinal chemistry is continuously evolving, creating new ways to modulate biology that were previously considered impossible.

Covalent Inhibitors

While most drugs bind to their targets reversibly, covalent inhibitors are designed to form a strong, permanent covalent bond.[33] This approach offers distinct advantages, including enhanced potency and a prolonged duration of action, as the target is permanently inactivated.[33][34] This strategy has seen a resurgence, particularly in oncology, with the design of targeted covalent inhibitors that react with specific amino acid residues (like cysteine) in the target protein.[35][36] The inhibitor typically consists of a "warhead" (the reactive group, often an acrylamide) and a "guidance system" that ensures it binds selectively to the intended target before reacting.[33]

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs represent a revolutionary therapeutic paradigm. Instead of merely inhibiting a target protein, PROTACs are designed to completely eliminate it.[37] These heterobifunctional molecules consist of three parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[38] By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the cell's own quality control machinery (the ubiquitin-proteasome system) to tag the target protein for destruction.[37][39] Because a single PROTAC molecule can trigger the degradation of multiple target proteins, they act catalytically and can be effective at very low doses.[37] This technology is particularly exciting because it has the potential to target proteins that lack traditional active sites and were previously considered "undruggable."[38]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) E3 E3 Ligase PROTAC PROTAC PROTAC->POI_PROTAC_E3 Binds POI & E3 Ub Ubiquitin (Tag) PolyUb Poly-Ubiquitinated POI Ub->PolyUb Ubiquitination Proteasome Proteasome (Degradation) PolyUb->Proteasome Sent for Degradation Proteasome->PROTAC PROTAC Recycled Proteasome->Fragments Degrades POI

Mechanism of Action for a PROTAC Degrader.

The Computational Revolution: AI and Machine Learning

Artificial Intelligence (AI) and Machine Learning (ML) are transforming every aspect of medicinal chemistry.[40][41] AI algorithms can analyze vast datasets from biomedical literature, genomic data, and compound profiling to help identify and validate novel drug targets.[42][43] In the "Design" and "Analyze" phases of the DMTA cycle, ML models can predict a compound's biological activity, ADMET properties, and even generate novel molecular structures with desired therapeutic profiles from scratch (de novo design).[5][40] Furthermore, AI is being applied to retrosynthesis, predicting the most efficient chemical pathways to synthesize complex drug candidates, thereby accelerating the "Make" phase of the cycle.[5][6]

AI_in_DMTA Design DESIGN Make MAKE Design->Make Test TEST Make->Test Analyze ANALYZE Test->Analyze Analyze->Design AI_Design De Novo Design Virtual Screening AI_Design->Design AI_Make Retrosynthesis Prediction AI_Make->Make AI_Test Assay Planning Prioritization AI_Test->Test AI_Analyze ADMET Prediction SAR Modeling AI_Analyze->Analyze

Integration of AI/ML into the DMTA Cycle.

Conclusion

The field of medicinal chemistry has matured into a highly interdisciplinary and data-driven science. The modern practitioner leverages a sophisticated toolkit, from automated high-throughput methods and sensitive biophysical techniques to the predictive power of artificial intelligence. The applications detailed in this guide—spanning hit identification, rational lead optimization, ADMET engineering, and novel therapeutic modalities like covalent inhibitors and PROTACs—demonstrate a clear trajectory towards a more efficient, rational, and innovative future for drug discovery. By understanding the causality behind these experimental choices and integrating them into a cohesive strategy, researchers are better equipped than ever to translate complex biological insights into the next generation of medicines.

References

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  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Specere.
  • Fragment-Based Drug Development. (n.d.). MedchemExpress.com.
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  • What is Medicinal Chemistry? (n.d.). Michigan Technological University.
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  • High-throughput screening. (n.d.). Wikipedia.
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  • Module 8: ADME and Rational Chemical Design. (n.d.). University of Washington.
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4-Fluoro-3-methylbenzaldehyde safety, handling, and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling, and Storage of 4-Fluoro-3-methylbenzaldehyde

This document provides a comprehensive technical guide on the safety, handling, and storage of this compound (CAS No. 135427-08-6). It is intended for researchers, scientists, and drug development professionals who utilize this versatile aromatic aldehyde in organic synthesis, pharmaceutical development, and agrochemical formulation.[1][2][3] The unique fluorine substitution on this compound enhances its reactivity, making it a valuable intermediate, but also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.[1][2] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a culture of safety through scientific understanding.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its classification under the Globally Harmonized System (GHS) is the first step in risk mitigation. The primary hazards include irritation to the skin, eyes, and respiratory system.[4][5]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementGHS PictogramSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]GHS07 (Exclamation Mark)Warning[6]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[4][5]GHS07 (Exclamation Mark)Warning[6]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[4][5]GHS07 (Exclamation Mark)Warning[6]
Flammable LiquidsCategory 4H227: Combustible liquid.[7]NoneWarning

Causality: The aldehyde functional group can be reactive, and the overall molecule can interact with biological tissues, leading to irritation. The fluorinated aromatic ring influences the compound's electronic properties and reactivity.[2] Its combustible nature, indicated by a flash point of approximately 79.4 °C (175 °F), means it can ignite when exposed to an ignition source at or above this temperature.[8]

Section 2: First Aid Measures: A Protocol-Driven Response

Immediate and appropriate first aid is critical to minimizing harm following accidental exposure. All laboratory personnel must be familiar with these procedures and the location of emergency equipment, such as eyewash stations and safety showers.

Emergency Protocol: Exposure Response
  • Eye Contact :

    • Action : Immediately hold eyelids apart and flush the eye continuously with large amounts of running water for at least 15 minutes.[9] Ensure complete irrigation by occasionally lifting the upper and lower lids.

    • Critical Step : Continue rinsing until medical advice is obtained. Removal of contact lenses should only be done by skilled personnel after irrigation has begun.

    • Follow-up : Seek immediate medical attention, especially if irritation persists.[4]

    • Rationale : Rapid and prolonged irrigation is essential to dilute and wash away the chemical, minimizing damage to the cornea and other sensitive eye tissues.

  • Skin Contact :

    • Action : Immediately remove all contaminated clothing, including footwear. Wash the affected skin area thoroughly with plenty of soap and running water.[9]

    • Follow-up : Seek medical attention if skin irritation develops or persists.[4]

    • Rationale : Prompt removal from the skin prevents prolonged contact and absorption, reducing the severity of irritation. Soap assists in removing the organic compound more effectively than water alone.

  • Inhalation :

    • Action : If fumes or vapors are inhaled, immediately move the affected person to fresh air.[4] Keep the person calm, warm, and rested.

    • Follow-up : If breathing is difficult or symptoms occur, seek medical attention.[10] If the person is not breathing, trained personnel should begin artificial respiration.[9]

    • Rationale : Removing the individual from the contaminated atmosphere is the priority. Fresh air helps to clear the substance from the respiratory tract.

  • Ingestion :

    • Action : Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth thoroughly with water.[9][11] Have them drink a glass of water.

    • Follow-up : Seek immediate medical advice from a poison information center or a doctor.

    • Rationale : Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to further damage. Rinsing the mouth and drinking water helps to dilute the substance in the stomach.

Visualization: First Aid Decision Workflow

The following diagram outlines the logical flow for responding to an exposure event.

FirstAidWorkflow Start Exposure Event Occurs ExposureType Identify Exposure Route Start->ExposureType Eye Eye Contact ExposureType->Eye Eyes Skin Skin Contact ExposureType->Skin Skin Inhale Inhalation ExposureType->Inhale Inhalation Ingest Ingestion ExposureType->Ingest Ingestion FlushEyes Immediately flush eyes with water for at least 15 minutes. Eye->FlushEyes RemoveClothing Remove contaminated clothing and footwear. Skin->RemoveClothing FreshAir Move person to fresh air. Inhale->FreshAir RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingest->RinseMouth RemoveContacts Remove contact lenses (if safe to do so). FlushEyes->RemoveContacts MedicalAttentionEye Seek Immediate Medical Attention RemoveContacts->MedicalAttentionEye WashSkin Wash skin thoroughly with soap and water. RemoveClothing->WashSkin MedicalAttentionSkin Seek medical attention if irritation persists. WashSkin->MedicalAttentionSkin Rest Keep warm and rested. FreshAir->Rest MedicalAttentionInhale Seek medical attention if symptoms occur. Rest->MedicalAttentionInhale DrinkWater Give glass of water. RinseMouth->DrinkWater MedicalAttentionIngest Seek Immediate Medical Attention DrinkWater->MedicalAttentionIngest

Caption: First Aid Decision Workflow for Exposure Incidents.

Section 3: Accidental Release and Spill Management

A prompt and well-executed spill response is crucial to prevent wider contamination and exposure. The procedure varies based on the size of the spill.

Protocol: Minor Spill Cleanup (Inside a Fume Hood)
  • Control : Ensure the spill is contained within the fume hood.

  • Alert : Notify others in the immediate area.

  • PPE : Wear appropriate PPE, including double-layered nitrile gloves, a lab coat, and chemical safety goggles.

  • Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[4]

  • Collect : Carefully scoop the absorbed material into a suitable, labeled container for chemical waste.[4][12]

  • Decontaminate : Wipe down the spill area with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of the waste container and any contaminated materials according to institutional and local regulations.[11]

Protocol: Major Spill Cleanup (Outside a Fume Hood)
  • Evacuate : Immediately evacuate all non-essential personnel from the area and move upwind.[4]

  • Alert : Alert laboratory personnel and emergency services (e.g., EH&S).[4]

  • Ventilate : Increase ventilation in the area, if safe to do so.

  • Control : Prevent the spill from entering drains or water courses.[4] If the substance is combustible, remove all sources of ignition.[9]

  • Response Team : Only trained personnel with appropriate PPE, including respiratory protection (e.g., an air-purifying respirator with a suitable cartridge), should enter the area.[4]

  • Contain & Absorb : Contain the spill with sand, earth, or vermiculite.[4]

  • Collect : Use non-sparking tools to collect the absorbed material into labeled, sealed containers for disposal.

  • Decontaminate : Once the bulk material is removed, decontaminate the area. All protective clothing and equipment must be thoroughly decontaminated after use.[4]

Visualization: Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Spill Size & Location Start->Assess Minor Minor Spill (in fume hood) Assess->Minor Minor Major Major Spill (outside hood) Assess->Major Major AlertArea Alert personnel in immediate area Minor->AlertArea Evacuate Evacuate Area Major->Evacuate DonPPE_Minor Wear Goggles, Lab Coat, Gloves AlertArea->DonPPE_Minor Absorb Cover with inert absorbent material DonPPE_Minor->Absorb Collect_Minor Collect waste into labeled container Absorb->Collect_Minor Decon_Minor Decontaminate surface Collect_Minor->Decon_Minor Dispose_Minor Dispose of waste per regulations Decon_Minor->Dispose_Minor AlertServices Alert Emergency Services (EH&S) Evacuate->AlertServices Control Remove ignition sources, prevent entry to drains AlertServices->Control DonPPE_Major Trained personnel don full PPE (incl. respirator) Control->DonPPE_Major Contain Contain spill with sand/vermiculite DonPPE_Major->Contain Collect_Major Use non-sparking tools to collect waste Contain->Collect_Major Decon_Major Decontaminate area, personnel, and equipment Collect_Major->Decon_Major

Caption: Workflow for Minor vs. Major Chemical Spills.

Section 4: Handling and Personal Protective Equipment (PPE)

Safe handling practices are the primary defense against exposure. This involves a combination of engineering controls, administrative controls, and appropriate PPE.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is the standard engineering control for preventing inhalation exposure.[12] General exhaust is adequate for storage areas, but local exhaust ventilation may be needed for specific high-exposure tasks.[4]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.

Table 2: Recommended Personal Protective Equipment

Body PartProtection TypeStandard/SpecificationRationale
Eyes/Face Chemical safety goggles or glasses. A face shield is recommended if there is a splash hazard.[9][13]ANSI Z87.1 (US) or EN 166 (EU)Protects against splashes and vapors that cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).[13]ASTM F739 (US) or EN 374 (EU)Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[9][14]
Body Laboratory coat, fully buttoned. A PVC or chemical-resistant apron may be required for larger quantities or splash-prone tasks.[4][13]N/AProtects skin and personal clothing from contamination.
Respiratory Not typically required if handled within a fume hood. If ventilation is inadequate or for major spill response, use an approved air-purifying respirator with appropriate cartridges (e.g., type ABEK).[6]NIOSH (US) or EN 14387 (EU)Prevents inhalation of vapors that cause respiratory irritation.
Standard Handling Protocol
  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]

  • When handling, do not eat, drink, or smoke.[4][11]

  • Keep the container tightly sealed when not in use.[4]

  • Avoid physical damage to containers.[4]

  • Wash hands thoroughly with soap and water after handling is complete.[4]

  • Contaminated work clothes should be laundered separately before reuse.[4]

Section 5: Storage and Incompatibility

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

Storage Conditions
  • Temperature : Store in a cool, dry, well-ventilated place.[11][12] Some suppliers recommend refrigerated storage at 2 - 8 °C.[1] Always follow the manufacturer's specific recommendations.

  • Container : Keep in the original, tightly closed container.[12][15] Suitable containers include polyethylene or polypropylene.[4] Ensure all containers are clearly labeled and free from leaks.[4]

  • Environment : Store away from heat, sparks, open flames, and other ignition sources.[11] It is a combustible liquid. Protect from moisture. Some suppliers note the material is air-sensitive and should be stored under an inert gas like argon.[4]

  • Security : For regulated or highly hazardous materials, store in a locked-up area.[4]

Chemical Incompatibilities
  • Oxidizing Agents : Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates), as this can create a risk of fire or explosion.[9]

  • Strong Bases and Reducing Agents : Incompatible with strong bases and strong reducing agents.[9][11]

  • Rationale : Incompatible materials can react to produce heat, toxic gases, or other hazardous conditions. Segregating the chemical prevents these unintended reactions.

Visualization: Chemical Storage Protocol

StorageProtocol cluster_storage_area Designated Storage Area cluster_container Primary Container cluster_segregation Segregation Location Cool, Dry, Well-Ventilated Security Secure / Locked Access Ignition No Ignition Sources (Heat, Sparks, Flames) Material Original or compatible (PE/PP) container Seal Tightly Sealed Lid Label Clearly Labeled (Name, Hazards) Inert Store under Inert Gas (e.g., Argon) Incompatibles Store Away From: - Strong Oxidizers - Strong Bases - Strong Reducing Agents StorageArea Storage Conditions cluster_storage_area cluster_storage_area StorageArea->cluster_storage_area cluster_container cluster_container StorageArea->cluster_container cluster_segregation cluster_segregation StorageArea->cluster_segregation

Caption: Core Principles for Safe Chemical Storage.

Section 6: Physical and Chemical Properties

A summary of the key physical and chemical properties is provided for reference in experimental design and safety assessment.

Table 3: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 135427-08-6[1][4]
Molecular Formula C₈H₇FO[1]
Molecular Weight 138.14 g/mol [1]
Appearance Colorless to almost colorless or pale yellow clear liquid[1][2]
Boiling Point ~208 °C (lit.)[1][16]
Density ~1.132 - 1.14 g/mL at 25 °C (lit.)[1][16]
Flash Point ~79.4 °C / 175 °F (closed cup)[8]
Refractive Index n20/D ~1.522 (lit.)[16]
Water Solubility Slightly soluble[8][16]

Section 7: Stability and Disposal

  • Chemical Stability : The product is considered stable under recommended storage conditions.[4][9] However, it may be unstable in the presence of incompatible materials.[4] Hazardous polymerization will not occur.[4]

  • Hazardous Decomposition Products : Under fire conditions, may emit toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen fluoride.[4][9]

  • Disposal Considerations : Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[11] Offer surplus and non-recyclable solutions to a licensed disposal company.[9][14] Do not allow the product to enter drains.[12] Contaminated packaging should be treated as unused product.[14]

References

  • SD Fine-Chem. (n.d.). 4-fluorobenzaldehyde GHS Safety Data Sheet. [Link]

  • Capot Chemical. (2013, September 11). This compound SAFETY DATA SHEET. [Link]

  • Capot Chemical. (2013, August 26). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylbenzaldehyde. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Specialty Chemical Synthesis. Retrieved from [Link]

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Predicted ¹H and ¹³C NMR spectra for 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Fluoro-3-methylbenzaldehyde

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for unambiguous molecular structure elucidation.[1] The ability to accurately predict NMR spectra for a proposed structure is an invaluable tool, accelerating research by providing a theoretical benchmark against which experimental data can be validated.[1][2] This guide offers a detailed theoretical analysis and prediction of the ¹H and ¹³C NMR spectra for this compound, grounded in the fundamental principles of substituent effects, spin-spin coupling, and modern computational methodologies.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignment, the following IUPAC-based numbering system will be used for this compound.

Caption: IUPAC numbering for this compound.

Part 1: Predicted ¹H NMR Spectrum

The proton NMR spectrum is defined by three key features: chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J). The substituents on the benzene ring—an electron-withdrawing aldehyde (-CHO), an electron-withdrawing fluorine (-F), and an electron-donating methyl (-CH₃)—exert significant influence on the electronic environment of each proton.[3]

Aldehyde Proton (H7)
  • Predicted Chemical Shift (δ): 9.9 – 10.1 ppm. The aldehyde proton is the most deshielded proton in the molecule. This substantial downfield shift is due to the strong electron-withdrawing nature of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl (C=O) bond.[4]

  • Predicted Multiplicity: Singlet (or very fine multiplet). This proton is five bonds removed from the nearest aromatic proton (H2 and H6), so any coupling (⁵J) would be negligible (<1 Hz) and likely not resolved.

Aromatic Protons (H2, H5, H6)

The aromatic region will display three distinct signals, each integrating to one proton. Their chemical shifts are governed by their position relative to the three substituents.

  • H2 (ortho to -CHO, meta to -CH₃, meta to -F):

    • Predicted Chemical Shift (δ): ~7.75 ppm. This proton is strongly deshielded by the adjacent electron-withdrawing aldehyde group. The meta-positioning to the other groups has a lesser electronic impact.

    • Predicted Multiplicity: Doublet of doublets (dd). It will be split by H6 (⁴J, meta-coupling) and the fluorine atom (⁴JHF, meta-coupling).

    • Predicted Coupling Constants: ⁴J(H2-H6) ≈ 2-3 Hz (typical aromatic meta-coupling)[5][6]; ⁴J(H2-F) ≈ 4-5 Hz.[7]

  • H6 (ortho to -CHO, ortho to -CH₃, para to -F):

    • Predicted Chemical Shift (δ): ~7.65 ppm. This proton is also deshielded by the adjacent aldehyde group, but its position ortho to the electron-donating methyl group provides some shielding compared to H2.

    • Predicted Multiplicity: Doublet of doublets (dd) or more complex multiplet. It will be split by H2 (⁴J, meta-coupling) and H5 (³J, ortho-coupling). Long-range coupling to the methyl protons (⁵J) and the fluorine atom (⁵JHF) may cause additional fine splitting or broadening.

    • Predicted Coupling Constants: ³J(H6-H5) ≈ 8-9 Hz (typical aromatic ortho-coupling)[5][6]; ⁴J(H6-H2) ≈ 2-3 Hz.

  • H5 (ortho to -F, meta to -CHO, para to -CH₃):

    • Predicted Chemical Shift (δ): ~7.20 ppm. This proton experiences the strongest shielding effect among the aromatic protons. While it is ortho to the electronegative fluorine, which has a deshielding inductive effect, this is often counteracted by the shielding resonance effect of the fluorine's lone pairs. Furthermore, it is para to the electron-donating methyl group.

    • Predicted Multiplicity: Doublet of doublets (dd). It will be split by H6 (³J, ortho-coupling) and the fluorine atom (³JHF, ortho-coupling).

    • Predicted Coupling Constants: ³J(H5-H6) ≈ 8-9 Hz; ³J(H5-F) ≈ 8-10 Hz. Vicinal fluorine-proton couplings are significant and sensitive to geometry.[8]

Methyl Protons (H8)
  • Predicted Chemical Shift (δ): ~2.35 ppm. The methyl group is attached to an sp²-hybridized carbon of the aromatic ring, placing its signal in the typical benzylic region.

  • Predicted Multiplicity: Doublet (d). The methyl protons are four bonds away from the fluorine atom. This ⁴JHF coupling is typically observable and will split the singlet into a doublet.

  • Predicted Coupling Constants: ⁴J(H8-F) ≈ 2-3 Hz.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)
H7 (-CHO)9.9 – 10.1s-
H2~7.75dd⁴J(H-H) = 2-3; ⁴J(H-F) = 4-5
H6~7.65dd³J(H-H) = 8-9; ⁴J(H-H) = 2-3
H5~7.20dd³J(H-H) = 8-9; ³J(H-F) = 8-10
H8 (-CH₃)~2.35d⁴J(H-F) = 2-3

Part 2: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents and C-F coupling provides critical structural information.[9]

  • Carbonyl Carbon (C7):

    • Predicted Chemical Shift (δ): ~191 ppm. The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom, placing it far downfield.[10]

    • Predicted Multiplicity: Doublet (d). It will exhibit coupling to the fluorine atom over four bonds (⁴JCF).

  • Aromatic Carbons (C1-C6):

    • C4 (ipso to -F):

      • Predicted Chemical Shift (δ): ~165 ppm. This carbon is directly attached to the highly electronegative fluorine atom, causing a very large downfield shift.

      • Predicted Multiplicity: Doublet (d). It will show a very large one-bond coupling to fluorine (¹JCF). ¹JCF values are typically in the range of 240-260 Hz.

    • C3 (ipso to -CH₃):

      • Predicted Chemical Shift (δ): ~140 ppm. The methyl group causes a moderate downfield shift on the carbon it is attached to.

      • Predicted Multiplicity: Doublet (d). It will be split by the adjacent fluorine atom (²JCF), with a typical coupling constant of ~20 Hz.[7]

    • C1 (ipso to -CHO):

      • Predicted Chemical Shift (δ): ~137 ppm. The aldehyde group has a moderate deshielding effect on the ipso-carbon.

      • Predicted Multiplicity: Singlet (s) or very fine multiplet. Any coupling to fluorine would be over four bonds and likely small.

    • C2 (ortho to -CHO):

      • Predicted Chemical Shift (δ): ~132 ppm. This carbon is ortho to the electron-withdrawing aldehyde and meta to the fluorine.

      • Predicted Multiplicity: Doublet (d). It will show coupling to the fluorine atom over three bonds (³JCF).

    • C6 (ortho to -CHO):

      • Predicted Chemical Shift (δ): ~130 ppm. This carbon is ortho to both the aldehyde and methyl groups.

      • Predicted Multiplicity: Doublet (d). It will show coupling to the fluorine atom over four bonds (⁴JCF), which is typically smaller than ²JCF or ³JCF.

    • C5 (ortho to -F):

      • Predicted Chemical Shift (δ): ~118 ppm. This carbon is ortho to the fluorine and para to the methyl group. The strong shielding effect is characteristic of a carbon ortho to a fluorine substituent.

      • Predicted Multiplicity: Doublet (d). It will be split by the adjacent fluorine atom (²JCF).

  • Methyl Carbon (C8):

    • Predicted Chemical Shift (δ): ~20 ppm. This value is typical for a methyl group attached to an aromatic ring.

    • Predicted Multiplicity: Doublet (d). The methyl carbon will exhibit coupling to the fluorine atom over three bonds (³JCF).

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Multiplicity (due to F)Predicted J (Hz)
C7 (-CHO)~191d⁴JCF ≈ 2-4
C4~165d¹JCF ≈ 240-260
C3~140d²JCF ≈ 18-22
C1~137s-
C2~132d³JCF ≈ 6-8
C6~130d⁴JCF ≈ 3-5
C5~118d²JCF ≈ 20-24
C8 (-CH₃)~20d³JCF ≈ 4-6

Part 3: In-Silico NMR Prediction Protocol

The generation of reliable predicted NMR data relies on robust computational methods.[11] These can range from empirical database-driven approaches to more computationally intensive quantum mechanical calculations like Density Functional Theory (DFT).[12]

Workflow for Computational NMR Spectrum Prediction

G cluster_input 1. Input & Setup cluster_calc 2. Calculation Engine cluster_output 3. Data Analysis A Draw Molecular Structure (this compound) B Define Prediction Parameters - Nuclei (1H, 13C) - Solvent (e.g., CDCl3) - Spectrometer Frequency A->B C Select Algorithm B->C D_QM Quantum Mechanics (DFT) - Geometry Optimization - GIAO Calculation C->D_QM High Accuracy E_EMP Empirical/Database - HOSE Code Analysis - Neural Network C->E_EMP High Speed F Process Raw Shielding Tensors (Reference to TMS) D_QM->F G Generate Data Table - Chemical Shifts (δ) - Coupling Constants (J) E_EMP->G F->G H Simulate Spectrum (Lorentzian peak shapes) G->H I Compare with Experimental Data H->I

Caption: A generalized workflow for in-silico NMR spectrum prediction.

Step-by-Step Methodology
  • Structure Input: Using a chemical drawing software (e.g., ACD/ChemSketch, ChemDraw), accurately draw the 2D structure of this compound. Ensure correct atom types and bond orders.[13]

  • Select Prediction Engine:

    • For rapid estimation: Utilize an empirical predictor, often integrated within the drawing software.[14][15][16] These tools use large databases of experimental data and algorithms like HOSE (Hierarchically Ordered Spherical description of Environment) codes or neural networks to predict shifts and couplings almost instantaneously.[17][18]

    • For highest accuracy: Employ quantum mechanics (QM) based methods.[19] This involves submitting the structure to a computational chemistry package (e.g., Gaussian, ORCA).

  • Define Calculation Parameters (QM Method):

    • Geometry Optimization: First, optimize the molecule's 3D geometry. A common level of theory for this is B3LYP/6-31G(d).[19]

    • NMR Calculation: Perform a subsequent NMR calculation on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. A higher-level functional and basis set (e.g., mPW1PW91/6-31G(d,p)) can provide more accurate results for chemical shifts.[12]

    • Solvent Effects: Specify a solvent (e.g., Chloroform) using a continuum model like the Polarizable Continuum Model (PCM) to better simulate experimental conditions.[11][19]

  • Execute Calculation: Run the prediction. Empirical methods will return results in seconds, while DFT calculations may take several hours depending on the computational resources available.[12]

  • Analyze Output:

    • The software will output a list of chemical shifts (often as absolute shielding values that must be referenced against a calculated TMS standard) and a matrix of spin-spin coupling constants.[12]

    • Most modern software packages can use this data to generate a visually simulated spectrum, which can be directly overlaid with experimental data for verification.[2][17]

    • This self-validating system allows researchers to confirm peak assignments and gain confidence in the proposed structure by matching the predicted pattern and values to the acquired spectrum.

References

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  • How reliable actually is the nmr prediction spectra tool in chemdraw ? (2023). Reddit. Available at: [Link]

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  • Coupling of Protons with Fluorine. (2007). ResearchGate. Available at: [Link]

  • Gómez-Mendoza, M., et al. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. Available at: [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

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  • Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(4), 987-991. Available at: [Link]

  • Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian. Available at: [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available at: [Link]

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  • The Ease of NMR Prediction with ChemDraw. (2023). YouTube. Available at: [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available at: [Link]

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  • Deciding which is the best

    
     NMR predictor for organic compounds using statistical tools. (2022). AIP Conference Proceedings. Available at: [Link]
    
  • Contreras, R. H., et al. (2003). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Computer Sciences, 43(4), 1076-1081. Available at: [Link]

  • Sponer, J., et al. (2014). Accurate ab initio prediction of NMR chemical shifts of nucleic acids and nucleic acids/protein complexes. Nucleic Acids Research, 42(20), 12971-12984. Available at: [Link]

  • Crapo, D. R., & Sederholm, C. H. (1961). NMR Fluorine–Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 34(5), 1564-1568. Available at: [Link]

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Sources

A Technical Guide to Sourcing and Qualification of 4-Fluoro-3-methylbenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical, yet often underestimated, step in the path to discovery. The integrity of a synthesis, the reproducibility of an experiment, and the viability of a drug candidate can all hinge on the quality of a single starting material. This guide provides an in-depth technical overview of 4-Fluoro-3-methylbenzaldehyde (CAS No. 135427-08-6), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] We will navigate the landscape of commercial suppliers and establish a robust framework for the qualification and incoming quality control of this versatile aromatic aldehyde.

The Strategic Importance of this compound

This compound, also known as 4-fluoro-m-tolualdehyde, is a substituted aromatic aldehyde featuring a fluorine atom and a methyl group on the benzene ring. This specific substitution pattern imparts unique reactivity, making it a valuable intermediate in organic synthesis. The presence of the fluorine atom can enhance the biological activity and metabolic stability of target molecules, a desirable trait in pharmaceutical and agrochemical design.[1][2] Its primary applications are found in:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[1][2]

  • Agrochemical Formulation: The compound is utilized in the production of modern herbicides and pesticides, where its structure contributes to the efficacy of the final product.[1][2]

  • Materials Science: It is also used in the development of specialized polymers and resins, contributing to materials with enhanced thermal stability and chemical resistance.[2]

Given its role as a foundational element in complex syntheses, ensuring the purity and consistency of this compound is paramount.

Navigating the Commercial Supplier Landscape

A multitude of suppliers offer this compound, ranging from large, well-established chemical corporations to smaller, specialized manufacturers and distributors. The selection process should be guided by a systematic evaluation of several key factors beyond mere cost.

Key Supplier Evaluation Criteria

A researcher's choice of supplier should be a calculated decision based on a holistic assessment of the following:

  • Purity and Specification Guarantees: Suppliers typically offer different grades of the same chemical. For research and drug development, a purity of ≥98% is often the minimum acceptable standard, with many suppliers offering ≥99% purity as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][4][5] Always request and scrutinize the Certificate of Analysis (CoA) for the specific lot you intend to purchase.

  • Documentation and Traceability: Reputable suppliers will readily provide comprehensive documentation, including a detailed CoA, Safety Data Sheet (SDS), and sometimes spectral data (e.g., ¹H NMR, GC-MS). This documentation is crucial for experimental records, safety protocols, and regulatory submissions. The CoA should provide clear information on the analytical methods used and the results obtained for the specific batch.

  • Consistency and Batch-to-Batch Variability: For long-term projects or process development, supplier consistency is critical. A supplier with robust quality management systems will be able to minimize variations between different production lots. Inquire about their quality assurance processes and their ability to provide material from the same batch for future orders if required.

  • Scale-Up Capability: For projects that may transition from research to pilot-scale or full production, it is wise to select a supplier who can provide the material in larger quantities. Companies that offer custom synthesis or bulk quantities can be valuable partners in the long run.[6]

  • Technical Support and Customer Service: A responsive and knowledgeable technical support team can be an invaluable resource for addressing any questions regarding product specifications, handling, or stability.

Comparative Analysis of Commercial Suppliers

The following table provides a summary of prominent suppliers of this compound and their typical product specifications. Note that availability, pricing, and specific batch data are subject to change and should be verified directly with the supplier.

SupplierTypical PurityAnalytical MethodAvailable QuantitiesKey Strengths
Sigma-Aldrich (Merck) ≥97%GCGrams to KilogramsExtensive documentation, global distribution, strong reputation.
Tokyo Chemical Industry (TCI) >98.0%[7]GCGrams to KilogramsHigh-purity reagents, strong presence in the research community.
Thermo Fisher Scientific (Alfa Aesar) 98%+Not specifiedGrams to KilogramsBroad portfolio of research chemicals, established distribution network.
Chem-Impex ≥98% (GC)[1]GCGrams to KilogramsFocus on intermediates for pharmaceutical and agrochemical research.
Apollo Scientific Not specifiedNot specifiedGramsSpecializes in fluorine chemistry and research chemicals.
AK Scientific Not specifiedNot specifiedGrams to KilogramsSupplier of building blocks and intermediates for drug discovery.
Aromsyn Co., Ltd. >97%[6]Not specifiedGrams to KilogramsManufacturer specializing in aromatic compounds, offers custom synthesis.[6]

This table is for illustrative purposes and is not an exhaustive list. Researchers should conduct their own due diligence.

Supplier Qualification Workflow

A structured approach to supplier qualification is essential. The following workflow diagram illustrates a logical process for selecting and approving a new supplier for a critical raw material like this compound.

SupplierQualification Supplier Qualification Workflow for this compound A Identify Potential Suppliers (Databases, Literature, Peers) B Request Quotations & Documentation (CoA, SDS, Specs) A->B C Initial Supplier Screening (Purity, Cost, Lead Time, Documentation Review) B->C D Order Small Evaluation Sample C->D E Perform Incoming Quality Control (QC) (Full Analytical Testing) D->E F Decision Point: Sample Meets Specifications? E->F G Approve Supplier (Add to Approved Vendor List) F->G Yes H Reject Supplier (Document Reasons) F->H No I Place Bulk Order G->I J Ongoing Monitoring (Batch-to-Batch Consistency) I->J

Caption: A workflow for the systematic evaluation and approval of a new chemical supplier.

Essential Incoming Quality Control (QC) Protocols

Regardless of the supplier's reputation, it is a fundamental principle of good laboratory practice (GLP) to perform in-house quality control on incoming critical materials. This self-validating step ensures the identity, purity, and integrity of the material before it is committed to a synthetic route.

Rationale for In-House QC

The supplier's CoA provides a snapshot of the material's quality at the time of their analysis. However, issues can arise from:

  • Shipping and Storage: Improper handling during transit or storage can lead to degradation. Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acids.[6]

  • Batch-Specific Impurities: The impurity profile can vary slightly from batch to batch depending on the synthetic route and purification process used.

  • Mislabelling or Contamination: While rare with reputable suppliers, errors can occur.

Recommended Analytical QC Workflow

The following diagram outlines a comprehensive yet practical workflow for the analytical qualification of an incoming batch of this compound.

QC_Workflow Incoming QC Workflow for this compound cluster_physical Physical & Basic Checks cluster_spectroscopic Spectroscopic & Chromatographic Analysis A Visual Inspection (Color, Phase, Particulates) B Documentation Check (CoA vs. Label vs. Order) A->B C FT-IR Spectroscopy (Identity Confirmation) B->C D ¹H NMR Spectroscopy (Structural Confirmation & Purity) C->D E GC-MS Analysis (Purity Assessment & Impurity ID) D->E F Data Review & Comparison (Compare to Reference & Specs) E->F G Decision: Accept or Reject Batch F->G H Release for Use in R&D G->H Accept I Quarantine & Contact Supplier G->I Reject

References

An In-depth Technical Guide to the Initial Screening of 4-Fluoro-3-methylbenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a drug from a concept to a clinical candidate is a multi-stage process defined by rigorous testing and validation. The initial screening phase is arguably the most critical, as it lays the foundation for all subsequent research and development. This guide provides a comprehensive, technically-grounded framework for the initial screening of 4-Fluoro-3-methylbenzaldehyde , a versatile aromatic aldehyde with significant potential as a building block in medicinal chemistry.[1][2] We will navigate the strategic sequence of in silico, in vitro, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays, collectively known as a screening cascade. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal scientific reasoning behind each experimental choice, ensuring a robust and efficient evaluation of this promising starting material.

Compound Profile: this compound

Before embarking on a screening campaign, a thorough understanding of the starting molecule is paramount. This compound (CAS: 135427-08-6) is a substituted benzaldehyde, a class of compounds that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals.[3][4] The aldehyde group is a versatile reactive handle, while the fluorine and methyl substitutions on the aromatic ring can significantly influence the molecule's physicochemical and pharmacological properties.[5][6]

Rationale for Screening:

  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter bioavailability compared to non-fluorinated analogs.[6]

  • Aldehyde Functionality: Provides a reactive site for synthetic elaboration, allowing for the creation of diverse compound libraries.[3][5]

  • Structural Motif: Substituted benzaldehydes are precursors to various biologically active heterocyclic compounds and have been used to develop inhibitors for enzymes like cholinesterases.[7][8]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₇FO[1][9]
Molecular Weight138.14 g/mol [1][9]
AppearanceColorless to pale yellow liquid[1][10]
Boiling Point208 °C[1][9][11]
Density1.132 - 1.14 g/mL at 25 °C[9][11]
Flash Point79 °C[10][12]

The Strategic Screening Cascade

A successful screening campaign does not rely on a single assay but on a strategically designed sequence of experiments—a "screening cascade."[13][14] This approach allows for the rapid and cost-effective filtering of compounds, ensuring that only the most promising candidates advance to more complex and resource-intensive testing.[13][15] The cascade is designed to evolve as a project progresses from hit identification to lead optimization.[14]

Our proposed cascade for this compound begins with broad computational methods to generate hypotheses, followed by high-throughput in vitro assays for initial validation, and concludes with preliminary safety and bioavailability profiling.

G cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: In Vitro Primary Screening cluster_2 Phase 3: Secondary & ADMET Profiling cluster_3 Decision Gate A Compound Input: This compound B Ligand-Based Target Prediction A->B C Structure-Based Reverse Docking A->C D Prioritized Target List B->D C->D F Target-Based (Biochemical/Binding Assay) D->F E Target-Agnostic (Phenotypic Screen) G Primary Hits E->G F->G H Orthogonal Confirmatory Assay G->H I Preliminary ADMET Assays (Permeability, CYP Inhibition) G->I J Validated Hit H->J I->J K Advance to Hit-to-Lead? J->K

Initial Screening Cascade for a Novel Chemical Entity.

Phase 1: In Silico Profiling & Target Identification

The initial phase leverages computational methods to predict potential biological targets, offering a rapid and cost-effective way to generate hypotheses before committing to wet lab experiments.[16][17]

Rationale and Approach
  • Ligand-Based Target Prediction: This method relies on the principle that structurally similar molecules often bind to similar protein targets.[18] The structure of this compound is compared against databases of known active compounds to predict potential targets.[19]

  • Structure-Based Reverse Docking: In this approach, the compound is computationally docked against a large library of 3D protein structures to identify which proteins it is most likely to bind to with favorable energy.[20][21]

These in silico methods help to prioritize which biological assays should be performed first, saving significant time and resources.[22]

Protocol: Basic Molecular Docking Workflow

This protocol outlines a generalized workflow for docking this compound against a potential protein target identified from prediction servers.

  • Preparation of Receptor:

    • Download the 3D crystal structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools), remove water molecules, add polar hydrogens, and repair any missing atoms or residues.[23]

  • Preparation of Ligand:

    • Obtain or draw the 3D structure of this compound.

    • Optimize the geometry and assign appropriate charges using a computational chemistry program.

  • Define the Binding Site:

    • Identify the coordinates of the active or allosteric site on the protein.

    • Define a "docking box" or grid around this site that encompasses the potential binding area.[23]

  • Run Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to sample numerous conformations ("poses") of the ligand within the defined binding site.[23][24]

  • Analysis of Results:

    • The program will output a series of poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[23]

    • Visualize the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.[24]

Phase 2: In Vitro Primary Screening

Based on the in silico predictions, or as a parallel discovery track, in vitro screening is performed to measure the actual biological activity of the compound. This can be approached in two ways: target-agnostic or target-based screening.

Target-Agnostic (Phenotypic) Screening

Phenotypic screening identifies compounds that produce a desired change in a cell or organism without prior knowledge of the specific molecular target.[25][26] This approach is powerful for discovering novel mechanisms of action.[27][28]

Rationale: A phenotypic screen, such as a cell viability assay, provides a holistic view of the compound's effect on a biological system.[28][29] It can uncover unexpected activities and is particularly useful when the underlying biology of a disease is complex or not fully understood.[27]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[30] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[30]

  • Cell Seeding: Plate a chosen cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[31]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for a set period (e.g., 24, 48, or 72 hours).[32] Include vehicle-only (e.g., DMSO) and untreated controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[32]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[31]

  • Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Target-Based Screening

If in silico analysis predicted specific protein targets, assays can be designed to directly measure the compound's interaction with those targets. This provides clear mechanistic information.

Rationale: A target-based assay, such as an enzyme inhibition assay, directly confirms the hypothesis generated from computational models. It is highly specific and provides quantitative data (e.g., IC₅₀, Kᵢ) that is crucial for structure-activity relationship (SAR) studies during lead optimization.

Phase 3: Preliminary ADMET & Liability Profiling

Early assessment of a compound's ADMET properties is crucial to avoid costly failures in later stages of drug development.[22] These assays provide an initial look at the "drug-like" potential of a hit.

Rationale and Approach
  • Permeability: For a drug to be effective, it often needs to cross biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro model for predicting passive diffusion across membranes like the gastrointestinal tract or the blood-brain barrier (BBB).[33][34][35]

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[36] An in vitro CYP inhibition assay assesses whether the compound is likely to cause drug-drug interactions by inhibiting the metabolism of other drugs.[36][37] The major isoforms tested are typically CYP1A2, 2C9, 2C19, 2D6, and 3A4.[37]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.[34]

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound is added to the donor wells (typically at a pH mimicking the gastrointestinal tract). The acceptor plate is filled with a buffer solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for several hours at room temperature to allow for diffusion.[33]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.[33]

  • Data Analysis: The apparent permeability coefficient (Pₑ) is calculated. High and low permeability control compounds are used to establish the assay window.

Hypothetical ADMET Data Summary:

AssayParameterResultInterpretation
PAMPA-BBBPₑ (10⁻⁶ cm/s)4.5Moderate predicted CNS permeability
CYP InhibitionIC₅₀ (µM) vs CYP3A4> 30Low risk of CYP3A4-mediated DDI
CYP InhibitionIC₅₀ (µM) vs CYP2D615.2Moderate risk of CYP2D6-mediated DDI
Hit Validation Workflow

Any hit identified in a primary screen must be validated to confirm its activity and rule out artifacts. This process involves a series of logical steps to build confidence in the result.

G A Primary Hit Identified (e.g., >50% inhibition @ 10µM) B Confirm Structure & Purity of Compound A->B C Generate Dose-Response Curve (IC50/EC50) B->C D Perform Orthogonal Assay (Different Technology/Principle) C->D E Assess for Assay Interference (e.g., Autofluorescence, Aggregation) C->E F Validated Hit D->F E->F

Workflow for Validating a Primary Screening Hit.

Conclusion and Path Forward

This guide has outlined a structured, multi-phase approach for the initial screening of this compound. By integrating in silico predictions with a cascade of targeted in vitro assays, researchers can efficiently identify and validate hits with therapeutic potential. The data gathered from this initial screening—encompassing target engagement, cellular effects, and preliminary ADMET properties—forms a critical decision-making matrix. A validated hit with a promising profile can then be confidently advanced into the hit-to-lead and lead optimization phases, where medicinal chemistry efforts will aim to enhance potency, selectivity, and drug-like properties, paving the way for the development of a clinical candidate.

References

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Methodological & Application

Application Note & Protocol: Base-Catalyzed Aldol Condensation of 4-Fluoro-3-methylbenzaldehyde for the Synthesis of Novel Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for constructing complex molecular architectures.[1][2] A key variant, the Claisen-Schmidt condensation, facilitates the synthesis of α,β-unsaturated ketones, known as chalcones, by reacting an aromatic aldehyde with a ketone.[1][3] Chalcones are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[4] This document provides a detailed protocol for the base-catalyzed aldol condensation of 4-fluoro-3-methylbenzaldehyde with a generic enolizable ketone (e.g., acetophenone), a reaction that yields novel chalcone derivatives. The presence of the fluorine and methyl substituents on the benzaldehyde ring is anticipated to influence the reaction kinetics and the properties of the resulting products.[5] This guide offers in-depth procedural details, mechanistic insights, and characterization guidelines to support researchers in the synthesis and exploration of new chemical entities for drug discovery and development.

Introduction: The Significance of Substituted Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) and their heterocyclic analogs are a class of organic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[4] The biological efficacy of these molecules can be finely tuned by introducing various substituents onto the aromatic rings. The incorporation of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. Concurrently, a methyl group can modulate lipophilicity and steric interactions with biological targets. The synthesis of chalcones from this compound, therefore, presents an opportunity to generate novel compounds with potentially enhanced therapeutic profiles.

The Claisen-Schmidt condensation is a reliable and widely employed method for chalcone synthesis.[3] This reaction typically proceeds under basic or acidic catalysis, involving the nucleophilic attack of a ketone enolate on the carbonyl carbon of an aromatic aldehyde.[6] Subsequent dehydration of the intermediate β-hydroxy ketone yields the stable, conjugated chalcone product.[7]

Mechanistic Insights: The Role of Substituents

The base-catalyzed aldol condensation of this compound with a ketone, such as acetophenone, proceeds through a well-established multi-step mechanism.

  • Enolate Formation: A strong base, typically hydroxide, abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate ion. This is often the rate-determining step.[8]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The electrophilicity of this carbon is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine atom at the para-position increases the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack. Conversely, the electron-donating methyl group at the meta-position has a weaker, opposing effect.

  • Aldol Addition Product Formation: An alkoxide intermediate is formed, which is subsequently protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, the initial aldol addition product.[9]

  • Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a conjugated double bond. This step is driven by the formation of a highly stable, extended conjugated system in the resulting chalcone.[7]

The combination of the electron-withdrawing fluorine and the electron-donating methyl group on the benzaldehyde ring presents an interesting case for studying substituent effects on the reaction rate and yield.

Aldol Condensation Mechanism Ketone Ketone (e.g., Acetophenone) Enolate Enolate (Nucleophile) Ketone->Enolate Abstraction of α-H Base Base (OH⁻) Base->Ketone Aldehyde This compound (Electrophile) Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol Protonation Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol->Chalcone Elimination of H₂O

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Protocol

This protocol details a general procedure for the Claisen-Schmidt condensation between this compound and a ketone, using acetophenone as an example.

Materials and Reagents
  • This compound (CAS: 135427-08-6)

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • This compound may cause skin and eye irritation.[10]

  • Sodium hydroxide is corrosive and should be handled with care.[11]

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before starting the experiment.[12][13]

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.38 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone in 20 mL of 95% ethanol. Equip the flask with a magnetic stir bar.

  • Base Addition: In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 10 mL of deionized water and 10 mL of 95% ethanol. Cool this solution in an ice bath.

  • Reaction Execution: Slowly add the cold sodium hydroxide solution dropwise to the stirred solution of the aldehyde and ketone at room temperature. The reaction mixture may turn yellow and become cloudy as the product precipitates.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water until the filtrate is neutral to pH paper. Then, wash with a small amount of cold 95% ethanol to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[14] Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy.[15][16][17][18][19]

Experimental Workflow start Start dissolve Dissolve Aldehyde & Ketone in Ethanol start->dissolve add_base Add NaOH Solution Dropwise dissolve->add_base stir Stir at Room Temperature (2-3h) add_base->stir monitor Monitor by TLC stir->monitor cool Cool in Ice Bath monitor->cool filter Vacuum Filtration cool->filter wash_h2o Wash with Cold Water filter->wash_h2o wash_etoh Wash with Cold Ethanol wash_h2o->wash_etoh recrystallize Recrystallize from Ethanol wash_etoh->recrystallize dry Dry the Product recrystallize->dry characterize Characterize (m.p., IR, NMR) dry->characterize end End characterize->end

Caption: Experimental workflow for chalcone synthesis.

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for the aldol condensation of this compound with acetophenone.

ParameterValue
Reactants This compound, Acetophenone
Catalyst Sodium Hydroxide
Solvent 95% Ethanol
Reaction Time 2-3 hours
Temperature Room Temperature
Expected Yield 70-85% (This is an estimate based on similar reactions and may vary)
Product Appearance Pale yellow solid
Characterization Data of the Expected Product (1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one)
  • FT-IR (KBr, cm⁻¹): The IR spectrum is expected to show a strong absorption band for the C=O stretching of the α,β-unsaturated ketone around 1650-1670 cm⁻¹. Other characteristic peaks would include C=C stretching of the aromatic rings and the conjugated double bond.[17]

  • ¹H NMR (CDCl₃, δ ppm): The proton NMR spectrum should display characteristic signals for the vinylic protons of the propenone backbone as doublets in the range of δ 7.0-8.0 ppm with a coupling constant (J) of approximately 15-16 Hz, indicating a trans configuration.[16] Aromatic protons will appear as multiplets in the aromatic region. The methyl protons will show a singlet around δ 2.3 ppm.

  • ¹³C NMR (CDCl₃, δ ppm): The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around δ 190 ppm.[17] Signals for the carbons of the double bond and the aromatic rings will also be present.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion.[20] Ensure that the sodium hydroxide solution is freshly prepared.

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining, the reaction may require a longer duration or a slight increase in temperature.

  • Purification Difficulties: If the product is difficult to recrystallize, consider using a different solvent system or purification by column chromatography on silica gel.[21]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of novel chalcones via the Claisen-Schmidt condensation of this compound. By understanding the underlying mechanism and following the outlined experimental procedure, researchers can effectively synthesize and explore new chemical entities with potential applications in drug discovery and materials science. The provided guidelines for characterization and troubleshooting will further aid in the successful execution and optimization of this important synthetic transformation.

References

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  • Haas, G. W., & Gross, M. L. (n.d.). Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. Journal of the American Society for Mass Spectrometry.
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  • Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179–6195.
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Sources

Application Notes & Protocols for the Wittig Reaction of 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for performing the Wittig reaction on 4-Fluoro-3-methylbenzaldehyde, a common intermediate in pharmaceutical and materials science research. It moves beyond a simple recitation of steps to explore the underlying mechanistic principles, strategic considerations for reagent selection, and detailed, field-tested protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of styrenic and stilbenoid derivatives from this specific substituted benzaldehyde.

Strategic Overview: The Wittig Reaction in Modern Synthesis

The Wittig reaction stands as a cornerstone of organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2] Its power lies in the unambiguous placement of the carbon-carbon double bond, a feature that circumvents the isomeric mixtures often produced by elimination reactions.[3][4] For a substrate like this compound, the Wittig reaction offers a direct pathway to valuable vinyl-aromatic compounds.

The aldehyde's substitution pattern—an electron-withdrawing fluorine atom at the para-position and an electron-donating methyl group at the meta-position—influences the electrophilicity of the carbonyl carbon. The fluorine atom enhances reactivity towards nucleophilic attack, while the methyl group has a comparatively minor electronic effect in this configuration but contributes to the overall steric profile of the molecule. Understanding these electronic nuances is key to selecting the appropriate reaction conditions.[5][6]

The Reaction Mechanism: A Foundation for Rational Design

The modern understanding of the Wittig reaction mechanism proceeds not through a discrete betaine intermediate under salt-free conditions, but via a concerted [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[1][7] This intermediate then collapses in a syn-cycloreversion process to yield the alkene and the highly stable byproduct, triphenylphosphine oxide.[7] The stereochemical outcome of the reaction—that is, the ratio of (E) to (Z) isomers—is determined by the stability of the phosphonium ylide used.[8][9]

  • Non-stabilized Ylides: These ylides, typically bearing alkyl substituents (e.g., Ph₃P=CH₂), are highly reactive.[10] The reaction is kinetically controlled, proceeding rapidly through a less sterically hindered, puckered transition state that leads to a syn-oxaphosphetane, which decomposes to form the (Z)-alkene as the major product.[4][10]

  • Stabilized Ylides: When the ylide's carbanion is stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone, Ph₃P=CHCO₂Et), it is less reactive.[11] This allows the initial cycloaddition to be reversible, enabling equilibration to the thermodynamically more stable anti-oxaphosphetane.[10] This intermediate subsequently decomposes to yield the (E)-alkene as the predominant isomer.[1][12]

  • Semi-stabilized Ylides: Ylides stabilized by aryl groups (e.g., Ph₃P=CHPh) fall in between and often produce mixtures of (E) and (Z) isomers, with the ratio being highly sensitive to reaction conditions.[1][5]

The presence of lithium salts can profoundly alter this selectivity by coordinating to the intermediates, a principle leveraged in the Schlosser modification to intentionally convert the initial syn intermediate to the more stable threo betaine, thereby forcing the formation of the (E)-alkene from non-stabilized ylides.[1][13][14]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde R1-CHO (this compound) Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Ph₃P=CHR₂ (Wittig Reagent) Ylide->Oxaphosphetane Alkene R₁CH=CHR₂ (Alkene) Oxaphosphetane->Alkene Syn-elimination TPPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Application Notes for this compound

The choice of Wittig reagent and corresponding conditions is dictated entirely by the desired final product. Below, we outline strategies for synthesizing two distinct classes of alkenes from this compound.

Data Summary: Ylide Selection and Expected Outcome
Target Product ClassYlide TypeExample Ylide ReagentRequired BaseTypical SolventExpected Major Isomer
Terminal Alkene (Styrene)Non-stabilizedMethylenetriphenylphosphoraneStrong (n-BuLi, NaH)Anhydrous THF, EtherN/A (Terminal)
Disubstituted (E)-AlkeneStabilized(Carbethoxymethylene)triphenylphosphoraneModerate (NaOEt, K₂CO₃)Ethanol, THF, DCM(E)-Isomer
Disubstituted (Z)-AlkeneNon-stabilizedBenzylidenetriphenylphosphoraneStrong (n-BuLi, NaHMDS)Anhydrous THF (salt-free)(Z)-Isomer
Disubstituted (E)-AlkeneNon-stabilizedBenzylidenetriphenylphosphoraneStrong (n-BuLi, PhLi)Anhydrous THF (low temp)(E)-Isomer (Schlosser Mod.)[2][13][14]

Detailed Experimental Protocols

Safety Precaution: All procedures involving strong bases like n-butyllithium (n-BuLi) and sodium hydride (NaH) must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. These reagents are pyrophoric and/or react violently with water.

Protocol 1: Synthesis of 4-Fluoro-3-methylstyrene

This protocol utilizes a non-stabilized ylide to install a terminal double bond, a common transformation.

Protocol_Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble dry glassware under N₂ atmosphere B 2. Prepare phosphonium salt suspension in anhydrous THF A->B C 3. Cool to 0°C B->C D 4. Add strong base (NaH) to form ylide (color change) C->D E 5. Add 4-Fluoro-3-methyl- benzaldehyde solution dropwise D->E F 6. Warm to RT and stir overnight E->F G 7. Quench reaction with saturated NH₄Cl F->G H 8. Extract with ether G->H I 9. Dry, filter, and concentrate H->I J 10. Purify via column chromatography I->J

Caption: Experimental workflow for styrene synthesis.

A. Materials and Reagents

  • Methyltriphenylphosphonium bromide (4.29 g, 12.00 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.52 g, 13.00 mmol)

  • This compound (1.38 g, 10.00 mmol)

  • Anhydrous Tetrahydrofuran (THF), 60 mL

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

B. Step-by-Step Procedure

  • Ylide Generation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add methyltriphenylphosphonium bromide.[15] Suspend the salt in 40 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath. Carefully add the sodium hydride in small portions. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the bright yellow-orange ylide indicates successful deprotonation.[10]

  • Reaction: Dissolve this compound in 20 mL of anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. The disappearance of the ylide color and formation of a white precipitate (triphenylphosphine oxide) indicates reaction progression.

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil contains the desired product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluting with hexanes) to afford 4-Fluoro-3-methylstyrene as a colorless oil.[15]

Protocol 2: Synthesis of (E)-1-(4-Fluoro-3-methylphenyl)-2-(carbethoxyphenyl)ethene

This protocol uses a stabilized ylide, which favors the formation of the (E)-alkene and allows for milder reaction conditions.[16]

A. Materials and Reagents

  • (Carbethoxymethylene)triphenylphosphorane (4.18 g, 12.00 mmol)

  • This compound (1.38 g, 10.00 mmol)

  • Dichloromethane (DCM) or Toluene, 50 mL

B. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (carbethoxymethylene)triphenylphosphorane, this compound, and 50 mL of DCM.

  • Reaction: Stir the mixture at room temperature. Stabilized ylides are often stable enough to be handled in air and may react with aldehydes without a strong base.[11][17][18] If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C for DCM) and monitor by TLC until the starting aldehyde is consumed.

  • Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Triturate the solid residue with cold hexanes or a hexanes/ether mixture. Triphenylphosphine oxide has limited solubility and will often precipitate, allowing for removal by filtration.

  • Further purify the filtrate by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure (E)-alkene product. The stereochemistry can be confirmed by ¹H NMR spectroscopy by observing the large coupling constant (typically >15 Hz) between the vinylic protons.

Trustworthiness: Troubleshooting & Expert Insights

  • Challenge: Low or No Yield with Non-Stabilized Ylides.

    • Root Cause: Incomplete ylide formation is a common culprit. Ensure phosphonium salt is dry and the base is active. The use of n-BuLi, which is titrated, is often more reliable than NaH of uncertain activity.[19] The solvent must be scrupulously anhydrous.

    • Solution: When using NaH, gently heating the suspension (e.g., to 40 °C) for an hour can facilitate complete ylide formation before adding the aldehyde.

  • Challenge: Removal of Triphenylphosphine Oxide (TPPO).

    • Root Cause: TPPO has a polarity similar to many Wittig products, complicating chromatographic separation.

    • Solution 1 (Crystallization): TPPO is often highly crystalline. Cooling a concentrated solution in a nonpolar solvent (like hexanes or diethyl ether) can sometimes selectively crystallize the TPPO.

    • Solution 2 (Alternative Reagents): For difficult separations, consider the Horner-Wadsworth-Emmons (HWE) reaction.[2] It uses phosphonate esters, and the resulting phosphate byproduct is water-soluble, allowing for a simple aqueous extraction for removal.[7]

  • Challenge: Poor (Z)-Selectivity with Non-Stabilized Ylides.

    • Root Cause: The presence of lithium salts from bases like n-BuLi can disrupt the kinetic control of the reaction, leading to equilibration and formation of the more stable (E)-isomer.[1][7] This is sometimes referred to as "stereochemical drift."[1]

    • Solution: To maximize (Z)-selectivity, use a sodium- or potassium-based base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in a lithium-free system.[8] Running the reaction at low temperatures (-78 °C) further enhances kinetic control.[10]

References

  • Schlosser Modification. (n.d.). SynArchive. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • WITTIG REACTION | MECHANISM. (n.d.). AdiChemistry. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. Chem 2320 Lecture Notes. Retrieved from [Link]

  • Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023, September 20). OpenStax. Retrieved from [Link]

  • Stereoselective Wittig Reaction-Overview. (n.d.). ChemTube3D. Retrieved from [Link]

  • The Stereoselectivity of the Wittig Reactions. (n.d.). University Chemistry. Retrieved from [Link]

  • Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025, May 22). JoVE. Retrieved from [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (n.d.). PMC - NIH. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

  • Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. (2021, February 13). YouTube. Retrieved from [Link]

  • Yamataka, H., Nagareda, K., Takai, Y., Sawada, M., & Hanafusa, T. (1990). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 55(26), 2129-2133.
  • What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? (2017, February 2). ResearchGate. Retrieved from [Link]

  • Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • The Wittig reaction. (n.d.). Lumen Learning. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • The Wittig Reaction. (2022, August 17). YouTube. Retrieved from [Link]

  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1992). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 57(10), 2865-2869.
  • Solvent Free Wittig Reactions. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Dependence of the Wittig Reaction Mechanism on the Environment and on the Substituents at the Aldehyde Group and at the Phosphonium Ylide. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2005(i), 98-104.
  • Vedejs, E., & Marth, C. F. (1990). Mechanism of the Wittig Reaction: The Role of Substituents at Phosphorus. Journal of the American Chemical Society, 112(10), 3905-3909.

Sources

Application Notes and Protocols for the Reductive Amination of 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reductive amination of 4-fluoro-3-methylbenzaldehyde, a key transformation in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. We present a detailed protocol for the synthesis of N-((4-fluoro-3-methylphenyl)methyl)benzenamine via a one-pot reaction with benzylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. The causality behind experimental choices, from reagent selection to reaction conditions and purification strategies, is thoroughly discussed. This guide is designed to equip researchers with the necessary knowledge to successfully perform this reaction, troubleshoot potential issues, and adapt the methodology for the synthesis of analogous compounds.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, offering a highly efficient and controlled method for the formation of carbon-nitrogen bonds.[1] This powerful transformation is particularly vital in the field of drug discovery and development, where the synthesis of secondary and tertiary amines is a frequent necessity for the construction of biologically active molecules.[2] The reaction proceeds through the initial formation of an imine or iminium ion from the condensation of a carbonyl compound with an amine, which is then reduced in situ to the corresponding amine.[3]

The subject of this guide, this compound, is a valuable building block in medicinal chemistry. The presence of the fluorine atom and the methyl group on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule. Reductive amination of this aldehyde provides a direct route to a diverse array of substituted benzylamines, which are prevalent motifs in numerous pharmaceutical agents.

Mechanistic Insights: The Role of Sodium Triacetoxyborohydride

The choice of the reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mildness and remarkable selectivity.[4][5] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones under neutral or weakly acidic conditions.[6] This selectivity is crucial as it allows for the formation of the imine intermediate without premature reduction of the starting aldehyde.

The reaction mechanism can be summarized as follows:

  • Imine Formation: this compound reacts with the amine (in this protocol, benzylamine) to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine. This step is often catalyzed by the presence of a weak acid.

  • Reduction: Sodium triacetoxyborohydride selectively reduces the protonated imine (iminium ion), which is more electrophilic than the starting aldehyde, to the desired secondary amine. The steric bulk and the electron-withdrawing acetate groups on the boron atom temper its reducing power, contributing to its selectivity.[4]

Diagram of the Reductive Amination Mechanism

Reductive Amination Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Benzylamine Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product N-((4-fluoro-3-methylphenyl)methyl)benzenamine Iminium->Product + NaBH(OAc)₃

Caption: The two-stage mechanism of reductive amination.

Experimental Protocol: Synthesis of N-((4-fluoro-3-methylphenyl)methyl)benzenamine

This protocol details a reliable procedure for the synthesis of N-((4-fluoro-3-methylphenyl)methyl)benzenamine.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Benzylamine≥99%Commercially Available
Sodium triacetoxyborohydride≥95%Commercially AvailableMoisture sensitive, handle under inert atmosphere if possible.
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Amine: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration). To this solution, add benzylamine (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde and imine are consumed (typically 2-4 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-((4-fluoro-3-methylphenyl)methyl)benzenamine.

Experimental Workflow Diagram

Experimental Workflow Start Reaction Setup Add_Aldehyde Add this compound and DCM Start->Add_Aldehyde Add_Amine Add Benzylamine Add_Aldehyde->Add_Amine Imine_Formation Stir for 30-60 min (Imine Formation) Add_Amine->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)₃ Imine_Formation->Add_Reducing_Agent Reaction Stir for 2-4 h (Reaction) Add_Reducing_Agent->Reaction Workup Quench with NaHCO₃ (aq) and Extract with DCM Reaction->Workup Purification Dry, Concentrate, and Purify by Chromatography Workup->Purification Product Pure Product Purification->Product

References

Application Notes and Protocols: High-Yield Synthesis of 4-Fluoro-3-methylbenzoic Acid via Oxidation of 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluoro-3-methylbenzoic Acid in Modern Chemistry

4-Fluoro-3-methylbenzoic acid is a pivotal building block in contemporary chemical research and development.[1][2] Its unique molecular architecture, featuring a carboxylic acid functional group, a fluorine atom, and a methyl group on an aromatic ring, makes it a highly sought-after intermediate in the synthesis of a wide array of functional molecules.[1] In the pharmaceutical industry, this compound is integral to the development of novel therapeutics, including anti-inflammatory and analgesic agents.[2] Furthermore, its derivatives are crucial in the formulation of advanced agrochemicals, such as herbicides and pesticides, and in material science for the creation of specialized polymers.[2] The strategic placement of the fluorine atom can significantly enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug design.[1]

This document provides detailed protocols for the efficient oxidation of 4-fluoro-3-methylbenzaldehyde to 4-fluoro-3-methylbenzoic acid, a key transformation for accessing this valuable synthetic intermediate. We will explore three robust and widely applicable oxidation methods: the Pinnick oxidation, Jones oxidation, and a potassium permanganate-based protocol. Each method will be presented with a detailed step-by-step procedure, a discussion of the underlying mechanism, and a comparative analysis to guide the researcher in selecting the most appropriate method for their specific needs.

Comparative Overview of Oxidation Methods

The choice of an oxidizing agent is critical and depends on factors such as substrate compatibility, desired yield, reaction conditions, and safety considerations. Below is a summary of the methods detailed in this guide.

Oxidation Method Oxidizing Agent Key Advantages Primary Considerations Typical Yield
Pinnick Oxidation Sodium Chlorite (NaClO₂)High selectivity, mild conditions, tolerant of various functional groups.[3]Requires a scavenger for hypochlorous acid byproduct.[3]>90%
Jones Oxidation Chromic Acid (generated in situ)Potent, rapid reaction, cost-effective.[4][5]Harsh acidic conditions, use of toxic chromium(VI) compounds.[4]85-95%
Permanganate Oxidation Potassium Permanganate (KMnO₄)Strong oxidant, readily available, cost-effective.Can lead to over-oxidation or side reactions if not carefully controlled.80-90%

Method 1: Pinnick Oxidation - The Selective Approach

The Pinnick oxidation is renowned for its mild reaction conditions and high selectivity, making it an excellent choice for the oxidation of aldehydes that may contain sensitive functional groups.[3] The reaction utilizes sodium chlorite as the primary oxidant in the presence of a hypochlorous acid scavenger to prevent unwanted side reactions.[3]

Reaction Mechanism

The key to the Pinnick oxidation is the in situ generation of chlorous acid (HClO₂) from sodium chlorite under weakly acidic conditions. The aldehyde then reacts with the chlorous acid to form a chlorite ester intermediate. This intermediate subsequently undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[3] A scavenger, such as 2-methyl-2-butene, is added to react with the HOCl byproduct, preventing it from interfering with the main reaction.[6]

Pinnick_Mechanism This compound This compound Chlorite Ester Intermediate Chlorite Ester Intermediate This compound->Chlorite Ester Intermediate + HClO₂ 4-Fluoro-3-methylbenzoic Acid 4-Fluoro-3-methylbenzoic Acid Chlorite Ester Intermediate->4-Fluoro-3-methylbenzoic Acid Pericyclic Fragmentation HOCl HOCl Chlorite Ester Intermediate->HOCl Byproduct Inert Product Inert Product HOCl->Inert Product + Scavenger (2-methyl-2-butene)

Caption: Pinnick Oxidation Mechanism Workflow.

Experimental Protocol

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-methyl-2-butene

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium dihydrogen phosphate (5.0 eq) and 2-methyl-2-butene (4.0 eq).

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) in water.

  • Slowly add the sodium chlorite solution to the reaction mixture at room temperature.

  • Stir the reaction vigorously for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-methylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Method 2: Jones Oxidation - The Powerful and Rapid Approach

The Jones oxidation is a classic and potent method for converting primary alcohols and aldehydes to carboxylic acids.[4][5] It employs a solution of chromium trioxide in sulfuric acid and acetone, known as the Jones reagent.[7] The reaction is typically fast and exothermic.[4]

Reaction Mechanism

The aldehyde first forms a hydrate in the aqueous acidic medium. This hydrate then reacts with chromic acid to form a chromate ester. The reaction proceeds via the elimination of the chromate ester to form the carboxylic acid and a reduced chromium species.[5] The color change of the reaction mixture from orange/red (Cr⁶⁺) to green (Cr³⁺) indicates the progress of the oxidation.[8]

Jones_Mechanism This compound This compound Hydrate Intermediate Hydrate Intermediate This compound->Hydrate Intermediate + H₂O, H⁺ Chromate Ester Chromate Ester Hydrate Intermediate->Chromate Ester + H₂CrO₄ 4-Fluoro-3-methylbenzoic Acid 4-Fluoro-3-methylbenzoic Acid Chromate Ester->4-Fluoro-3-methylbenzoic Acid Elimination H₂CrO₄ (Cr⁶⁺) H₂CrO₄ (Cr⁶⁺) Cr³⁺ Species Cr³⁺ Species H₂CrO₄ (Cr⁶⁺)->Cr³⁺ Species Reduction

Caption: Jones Oxidation Mechanism Workflow.

Experimental Protocol

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: Chromium(VI) compounds are carcinogenic and corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid, then slowly adding water while cooling in an ice bath.

  • In a three-necked flask fitted with a dropping funnel, thermometer, and mechanical stirrer, dissolve this compound (1.0 eq) in acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 10 °C. A color change from orange to green should be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely, and a green precipitate forms.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude product.

  • Purify by recrystallization to obtain pure 4-fluoro-3-methylbenzoic acid.

Method 3: Potassium Permanganate Oxidation - The Cost-Effective Workhorse

Potassium permanganate is a strong, inexpensive, and readily available oxidizing agent that can effectively convert aldehydes to carboxylic acids.[9] The reaction is often carried out under basic or neutral conditions, followed by acidification.

Reaction Mechanism

Under basic conditions, the permanganate ion (MnO₄⁻) attacks the aldehyde, leading to the formation of a manganate ester intermediate. This intermediate then decomposes to form the carboxylate salt and manganese dioxide (MnO₂), a brown precipitate. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Permanganate_Mechanism This compound This compound Manganate Ester Manganate Ester This compound->Manganate Ester + MnO₄⁻, OH⁻ Carboxylate Salt Carboxylate Salt Manganate Ester->Carboxylate Salt Decomposition MnO₂ MnO₂ Manganate Ester->MnO₂ Byproduct 4-Fluoro-3-methylbenzoic Acid 4-Fluoro-3-methylbenzoic Acid Carboxylate Salt->4-Fluoro-3-methylbenzoic Acid + H₃O⁺

Caption: Permanganate Oxidation Mechanism Workflow.

Experimental Protocol

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (1.0 eq) in a suitable solvent like acetone or tert-butanol.

  • In a separate beaker, dissolve potassium permanganate (1.5-2.0 eq) and sodium carbonate (or a dilute solution of sodium hydroxide) in water.

  • Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

  • A brown precipitate of manganese dioxide will form as the reaction proceeds. Stir the mixture for 2-4 hours at room temperature, monitoring by TLC.

  • After the reaction is complete, quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and only the brown precipitate remains.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Product Characterization

The synthesized 4-fluoro-3-methylbenzoic acid can be characterized using standard analytical techniques:

  • Melting Point: The literature melting point is in the range of 164-168 °C.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the disappearance of the aldehyde proton signal.

  • FT-IR Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid and the disappearance of the aldehyde C-H stretch.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Safety and Handling

  • All experiments should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aromatic aldehydes can be irritants; avoid inhalation and skin contact.

  • Chromium(VI) compounds are known carcinogens and should be handled with extreme caution.

  • Potassium permanganate is a strong oxidizer and should not be mixed with combustible materials.

  • Always quench oxidizing agents properly before workup and disposal.

Conclusion

The oxidation of this compound to 4-fluoro-3-methylbenzoic acid is a critical transformation in synthetic organic chemistry. This guide has provided detailed protocols for three effective methods: Pinnick oxidation, Jones oxidation, and potassium permanganate oxidation. The Pinnick oxidation offers high selectivity and mild conditions, making it ideal for sensitive substrates. The Jones oxidation is a powerful and rapid method but requires handling of hazardous chromium compounds. The potassium permanganate method is a cost-effective and robust alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and safety infrastructure. By following these detailed protocols, researchers can confidently and efficiently synthesize high-purity 4-fluoro-3-methylbenzoic acid for their research and development needs.

References

  • Chem-Station Int. Ed. (2014, May 5). Jones Oxidation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Pinnick oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Jones oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

Application Note & Protocol: Selective Reduction of 4-Fluoro-3-methylbenzaldehyde to (4-Fluoro-3-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the selective reduction of the aromatic aldehyde, 4-Fluoro-3-methylbenzaldehyde, to its corresponding primary alcohol, (4-Fluoro-3-methylphenyl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds where the introduction of a benzylic alcohol moiety is required.[1][2][3] The presented protocol utilizes sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, ensuring high yield and purity of the desired product. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety guidelines, and data presentation to ensure reproducible and safe execution of this important chemical transformation.

Introduction: The Significance of Selective Aldehyde Reduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. The resulting benzyl alcohols are versatile intermediates, readily undergoing further functionalization. This compound, in particular, is a valuable building block in the creation of complex molecules due to the influence of its electron-withdrawing fluorine atom and electron-donating methyl group on the reactivity of the aromatic ring.[1][4] The selective reduction of the aldehyde group in the presence of other potentially reducible functional groups is paramount.

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will readily reduce aldehydes and ketones but will not typically affect esters, amides, or carboxylic acids under standard conditions.[5][6] This selectivity simplifies the synthetic process, often eliminating the need for protecting groups and leading to cleaner reactions with higher yields.

This application note will detail a robust and scalable protocol for the reduction of this compound using sodium borohydride in an alcoholic solvent.

Reaction Mechanism and Rationale

The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.[5][7]

Step 1: Nucleophilic Attack

The borohydride ion (BH₄⁻) from NaBH₄ acts as a source of hydride ions (H⁻). The carbon atom of the carbonyl group in this compound is electrophilic due to the electronegativity of the oxygen atom. The hydride ion performs a nucleophilic attack on this electrophilic carbon, breaking the π-bond of the carbonyl group and forming a new carbon-hydrogen bond. The electrons from the C=O π-bond move to the oxygen atom, creating a tetraalkoxyborate intermediate.[8][9]

Step 2: Protonation

In the second step, a protic solvent, such as methanol or ethanol, protonates the negatively charged oxygen atom of the intermediate.[7] This step can also be facilitated by the addition of a mild acid during the work-up. The final product is the primary alcohol, (4-fluoro-3-methylphenyl)methanol.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Aldehyde This compound Intermediate Tetraalkoxyborate Intermediate Aldehyde->Intermediate Nucleophilic Attack Hydride NaBH₄ (H⁻ source) Alcohol (4-Fluoro-3-methylphenyl)methanol Intermediate->Alcohol Protonation Solvent Protic Solvent (e.g., Methanol)

Caption: Reaction mechanism for the reduction of an aldehyde using sodium borohydride.

Experimental Protocol

This protocol is designed for the safe and efficient reduction of this compound on a laboratory scale.

3.1. Materials and Equipment

Reagents Equipment
This compoundRound-bottom flask
Sodium borohydride (NaBH₄)Magnetic stirrer and stir bar
Methanol (anhydrous)Ice bath
Deionized waterSeparatory funnel
Diethyl ether (or Ethyl Acetate)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Glassware for extraction and filtration
Hydrochloric acid (1 M)TLC plates (e.g., silica gel 60 F₂₅₄)

3.2. Step-by-Step Procedure

Experimental_Workflow Start Start: Dissolve Aldehyde in Methanol Cool Cool solution to 0°C in an ice bath Start->Cool Add_NaBH4 Slowly add NaBH₄ in portions Cool->Add_NaBH4 Stir Stir at 0°C for 30 min, then at room temp for 1 hr Add_NaBH4->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with 1 M HCl (aq) at 0°C Monitor->Quench Evaporate Remove methanol via rotary evaporation Quench->Evaporate Extract Extract with diethyl ether Evaporate->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry organic layer over MgSO₄ Wash->Dry Filter Filter and concentrate in vacuo Dry->Filter Purify Purify by column chromatography (optional) Filter->Purify End End: Characterize pure product Purify->End

Sources

Topic: High-Fidelity GC-MS Analysis for Reaction Monitoring of 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide to developing and implementing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of reactions involving 4-Fluoro-3-methylbenzaldehyde. As a critical building block in the synthesis of pharmaceuticals and agrochemicals, precise tracking of its consumption and the formation of products is essential for process optimization, yield maximization, and impurity profiling.[1][2] We will explore the entire analytical workflow, from strategic sample preparation and instrument configuration to data analysis and method validation, emphasizing the rationale behind key procedural choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative in Process Chemistry

This compound is a substituted aromatic aldehyde whose unique electronic and steric properties make it a valuable intermediate in organic synthesis.[1] The success of synthetic routes employing this molecule hinges on the precise control of reaction conditions. In-process monitoring provides a dynamic view of the reaction's progress, enabling chemists to understand kinetics, detect the formation of transient intermediates or byproducts, and determine the optimal endpoint.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this application. Its powerful chromatographic separation resolves complex reaction mixtures, while mass spectrometric detection provides definitive identification and sensitive quantification of volatile and semi-volatile analytes.[4][5] This guide offers a detailed protocol grounded in established analytical principles to empower researchers to confidently monitor these critical transformations.

Core Challenge: The Analytical Chemistry of Aldehydes

While powerful, GC-MS analysis of aldehydes presents specific challenges that must be addressed methodologically. The inherent polarity of the carbonyl group and the potential for thermal instability can lead to poor chromatographic performance, such as peak tailing or on-column degradation.[6] To overcome this, a direct analysis approach is often supplemented with a derivatization strategy.

Strategic Solution: Derivatization with PFBHA

Derivatization chemically modifies the analyte to improve its analytical characteristics.[7][8] For aldehydes, a widely adopted and highly effective strategy is the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • Causality: PFBHA reacts with the aldehyde's carbonyl group to form a stable oxime derivative. This process masks the polar carbonyl, increasing the molecule's volatility and thermal stability, which results in sharper, more symmetrical peaks during GC analysis.[6][9] Furthermore, the pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection by MS, particularly in negative chemical ionization (NCI) mode, though standard electron ionization (EI) also provides excellent results.[10]

cluster_reaction PFBHA Derivatization Reaction reactant1 This compound product PFBHA-Oxime Derivative (syn and anti isomers) reactant1->product + reactant2 PFBHA reactant2->product

Caption: Derivatization of the target aldehyde with PFBHA to form a stable oxime.

GC-MS Method Development: A Self-Validating System

A robust analytical method is built on a foundation of logical choices, from sample preparation to instrument settings. The goal is to create a system that is sensitive, selective, and reproducible.

Sample Preparation: Isolating the Analyte

The first critical step is to cleanly extract the analyte from the complex reaction matrix into a solvent compatible with the GC system.[11] A typical reaction mixture may contain catalysts, salts, and non-volatile reagents that can contaminate the GC inlet and column.[12] Liquid-liquid extraction (LLE) is an effective technique for this purpose.[11]

  • Rationale: An aliquot of the reaction mixture is quenched (if necessary to halt the reaction) and diluted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The analytes of interest will partition into the organic phase, leaving behind inorganic salts and other polar, non-volatile components in the aqueous or original solvent phase. The organic extract is then dried and diluted for analysis.

Chromatographic Separation (GC)

The selection of the GC column and oven temperature program is crucial for resolving the target analyte from the solvent, internal standard, starting materials, and potential byproducts.

  • Column Selection: A low-to-mid polarity column, such as a DB-5ms (5% Phenyl-methylpolysiloxane) , is an excellent choice. This stationary phase provides effective separation for a wide range of aromatic compounds based on their boiling points and polarity, aligning with the "like dissolves like" principle.[7][13]

  • Injector Configuration: A splitless injection is recommended for reaction monitoring, especially at early time points where the analyte concentration may be low. This ensures the entire sample volume is transferred to the column, maximizing sensitivity.[12]

  • Oven Program: A temperature ramp is essential for good chromatography. The program should begin at a low temperature to focus the analytes at the head of the column, then ramp up to elute compounds in order of their boiling points, and conclude with a high-temperature hold to bake out any residual high-boiling components.[4][13]

Detection and Quantification (MS)

The mass spectrometer provides the specificity and sensitivity needed for confident analysis.

  • Ionization: Standard Electron Ionization (EI) at 70 eV is highly reproducible and generates a characteristic fragmentation pattern, creating a searchable mass spectrum that acts as a chemical fingerprint.[13]

  • Acquisition Mode:

    • Full Scan Mode: Initially used to acquire the full mass spectrum of all eluting peaks. This is essential for identifying the starting material, product, internal standard, and any unknown byproducts.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode is superior. The instrument is set to monitor only a few characteristic, abundant ions for each target compound. This dramatically increases the signal-to-noise ratio, leading to lower detection limits and more precise quantification.[14][15]

Experimental Protocols

The following protocols provide a detailed, step-by-step workflow for the analysis.

cluster_workflow GC-MS Reaction Monitoring Workflow A 1. Reaction Sampling (Withdraw aliquot at time t) B 2. Sample Quenching & Extraction (e.g., LLE with Dichloromethane) A->B C 3. Internal Standard Spiking (Add known amount of IS) B->C D 4. Derivatization (Optional) (React with PFBHA if needed) C->D E 5. GC-MS Analysis (Inject prepared sample) D->E F 6. Data Processing (Peak integration) E->F G 7. Quantification (Calculate concentration via calibration curve) F->G

Caption: High-level workflow for GC-MS reaction monitoring.

Protocol 1: Sample & Standard Preparation

Materials:

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • This compound standard (≥97% purity)

  • Internal Standard (IS), e.g., Naphthalene or 4-Chlorotoluene

  • 2 mL GC autosampler vials with PTFE-lined septa[4]

Procedure:

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen IS in DCM.

  • Calibration Standards:

    • Prepare a 1 mg/mL stock solution of this compound in DCM.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Spike each calibration standard with the IS solution to a final constant concentration (e.g., 20 µg/mL).

  • Reaction Sample Preparation:

    • Withdraw a precise aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.

    • Immediately quench the reaction by adding the aliquot to 1 mL of a suitable quenching agent (e.g., cold saturated sodium bicarbonate solution, if the reaction is acid-catalyzed).

    • Add 1 mL of DCM and vortex vigorously for 1 minute to perform the extraction.[4]

    • Centrifuge to separate the layers (if necessary).

    • Carefully transfer the bottom organic (DCM) layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.[4]

    • Transfer the dried extract to a GC vial.

    • Spike the sample with the IS solution to the same concentration as the calibration standards.

Protocol 2: GC-MS Instrument Method

The following table summarizes a typical starting point for the GC-MS method parameters. Optimization may be required based on your specific instrumentation and reaction products.

Parameter Value Rationale & Comments
GC System Agilent 8890 GC or equivalent
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm filmExcellent general-purpose column for aromatic compounds.[16]
Injector Split/Splitless
ModeSplitlessMaximizes sensitivity for trace analysis.[12]
Temperature250 °CEnsures rapid volatilization of the analytes without degradation.
Injection Volume1 µLStandard volume for quantitative analysis.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Typical flow rate for this column dimension.
Oven Program
Initial Temp60 °C, hold 2 minAllows for solvent focusing.
Ramp15 °C/min to 280 °CEfficiently elutes target analytes.
Final HoldHold at 280 °C for 5 minCleans the column of any high-boiling residues.
MS System Agilent 5977B MSD or equivalent
Transfer Line Temp 280 °CPrevents condensation of analytes between GC and MS.
Ion Source Electron Ionization (EI)
Energy70 eVStandard energy for reproducible fragmentation and library matching.[13]
Source Temp230 °CStandard operating temperature.[13]
Acquisition Mode SIM (Selected Ion Monitoring)
4-F-3-Me-Benzaldehydem/z 138 (M⁺), 137 (M-H)⁺, 109 (M-CHO)⁺Monitor the molecular ion and key fragments for quantification and confirmation.
Internal Standard (e.g., Naphthalene)m/z 128 (M⁺)Monitor the molecular ion of the IS.
Solvent Delay 3 minutesPrevents the high-concentration solvent peak from damaging the MS detector.

Data Analysis and Method Validation

Trustworthy data is validated data. Method validation ensures that the analytical procedure is fit for its intended purpose.[17]

  • Peak Identification: Confirm the identity of the analyte and IS peaks by comparing their retention times and mass spectra to those of authentic standards.

  • Calibration: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration for the prepared calibration standards. Perform a linear regression to generate a calibration curve.

  • Quantification: Use the peak area ratio from the unknown reaction sample and the equation from the calibration curve (y = mx + c) to calculate the precise concentration of this compound at that time point.

The method should be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure reliability.[17][18]

Validation Parameter Typical Acceptance Criterion Purpose
Specificity No interfering peaks at the analyte retention time.Ensures the signal is only from the analyte of interest.[4]
Linearity (R²) ≥ 0.995Confirms a proportional response across the concentration range.[5][17]
Accuracy (% Recovery) 90 – 110%Measures the closeness of the measured value to the true value.[19]
Precision (%RSD) ≤ 5%Demonstrates the reproducibility of the measurement.[5][19]
Limit of Detection (LOD) S/N ratio ≥ 3The lowest concentration that can be reliably detected.[19]
Limit of Quantitation (LOQ) S/N ratio ≥ 10The lowest concentration that can be accurately quantified.[18]

Conclusion

This application note details a robust and reliable GC-MS method for monitoring reactions involving this compound. By combining strategic sample preparation with optimized chromatographic and mass spectrometric conditions, this protocol provides the high-fidelity data required for informed decision-making in research, development, and quality control environments. The emphasis on the rationale behind procedural choices and the inclusion of validation criteria ensures that the method is not only effective but also scientifically sound and defensible.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Institutes of Health. [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2001). ResearchGate. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). MOSH-B2B. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2020). YouTube. [Link]

  • GC-MS sample preparation and column choice guide. (n.d.). SCION Instruments. [Link]

  • Derivatization in Mass Spectrometry. (2010). Spectroscopy Online. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. [Link]

  • This compound: A Versatile Building Block for Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2021). National Institutes of Health. [Link]

  • A review on GC-MS and method development and validation. (2023). ResearchGate. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health. [Link]

  • Supplementary Material (ESI) for Chemical Communications. (2008). The Royal Society of Chemistry. [Link]

  • Scheme Synthesis of compounds 1-12. (n.d.). ResearchGate. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. [Link]

  • Exploring this compound: Properties and Applications. (n.d.). Autech Industry Co., Limited. [Link]

  • Analysis of carbonyl compounds in indoor air. (2021). The Royal Society of Chemistry. [Link]

  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. (2018). ACS Publications. [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2021). National Institutes of Health. [Link]

  • Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. (n.d.). Shimadzu. [Link]

  • Analysis of Aldehydes in Water by Head Space-GC/MS. (2001). ResearchGate. [Link]

Sources

Application Note: A Robust HPLC Protocol for the Purification of 4-Fluoro-3-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-Fluoro-3-methylbenzaldehyde and its derivatives using High-Performance Liquid Chromatography (HPLC). Aimed at researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind key decisions in method development. We will cover everything from initial analytical method development to scaling up for preparative purification, including sample preparation, column and mobile phase selection, and post-purification analysis. This document is designed to serve as a self-validating system, empowering users to achieve high-purity compounds essential for downstream applications.

Introduction: The Importance of Purity for Benzaldehyde Derivatives

Substituted benzaldehydes, such as this compound, are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. The presence of impurities, including structural isomers, unreacted starting materials, or reaction byproducts, can significantly impact the efficacy, safety, and regulatory approval of the final product. Therefore, a robust and reproducible purification strategy is not just a recommendation but a necessity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds due to its high resolution and versatility.[1][2][3] This guide will focus on a reversed-phase HPLC (RP-HPLC) approach, which is well-suited for the separation of moderately polar to non-polar aromatic compounds.

Foundational Principles: Why Reversed-Phase HPLC?

In reversed-phase HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[4][5] For this compound, an aromatic aldehyde with moderate polarity, this setup is ideal. The molecule will have a sufficient affinity for the non-polar stationary phase to be retained, while subtle differences in the polarity of derivatives and impurities will allow for differential elution as the polarity of the mobile phase is adjusted. This results in a high-resolution separation.

Experimental Workflow: From Analytical Scouting to Preparative Purification

The overall strategy involves developing a high-resolution separation at the analytical scale to minimize solvent and sample consumption, and then systematically scaling up the method for preparative purification.[2][3][6]

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_scaleup Phase 2: Scale-Up & Purification cluster_post Phase 3: Post-Purification SamplePrep Sample Preparation (Dissolution & Filtration) AnalyticalDev Analytical Method Development (Scouting Runs) SamplePrep->AnalyticalDev Inject MethodOpt Method Optimization (Gradient & Flow Rate) AnalyticalDev->MethodOpt Refine ScaleUpCalc Scale-Up Calculations (Flow Rate & Injection Volume) MethodOpt->ScaleUpCalc Finalized Method PrepRun Preparative HPLC Run ScaleUpCalc->PrepRun Apply Parameters FractionCollect Fraction Collection PrepRun->FractionCollect Triggered Collection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollect->PurityAnalysis Analyze SolventEvap Solvent Evaporation PurityAnalysis->SolventEvap Pool Pure Fractions FinalProduct Isolated Pure Compound SolventEvap->FinalProduct

Caption: A logical workflow for HPLC purification, from initial preparation to the final isolated product.

Detailed Protocols

Phase 1: Sample Preparation and Analytical Method Development

Rationale: Proper sample preparation is critical to protect the HPLC column from clogging and to ensure reproducible results.[7][8] The sample must be fully dissolved in a solvent compatible with the initial mobile phase to prevent precipitation upon injection.[9]

Protocol:

  • Sample Dissolution: Accurately weigh approximately 1-2 mg of the crude this compound derivative and dissolve it in 1 mL of a suitable solvent. A good starting point is a 50:50 mixture of acetonitrile and water, or methanol.[10] If solubility is an issue, sonication can be applied. The goal is to create a stock solution of approximately 1-2 mg/mL.

  • Filtration: Filter the dissolved sample through a 0.22 or 0.45 µm syringe filter (PTFE or nylon is suitable for organic/aqueous mixtures) into an HPLC vial.[10] This step removes any particulate matter that could damage the injector or column.[10]

  • Instrumentation & Initial Conditions:

    • HPLC System: A standard analytical HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is a robust starting point for aromatic compounds.[11] Phenyl or pentafluorophenyl (PFP) phases can offer alternative selectivity for halogenated compounds and are worth considering if co-elution is an issue on a C18 column.[12][13]

    • Detection: Set the UV detector to 254 nm, a common wavelength for aromatic compounds.[14][15] A diode array detector (DAD) is highly recommended to check for peak purity.

  • Analytical Method Development:

    • Perform initial "scouting" runs with a broad gradient to determine the approximate retention time of the target compound and the complexity of the mixture.

    • Optimize the gradient to achieve maximum resolution between the target peak and adjacent impurities. The ideal retention factor (k') should be between 2 and 10 to ensure good separation from the void volume and to avoid excessively long run times.[16]

Table 1: Recommended Analytical HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmGeneral purpose for non-polar to moderately polar compounds.[11][15]
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks for acidic compounds and improves reproducibility.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides lower backpressure and good UV transparency.[17]
Gradient 5% to 95% B over 20 minA broad initial gradient to elute all components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.[11]
Injection Vol. 5-10 µLSmall volume to avoid overloading the analytical column.
Detection UV at 254 nmStrong absorbance for the benzaldehyde aromatic ring.[14][15]
Phase 2: Scale-Up to Preparative Purification

Rationale: The goal of scaling up is to increase the amount of purified product while maintaining the separation quality achieved at the analytical scale.[3][6] This is accomplished by using a larger diameter column with the same stationary phase and adjusting the flow rate and injection volume proportionally to the change in column cross-sectional area.[2][6]

Protocol:

  • Select a Preparative Column: Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column. A typical preparative column might have dimensions of 250 x 21.2 mm.

  • Calculate Scaled-Up Parameters: Use a scaling calculator or the following formulas to determine the new flow rate and injection volume. The scaling factor is based on the ratio of the column cross-sectional areas.

    • Scaling Factor (SF) = (Preparative Column Radius)² / (Analytical Column Radius)²

    • Preparative Flow Rate = Analytical Flow Rate x SF

    • Maximum Injection Volume = (Analytical Injection Volume x SF) x (Loading Factor)

    • Note: A conservative loading factor of 0.5 to 0.8 is recommended to avoid peak distortion.

  • Prepare a Concentrated Sample: Dissolve the crude product in the minimum amount of a strong solvent (like methanol or acetonitrile) and then dilute with the initial mobile phase solvent (e.g., water) until the point of precipitation to maximize the concentration without causing the sample to crash out upon injection.

  • Perform the Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the concentrated sample.

    • Run the same gradient profile (in terms of percentage change over time) as the optimized analytical method.

    • Set the fraction collector to trigger based on the UV signal slope and threshold to selectively collect the peak corresponding to the pure product.

Table 2: Example Scale-Up Calculation

ParameterAnalyticalPreparativeCalculation
Column ID 4.6 mm21.2 mm-
Scaling Factor -21.2(21.2/4.6)²
Flow Rate 1.0 mL/min21.2 mL/min1.0 x 21.2
Injection Vol. 10 µL~1.0 mL(10 µL x 21.2) x 0.5 (Loading Factor)
Phase 3: Post-Purification Analysis

Rationale: It is essential to verify the purity of the collected fractions to ensure the purification was successful before pooling them for solvent evaporation.

Protocol:

  • Analyze Fractions: Inject a small aliquot from each collected fraction (and from the beginning and end of the peak) into the analytical HPLC system using the optimized analytical method.

  • Pool Pure Fractions: Based on the analytical chromatograms, combine the fractions that meet the required purity level (e.g., >99%).

  • Solvent Removal: Remove the mobile phase solvent from the pooled fractions, typically using a rotary evaporator.

  • Final Characterization: Confirm the identity and final purity of the isolated compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and a final analytical HPLC run).

Troubleshooting Common HPLC Purification Issues

Even with a well-designed protocol, problems can arise. The following table outlines common issues and their solutions.

Table 3: HPLC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Backpressure 1. Clogged column frit. 2. Particulate matter in the sample. 3. Buffer precipitation.1. Reverse flush the column with a strong solvent (if permitted by the manufacturer). 2. Always filter samples before injection.[18] 3. Ensure buffer is soluble in the highest organic concentration of the gradient.[9]
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Mismatch between injection solvent and mobile phase. 3. Secondary interactions with column silanols.1. Reduce injection volume or sample concentration.[19] 2. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase.[9] 3. Add a mobile phase modifier like 0.1% trifluoroacetic acid or formic acid.[19]
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition changing over time. 3. Fluctuations in column temperature.1. Equilibrate the column for at least 10-15 column volumes before the first injection. 2. Prepare fresh mobile phase daily and ensure proper mixing/degassing.[20] 3. Use a column oven to maintain a stable temperature.[18]
Ghost Peaks 1. Contaminants in the mobile phase or system. 2. Carryover from a previous injection. 3. Late-eluting compounds from a previous run.1. Use high-purity, HPLC-grade solvents.[21] 2. Implement a robust needle wash protocol in the autosampler. 3. Run a blank gradient after each sample to wash the column.[21]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC purification of this compound and its derivatives. By starting with a systematic approach to analytical method development and applying logical scaling principles, researchers can confidently move to preparative scale to obtain high-purity compounds. The key to successful purification lies not just in following steps, but in understanding the causality behind each parameter, from mobile phase selection to sample preparation. Adherence to these principles will ensure reliable, reproducible, and efficient purification, ultimately accelerating research and development timelines.

References

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2.
  • Thermo Fisher Scientific. (2019, July 11). Prep LC 101: Scaling up with Preparative HPLC.
  • Waters Corporation. (2018, February 21). Application Note | Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product [Video]. YouTube.
  • Lab Manager. (2025, October 1). Analytical HPLC to Preparative HPLC.
  • Dong, X., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Scribd. (n.d.). HPLC Column Selection Guide.
  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Online. (2013, May 1). HPLC Column Selection.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • CoLab. (1987, February 1). Determination of benzaldehyde traces in benzyl alcohol by liquid chromatography (HPLC) and derivative UV spectrophotometry.
  • LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • ResearchGate. (n.d.). Figure S5. HPLC detection of benzaldehyde, 1,3,5 tri-isopropylbenzene....
  • YMC. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • ResearchGate. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Chromatography Online. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ResearchGate. (n.d.). (PDF) RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1.
  • BenchChem. (2025). A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High- Performance Liquid Chromatography (HPLC).
  • National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
  • ResearchGate. (2019, May 26). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
  • PubMed. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.

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Application Notes and Protocols: Nucleophilic Addition Reactions with 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Fluoro-3-methylbenzaldehyde

This compound is a versatile aromatic aldehyde that serves as a critical building block in modern organic synthesis.[1][2] Its structure, featuring a reactive aldehyde group on a benzene ring substituted with both a fluorine atom and a methyl group, offers a unique combination of electronic and steric properties. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making this substrate particularly valuable in medicinal chemistry and agrochemical development.[3][4] The aldehyde's carbonyl carbon is electrophilic, readily undergoing nucleophilic addition, which is a fundamental class of reactions for carbon-carbon and carbon-heteroatom bond formation.[5] This guide provides an in-depth exploration of key nucleophilic addition reactions involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Pillar 1: The Principle of Nucleophilic Addition to Aromatic Aldehydes

The core reactivity of this compound is dictated by the carbonyl group (C=O). Due to oxygen's high electronegativity, the carbonyl carbon is electron-deficient and thus highly electrophilic.[6] A nucleophilic addition reaction commences when a nucleophile attacks this electrophilic carbon.[7] This attack forces the rehybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), breaking the C=O pi bond and pushing the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. In the final step, this intermediate is typically protonated during an acidic workup to yield the final alcohol product.[8]

The substituents on the aromatic ring modulate this reactivity. The methyl group is weakly electron-donating, slightly decreasing the electrophilicity of the carbonyl carbon. Conversely, the fluorine atom is strongly electron-withdrawing via induction, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

Fig 1. General Mechanism of Nucleophilic Addition.
Pillar 2: C-C Bond Formation via Organometallic Reagents

The addition of organometallic reagents like Grignard and organolithium reagents is a cornerstone of organic synthesis, creating secondary alcohols from aldehydes.[10][11][12] These reactions are powerful tools for building molecular complexity.

Application Note 1: Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (R-MgX) to the aldehyde.[13] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.

Causality Behind the Protocol:

  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, such as water or alcohols.[14] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.

  • Inert Atmosphere: To prevent oxidation of the magnesium surface and reaction with atmospheric moisture, the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[13]

  • Initiation: The reaction between the alkyl/aryl halide and magnesium turnings can be slow to start due to a passivating oxide layer on the magnesium.[11] A small crystal of iodine is often added; it reacts with the magnesium surface to expose a fresh, active layer.[15]

  • Controlled Addition: The reaction is highly exothermic. The aldehyde solution is added dropwise at 0 °C to maintain control and prevent side reactions.[13][14]

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to form the alcohol while being a mild enough acid to avoid degradation of acid-sensitive products. It also precipitates magnesium salts as hydroxides, aiding in their removal.[13]

Protocol 1: Synthesis of (4-Fluoro-3-methylphenyl)(phenyl)methanol

Grignard_Workflow Experimental Workflow for Grignard Synthesis cluster_prep A. Grignard Reagent Preparation cluster_reaction B. Nucleophilic Addition cluster_workup C. Workup & Purification A1 1. Activate Mg turnings (1.2 eq) with I₂ crystal in dry THF under N₂. A2 2. Add bromobenzene (1.1 eq) dropwise to initiate. A1->A2 A3 3. Maintain gentle reflux until Mg is consumed. A2->A3 B1 4. Cool Grignard reagent to 0°C. A3->B1 Cool B2 5. Add this compound (1.0 eq) in dry THF dropwise. B1->B2 B3 6. Stir at RT for 1 hr post-addition. B2->B3 C1 7. Quench with sat. aq. NH₄Cl at 0°C. B3->C1 Process C2 8. Extract with Ethyl Acetate. C1->C2 C3 9. Dry organic layer (Na₂SO₄), filter, and concentrate. C2->C3 C4 10. Purify via column chromatography. C3->C4

Fig 2. Grignard Reaction Experimental Workflow.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Bromobenzene

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.

  • Grignard Formation: Place magnesium turnings (1.2 eq) and an iodine crystal in the flask. Add a small portion of anhydrous THF. In the dropping funnel, prepare a solution of bromobenzene (1.1 eq) in anhydrous THF. Add a small amount (~10%) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling.[11] Once started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, stir for another 30-60 minutes.

  • Substrate Addition: In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF and transfer this to the dropping funnel. Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.[13]

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional hour.

  • Work-up: Cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl.[13] Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Nucleophile (R in R-MgX)SolventTemp (°C)Time (h)Typical Yield (%)
PhenylTHF0 to RT2-385-95
MethylDiethyl Ether0 to RT2-380-90
EthylTHF0 to RT2-382-92
VinylTHF-78 to RT3-475-85
Pillar 3: Olefination via the Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[16] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[17] The driving force of the reaction is the formation of the very stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct.[18]

Mechanism Insight: The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[16] This intermediate then collapses to form the alkene and triphenylphosphine oxide.[18] The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide. Non-stabilized ylides (e.g., from alkyl halides) typically yield Z-alkenes, while stabilized ylides (e.g., with adjacent electron-withdrawing groups) favor E-alkenes.[19]

Sources

Strategic Execution of Suzuki-Miyaura Coupling Reactions Involving 4-Fluoro-3-methylbenzaldehyde Derivatives for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4-fluoro-3-methylbenzaldehyde and its derivatives. This class of compounds presents unique challenges due to the electronic effects of the fluorine and methyl substituents, as well as the reactivity of the aldehyde functional group. This document outlines the mechanistic underpinnings, critical parameter optimization, and step-by-step experimental procedures to empower researchers in drug discovery, medicinal chemistry, and materials science to effectively synthesize substituted biaryl aldehydes.

Introduction: The Strategic Importance of Substituted Biaryl Aldehydes

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the synthesis of complex biaryl structures is a frequent necessity in the development of novel therapeutic agents.[3][4] The this compound scaffold is of particular interest as the fluorine and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the aldehyde serves as a versatile handle for further chemical transformations.

This document serves as a detailed guide for researchers navigating the intricacies of Suzuki coupling reactions with this specific substrate class. We will delve into the mechanistic details, explore the critical role of each reaction component, and provide robust protocols that have been validated for high-yield synthesis.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a derivative of this compound, though the halide is the reactive site for this step), forming a Pd(II) complex.[2] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex.[6] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9]

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n PdII_Complex Ar-Pd(II)-X (L_n) Pd0->PdII_Complex Oxidative Addition ArylHalide Ar-X (this compound derivative) OxidativeAddition Oxidative Addition PdII_Diorgano Ar-Pd(II)-R (L_n) PdII_Complex->PdII_Diorgano Transmetalation BoronicAcid R-B(OR')_2 (Boronic Acid/Ester) Transmetalation Transmetalation Base Base PdII_Diorgano->Pd0 Product Ar-R (Biaryl Product) PdII_Diorgano->Product Reductive Elimination ReductiveElimination Reductive Elimination

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Their Rationale

The success of a Suzuki coupling reaction hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand is paramount for achieving high catalytic activity. While various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can be used, the ligand dictates the catalyst's stability, reactivity, and substrate scope.[10][11]

  • For Aryl Chlorides: 4-Chloro-3-methylbenzaldehyde is a common starting material. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[12] To overcome this, bulky and electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos are often required.[12][13] N-heterocyclic carbenes (NHCs) also serve as excellent ligands for activating aryl chlorides.[7]

  • For Aryl Bromides and Iodides: 4-Bromo- or 4-iodo-3-methylbenzaldehyde are more reactive and may couple effectively with less specialized ligands like triphenylphosphine (PPh₃). However, for challenging substrates or to achieve lower catalyst loadings, the use of more advanced phosphine ligands is still recommended.

The Role of the Base

The base plays a multifaceted role in the Suzuki coupling.[6][8] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[14] The choice of base can significantly impact the reaction rate and yield.

BaseStrengthCommon Applications and Considerations
K₂CO₃ ModerateA versatile and commonly used base, often in aqueous solutions with solvents like dioxane or toluene.[9] It is a good starting point for many Suzuki couplings.
Cs₂CO₃ StrongOften provides higher yields, especially with less reactive substrates. Its greater solubility in organic solvents can be advantageous.
K₃PO₄ StrongA strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates and for reactions involving sensitive functional groups.[15]
KF WeakA milder base that can be beneficial when base-sensitive functional groups are present in the substrates.[7] It is often used in anhydrous conditions.
Solvent Selection

The solvent system influences the solubility of the reagents and the stability of the catalytic species.[16][17] Biphasic solvent systems, typically an organic solvent with water, are common.[6]

  • Toluene, 1,4-Dioxane, THF: These are frequently used organic solvents that are compatible with a wide range of palladium catalysts and bases.[6][18]

  • Water: The addition of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6]

  • Polar Aprotic Solvents (DMF, Acetonitrile): While less common, these solvents can sometimes influence the selectivity of the reaction, particularly in cases with multiple reactive sites.[16][19]

Boronic Acid vs. Boronic Ester

While boronic acids are widely used, they can be prone to side reactions such as protodeboronation (cleavage of the C-B bond).[5][20] Boronic esters, particularly pinacol esters, offer greater stability and are often preferred for less stable aryl or heteroaryl boron species.[20][21]

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 4-halo-3-methylbenzaldehyde derivatives. Optimization may be required based on the specific boronic acid used.

General Protocol for Suzuki Coupling of 4-Bromo-3-methylbenzaldehyde

This protocol is a robust starting point for the coupling of the more reactive 4-bromo derivative.

Protocol_Workflow Start Start: Assemble Reaction Vessel AddReagents Add Solid Reagents: - 4-Bromo-3-methylbenzaldehyde - Arylboronic Acid - K₂CO₃ Start->AddReagents AddCatalyst Add Catalyst System: - Pd(PPh₃)₄ AddReagents->AddCatalyst Purge Purge with Inert Gas (Ar or N₂) AddCatalyst->Purge AddSolvents Add Degassed Solvents: - Toluene - Water Purge->AddSolvents Heat Heat to 80-100 °C with Vigorous Stirring AddSolvents->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute with EtOAc - Wash with Water and Brine Monitor->Workup Purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purify End End: Characterize Product Purify->End

Figure 2: Experimental workflow for the Suzuki coupling of 4-Bromo-3-methylbenzaldehyde.

Materials:

  • 4-Bromo-3-methylbenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzaldehyde, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄.

  • Add toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[12]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[9]

Optimized Protocol for Suzuki Coupling of 4-Chloro-3-methylbenzaldehyde

This protocol is designed for the more challenging coupling of the less reactive 4-chloro derivative, employing a more active catalyst system.

Materials:

  • 4-Chloro-3-methylbenzaldehyde (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add 4-chloro-3-methylbenzaldehyde, the arylboronic acid (or pinacol ester), and K₃PO₄ to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Seal the flask and purge with an inert gas.

  • Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., 20:1 dioxane/water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress. Due to the less reactive nature of the aryl chloride, reaction times may be longer (12-24 hours).[18]

  • Follow the workup and purification steps as outlined in Protocol 4.1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand/base/solvent combination- Ensure all reagents and solvents are dry and the system is under an inert atmosphere.[12]- For aryl chlorides, use a more active ligand (e.g., RuPhos, XPhos, or an NHC).[11][12]- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).- Increase the reaction temperature.
Protodeboronation - Unstable boronic acid- Presence of excess water or strong base- Use the corresponding boronic acid pinacol ester.[20]- Use a milder base like KF.- Minimize the amount of water in the reaction mixture.
Homocoupling - Presence of oxygen- Catalyst decomposition- Thoroughly degas all solvents and maintain a strict inert atmosphere.[12]- Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0).

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is a powerful tool in medicinal chemistry for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR).[3][22] The biaryl aldehydes synthesized from this compound derivatives can be further elaborated into a wide range of functional groups, leading to the discovery of new drug candidates.[4][23] The biphenyl motif is a common feature in many approved drugs.[4][24][25][26]

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives, while presenting certain challenges, is a highly feasible and valuable transformation. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can successfully synthesize a diverse array of substituted biaryl aldehydes. The protocols and troubleshooting guide provided herein serve as a solid foundation for the efficient and high-yield production of these important synthetic intermediates, paving the way for advancements in both pharmaceutical and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (2025). Suzuki reaction. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • Angewandte Chemie International Edition. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Journal of the American Chemical Society. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Molecules. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • Molecules. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

  • Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]

  • Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • Dalton Transactions. (2013). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Available at: [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • R Discovery. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

  • PubMed Central. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Available at: [Link]

  • ResearchGate. (2022). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... Available at: [Link]

  • Organometallics. (2007). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Available at: [Link]

  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available at: [Link]

  • Organic Letters. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Available at: [Link]

  • PubMed Central. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]

  • ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]

  • YouTube. (2023). Suzuki Reaction example 3. Available at: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available at: [Link]

  • ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... Available at: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

  • National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Available at: [Link]

  • PubMed Central. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of key classes of anti-inflammatory agents. This document delves into the synthetic strategies for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, with a forward look into emerging therapeutic classes. The protocols herein are presented not merely as procedural steps but as a framework for understanding the chemical logic and experimental causality that underpin the creation of these vital medicines.

Part 1: The Chemical Crusade Against Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a maladaptive response that drives the pathology of numerous diseases, including arthritis, cardiovascular disease, and cancer[1]. The synthesis of small-molecule anti-inflammatory agents has been a cornerstone of medicinal chemistry, providing critical therapies to manage and resolve inflammatory conditions. This guide will explore the synthetic pathways to some of the most impactful anti-inflammatory drugs, grounded in an understanding of their mechanisms of action.

Part 2: Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs are one of the most commonly used classes of drugs for pain and inflammation management[1][2]. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins, key mediators of inflammation[3][4][5][6]. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation[2][3]. The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1[3][5].

COX Signaling Pathway

The diagram below illustrates the arachidonic acid cascade and the points of intervention for NSAIDs.

COX_Pathway cluster_synthesis Prostaglandin Synthesis cluster_isoforms COX Isoforms Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Physiological Physiological Functions (GI Protection, Platelet Aggregation) COX1->Physiological Housekeeping Functions COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxane->Physiological NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits COX2i COX-2 Selective Inhibitors (e.g., Celecoxib) COX2i->COX2 Selectively Inhibits

Caption: The COX pathway, showing inhibition by NSAIDs.

Case Study 1: Synthesis of Ibuprofen

Ibuprofen is a widely used NSAID belonging to the propionic acid class[2]. The Boots-Hoechst-Celanese (BHC) process is a notable industrial synthesis due to its high atom economy, producing only a single molecule of water as a by-product[7]. This "green" synthesis is a three-step process starting from isobutylbenzene.

Ibuprofen_Synthesis Start Isobutylbenzene Intermediate1 4'-Isobutylacetophenone Start->Intermediate1 Step 1: Friedel-Crafts Acylation (CH3CO)2O, HF (catalyst) Intermediate2 1-(4'-Isobutylphenyl)ethanol Intermediate1->Intermediate2 Step 2: Hydrogenation H2, Pd/C catalyst Ibuprofen Ibuprofen Intermediate2->Ibuprofen Step 3: Carbonylation CO, Pd catalyst

Caption: The three-step BHC synthesis of Ibuprofen.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Rationale: This step introduces an acetyl group to the para position of isobutylbenzene. Anhydrous hydrogen fluoride serves as both a catalyst and a solvent, which can be recycled, enhancing the green credentials of this process[7].

  • Procedure:

    • Charge a suitable pressure reactor with isobutylbenzene.

    • Cool the reactor and add anhydrous hydrogen fluoride.

    • Add acetic anhydride dropwise while maintaining a low temperature.

    • Allow the reaction to proceed until completion, monitored by gas chromatography (GC).

    • Upon completion, the hydrogen fluoride is removed by evaporation for recycling.

    • The crude 4'-isobutylacetophenone is isolated.

Step 2: Hydrogenation of 4'-Isobutylacetophenone

  • Rationale: The ketone is reduced to a secondary alcohol. This is a standard catalytic hydrogenation using a palladium on carbon catalyst, which is highly efficient and selective.

  • Procedure:

    • Dissolve the 4'-isobutylacetophenone from Step 1 in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Pressurize the reactor with hydrogen gas.

    • The reaction is typically run at a slightly elevated temperature and pressure until the uptake of hydrogen ceases.

    • Filter off the catalyst to yield a solution of 1-(4'-isobutylphenyl)ethanol.

Step 3: Carbonylation of 1-(4'-Isobutylphenyl)ethanol

  • Rationale: This is the key step where the carboxylic acid moiety is introduced. The reaction is a palladium-catalyzed carbonylation, which is highly efficient and avoids the use of more toxic reagents[8][9].

  • Procedure:

    • The alcohol from Step 2 is subjected to carbonylation with carbon monoxide in an acidic aqueous medium[8].

    • A palladium catalyst, often complexed with a phosphine ligand, is used[8].

    • The reaction is carried out under pressure at a temperature of at least 10°C[8].

    • Upon completion, ibuprofen is isolated, typically by crystallization.

Case Study 2: Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor, which was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs[10]. Its synthesis commonly involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine[10][11].

Celecoxib_Synthesis Diketone 4,4,4-Trifluoro-1- (p-tolyl)butane-1,3-dione Celecoxib Celecoxib Diketone->Celecoxib Cyclocondensation Ethanol, reflux Hydrazine 4-Sulfamoylphenylhydrazine Hydrazine->Celecoxib Cyclocondensation Ethanol, reflux

Caption: Synthesis of Celecoxib via cyclocondensation.

  • Rationale: This reaction is a classic example of pyrazole synthesis through the condensation of a hydrazine with a 1,3-dicarbonyl compound. The regioselectivity of the reaction is controlled by the differential reactivity of the two carbonyl groups in the diketone.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol[10].

    • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution[10].

    • Add a catalytic amount of a suitable acid (e.g., hydrochloric acid) and heat the mixture to reflux for several hours[10].

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product is then purified, typically by recrystallization from a suitable solvent system like ethyl acetate/heptane, to yield pure celecoxib[10].

Part 3: Synthesis of Corticosteroids

Corticosteroids are a class of steroid hormones that are highly effective anti-inflammatory agents. They exert their effects by binding to the glucocorticoid receptor (GR)[12][13][14]. Upon activation, the GR translocates to the nucleus and modulates the expression of a wide range of genes, leading to the suppression of inflammatory responses[12][13][14][15][16]. This includes the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1[12][13].

Glucocorticoid Receptor Signaling Pathway

GR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Dexamethasone) GR_complex Inactive GR Complex (with HSP90) GC->GR_complex Binds GR_active Active GR GR_complex->GR_active Conformational Change & Dissociation of HSP90 Nucleus Nucleus GR_active->Nucleus Translocation GRE Glucocorticoid Response Elements (GREs) GR_active->GRE Binds to NFkB NF-κB / AP-1 GR_active->NFkB Tethering/ Repression Gene_trans Transcription of Anti-inflammatory Genes GRE->Gene_trans Activates Gene_repress Repression of Pro-inflammatory Genes NFkB->Gene_repress Inhibits

Caption: Glucocorticoid receptor signaling pathway.

Case Study: Synthesis of Dexamethasone

Dexamethasone is a potent synthetic glucocorticoid[17]. Its synthesis is a multi-step process that typically starts from a readily available steroid precursor, such as bile acids or plant-derived sterols[17][18]. The synthesis involves a series of carefully orchestrated chemical transformations to introduce the necessary functional groups, including the fluorine atom at the 9α position and the methyl group at the 16α position, which enhance its potency and selectivity[19].

A representative multi-stage synthesis can start from 3α-acetoxy-16-pregnen-11,20-dione[19]. Key transformations include:

  • Introduction of the 16α-methyl group via a Grignard reaction.

  • Formation of the 17α-hydroxyl group.

  • Introduction of the 21-hydroxyl group.

  • Dehydrogenation to create the 1,4-diene system in the A-ring.

  • Introduction of the 9α-fluoro group, often through the opening of an epoxide ring with hydrofluoric acid[19].

  • Microbiological dehydrogenation can also be employed for specific transformations[19].

Part 4: Emerging Strategies in Anti-Inflammatory Drug Synthesis

The field of anti-inflammatory drug discovery is continuously evolving, with a focus on developing more targeted therapies with improved safety profiles.

Janus Kinase (JAK) Inhibitors

JAK inhibitors are a newer class of drugs that target the JAK-STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines[20][21][22][23]. By inhibiting JAK enzymes, these drugs can effectively block the inflammatory cascade[21][23]. Tofacitinib is a prime example of a JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases[24][25].

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (pSTAT) pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_exp Gene Expression (Inflammation) pSTAT_dimer->Gene_exp Regulates JAKi JAK Inhibitor (e.g., Tofacitinib) JAKi->JAK Inhibits

Caption: The JAK-STAT signaling pathway and its inhibition.

The synthesis of Tofacitinib is complex, often involving the construction of a pyrrolo[2,3-d]pyrimidine core and a chiral piperidine side chain[24][26]. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction to connect the heterocyclic core with the piperidine moiety.

Part 5: Experimental Protocols and Data Interpretation

Summary of Synthetic Protocols
Drug Key Reaction Starting Materials Key Reagents/Catalysts Typical Yield
Ibuprofen Friedel-Crafts Acylation, Hydrogenation, CarbonylationIsobutylbenzene, Acetic Anhydride, H₂, COHF, Pd/C, Pd catalystHigh (Industrial Process)
Celecoxib Cyclocondensation4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-SulfamoylphenylhydrazineEthanol, HCl80-90%
Product Validation and Data Interpretation

The identity and purity of the synthesized anti-inflammatory agents must be rigorously confirmed. This is a critical step for ensuring the reliability of subsequent biological assays and for regulatory compliance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, integration of proton signals, and coupling patterns provide a detailed map of the molecule's structure. For quantitative NMR (qNMR), an internal standard with a known concentration is used to determine the purity of the synthesized compound[27]. The number of protons and peaks in the experimental spectrum should match the theoretical spectrum of the target molecule[28].

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to assess purity by separating the target compound from any impurities or unreacted starting materials[27][29].

  • Compound Verification: The "gold standard" for confirming the identity of a synthesized compound is to compare its spectral data (e.g., NMR) with that of a certified reference standard. A "spiking" experiment, where the synthesized compound is mixed with the standard, should result in a single set of peaks in the NMR spectrum if the compounds are identical[30].

Part 6: Conclusion and Future Perspectives

The synthesis of anti-inflammatory agents remains a dynamic and vital area of research. While traditional agents like ibuprofen and corticosteroids are mainstays of therapy, the future lies in the development of more specific and targeted drugs. The principles of synthetic chemistry, guided by a deep understanding of inflammatory pathways, will continue to drive the discovery of novel therapeutics with enhanced efficacy and reduced side effects. The ongoing research into new anti-inflammatory agents, including those derived from natural products and those designed through computational methods, promises a new era of treatments for inflammatory diseases[31][32][33][34].

References

  • Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed.
  • Mechanism of action of anti-inflammatory drugs - PubMed.
  • Glucocorticoid Signaling: Pathway & Mechanism | StudySmarter.
  • New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor - Frontiers.
  • COX Inhibitors - StatPearls - NCBI Bookshelf.
  • Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology.
  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - Walsh Medical Media.
  • Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor - Frontiers.
  • Tofacitinib synthesis - UNL.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica.
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem.
  • Mechanism of action of NSAID - CUTM Courseware.
  • Mechanisms of glucocorticoid receptor signaling during inflammation - Sci-Hub.
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC - PubMed Central.
  • EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents.
  • (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central.
  • Synthesis of Tofacitinib - 中国医药工业杂志.
  • Synthesis method of celecoxib - Eureka | Patsnap.
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC.
  • Janus kinase inhibitor - Wikipedia.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central.
  • US7919633B2 - Process for preparation of celecoxib - Google Patents.
  • Ibuprofen Synthesis | Synaptic - Central College.
  • EP0284310A1 - Process for producing ibuprofen - Google Patents.
  • Synthesis of ibuprofen from benzene - The Science Snail.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI.
  • Aim at chemical synthesis through Ibuprofen - Medicilon.
  • Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery | American Laboratory.
  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase - OUCI.
  • Advances in the synthesis and manufacturing techniques of ibuprofen: A comprehensive review - AIP Publishing.
  • What are JAK inhibitors and how do they work? - Drugs.com.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing.
  • Special Issue : Design and Synthesis of Novel Anti-Inflammatory Agents - MDPI.
  • Cross-Validation of NMR and Mass Spectrometry Data for Labeled Peptides: A Comparative Guide - Benchchem.
  • Validating the Purity of Synthesized Stannane Compounds: A Comparative Guide - Benchchem.
  • Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics - PMC - NIH.
  • Dexamethasone regulates bile acid synthesis in monolayer cultures of rat hepatocytes by induction of cholesterol 7α-hydroxylase | Biochemical Journal | Portland Press.
  • Addition of Dexamethasone Alters the Bile Acid Composition by Inducing CYP8B1 in Primary Cultures of Human Hepatocytes - PubMed.
  • Validation case study: Matching NMR spectra to composition of the molecule.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC - NIH.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H.
  • Steroid - Wikipedia.
  • Dexamethasone synthesis - ChemicalBook.
  • Addition of Dexamethasone Alters the Bile Acid Composition by Inducing CYP8B1 in Primary Cultures of Human Hepatocytes - PMC - NIH.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 4-Fluoro-3-methylbenzaldehyde Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming low yields in condensation reactions involving 4-Fluoro-3-methylbenzaldehyde. By understanding the underlying chemical principles and critical experimental parameters, you can optimize your reaction outcomes and accelerate your research.

Understanding the Reactivity of this compound

This compound is a valuable intermediate in pharmaceutical and specialty chemical synthesis.[1] Its reactivity in condensation reactions, such as the Knoevenagel and Claisen-Schmidt variants, is governed by the electronic and steric effects of its substituents.

  • Electronic Effects : The fluorine atom at the para-position is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack, generally favoring the condensation reaction.[2]

  • Steric Effects : The methyl group at the meta-position (ortho to the aldehyde) introduces a minor steric hindrance. While this effect is not prohibitive, it can slightly modulate the approach of bulky nucleophiles and may require optimization of reaction conditions compared to its non-methylated counterpart, 4-fluorobenzaldehyde.

This guide addresses the most common challenges encountered during its use in two principal condensation reactions: the Knoevenagel condensation with active methylene compounds and the Claisen-Schmidt condensation with enolizable ketones.

Frequently Asked Questions (FAQs)

Q1: Why is my Knoevenagel/Claisen-Schmidt condensation with this compound resulting in a low yield?

A1: Low yields can stem from several factors:

  • Suboptimal Catalyst : The choice and quality of the base catalyst are critical. Weak or deactivated bases may not efficiently generate the required nucleophile (enolate/carbanion).

  • Poor Reactant Quality : this compound can oxidize to the corresponding carboxylic acid over time. Impurities in either the aldehyde or the active methylene/ketone partner can inhibit the reaction.

  • Competing Side Reactions : The primary competing reaction is often the self-condensation of the ketone partner in a Claisen-Schmidt reaction. In the presence of a strong base, a Cannizzaro reaction, though less common for activated aldehydes, can also occur.[2]

  • Unfavorable Reaction Conditions : Temperature, solvent, and reaction time that are not optimized for this specific substrate can lead to low conversion or the formation of side products.

  • Product Precipitation/Work-up Issues : The product may be partially soluble in the reaction mixture or wash solvents, leading to loss during isolation.

Q2: Can this compound undergo self-condensation?

A2: No. Like other aromatic aldehydes lacking α-hydrogens, this compound cannot form an enolate and therefore cannot undergo self-condensation under typical aldol or Knoevenagel conditions.[2] It will always act as the electrophile in the reaction.

Q3: What is the ideal type of catalyst for these reactions? A strong or weak base?

A3: The choice depends on the reaction type.

  • Knoevenagel Condensation : This reaction is typically catalyzed by a weak base, often a secondary amine like piperidine or a milder base like ammonium acetate.[3][4] The active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) are acidic enough to be deprotonated by weak bases, which avoids side reactions involving the aldehyde.[4]

  • Claisen-Schmidt Condensation : This reaction is most commonly catalyzed by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the less acidic α-hydrogen of the ketone partner.[5]

Q4: My reaction mixture turned dark brown/black. What does this indicate?

A4: A dark coloration often suggests polymerization or degradation of the aldehyde or product, especially under harsh basic conditions or elevated temperatures. Using milder conditions, ensuring an inert atmosphere, or reducing the reaction time may mitigate this issue.

In-Depth Troubleshooting Guides

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted this compound or the nucleophilic partner after a reasonable time, consider the following causal factors and solutions.

The condensation mechanism hinges on the formation of a nucleophilic carbanion from the active methylene compound or ketone. This requires a base of appropriate strength to effectively deprotonate the α-carbon.

  • For Knoevenagel Reactions : If using piperidine or another amine, ensure it is fresh. Amines can degrade over time. For solid bases like ammonium acetate, ensure they are anhydrous if the reaction is sensitive to water.

  • For Claisen-Schmidt Reactions : Solid NaOH or KOH pellets can form a carbonate layer upon exposure to air, reducing their efficacy. Use freshly crushed pellets or prepare a fresh aqueous/alcoholic solution. The pKa of the base's conjugate acid should be significantly higher than the pKa of the ketone's α-proton (typically 19-21).

Caption: Logic diagram for troubleshooting catalyst issues.

  • Use Fresh Base : Instead of using old pellets, briefly grind solid NaOH or KOH in a mortar and pestle immediately before use to expose a fresh surface.

  • Ensure Solubility : If using an alcoholic solvent like ethanol, ensure the base is fully dissolved before adding the reactants to maximize its availability.

  • Consider Solvent-Free Conditions : For some Claisen-Schmidt condensations, grinding the aldehyde, ketone, and solid NaOH together in a mortar and pestle can lead to high yields rapidly.[6]

Issue 2: Formation of Multiple Products and Impurities

The appearance of multiple spots on a TLC plate indicates the formation of side products, a common cause of low yields of the desired compound.

  • Ketone Self-Condensation (Claisen-Schmidt) : The most common side reaction involves the enolate of the ketone attacking another molecule of the same ketone. This is especially problematic if the ketone is highly reactive or if the concentration of the enolate is high.

  • Michael Addition : The enolate nucleophile can sometimes add to the α,β-unsaturated product in a 1,4-conjugate (Michael) addition, leading to a dimeric or more complex byproduct.[2]

  • Cannizzaro Reaction : Although this compound is activated towards nucleophilic attack, under very strong basic conditions (e.g., high concentration of NaOH) and in the absence of an efficient nucleophile, it can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[2]

Caption: Decision workflow for managing side product formation.

This protocol uses a strong, non-nucleophilic base to quantitatively form the ketone enolate before the aldehyde is introduced, ensuring high selectivity.[2]

  • Setup : Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon) and cool to -78 °C (dry ice/acetone bath).

  • Enolate Formation : Add anhydrous THF to the flask, followed by diisopropylamine. Slowly add an equimolar amount of n-butyllithium (n-BuLi) to form lithium diisopropylamide (LDA) in situ. After 15 minutes, slowly add a solution of your ketone (e.g., acetophenone) in anhydrous THF. Stir for 30-60 minutes to ensure complete enolate formation.

  • Reaction : Slowly add a solution of this compound in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Monitoring & Quench : Monitor the reaction by TLC. Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up : Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Issue 3: Product is an Oil or Fails to Crystallize

Low-melting point products or the presence of impurities can result in an oil that is difficult to purify.

  • Impurities : Unreacted starting materials or oily side products can prevent the desired product from crystallizing.

  • Low Melting Point : Some condensation products are inherently low-melting solids or oils at room temperature.

  • Isomeric Mixtures : In some cases, a mixture of (E) and (Z) isomers may form, which can be harder to crystallize than a single pure isomer.

  • Assess Purity : Analyze the crude oil by ¹H NMR or high-performance TLC to identify the components.

  • Initial Purification : Wash the oil with a dilute aqueous sodium bisulfite solution to remove any unreacted aldehyde. A subsequent wash with a mild base can remove acidic impurities.

  • Induce Crystallization :

    • Scratch the inside of the flask at the solvent-air interface with a glass rod.

    • Add a seed crystal of the pure product if available.

    • Attempt recrystallization from a different solvent system. A binary solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective.

    • Cool the concentrated solution slowly, first to room temperature, then in a refrigerator, and finally in a freezer.

Data & Protocols

Table 1: Representative Conditions for Knoevenagel Condensations

Due to limited published data for this compound, the following table presents conditions for structurally similar benzaldehydes with malononitrile to guide optimization.

AldehydeCatalystSolventTemp.TimeYield (%)Reference
4-FluorobenzaldehydeNoneWaterRT4 h88[7]
4-ChlorobenzaldehydeNoneWaterRT5 h97[7]
4-MethylbenzaldehydeNoneWaterRT18 h99[7]
Various AromaticAmmonium AcetateSolvent-free (Ultrasonic)RT5-7 minHigh[3]
Table 2: Representative Conditions for Claisen-Schmidt Condensations

This table summarizes conditions for the reaction of 4-fluorobenzaldehyde with various ketones. This data provides a strong starting point for optimizing reactions with the 3-methyl substituted analogue.

AldehydeKetoneCatalystSolventTemp.Yield (%)Reference
4-Fluorobenzaldehyde4-FluoroacetophenoneNaOH (10%)Ethanol5-10 °C91[6]
4-Fluorobenzaldehyde4-Fluoro-3-methylacetophenone ---70-85[6]
4-FluorobenzaldehydeCyclohexanoneNaOH (20 mol%)Solvent-freeRT96-98[6]
BenzaldehydeAcetoneNaOH (10%)EthanolRTHigh[5]
Protocol 3: General Procedure for Knoevenagel Condensation with Malononitrile

This protocol is adapted from green chemistry procedures that are often high-yielding.[7]

  • Reaction Setup : In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 138 mg), malononitrile (1.0 mmol, 66 mg), and deionized water (2 mL).

  • Reaction : Stir the mixture vigorously at room temperature. The reaction is often accompanied by the formation of a white precipitate.

  • Monitoring : Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction may take several hours.

  • Work-up : Upon completion, collect the solid product by vacuum filtration.

  • Purification : Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol.

Protocol 4: General Procedure for Claisen-Schmidt Condensation with Acetophenone

This protocol is a standard base-catalyzed method effective for many chalcone syntheses.[5][6]

  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 mmol, 120 mg) and this compound (1.0 mmol, 138 mg) in ethanol (5-10 mL).

  • Catalyst Addition : While stirring at room temperature, slowly add an aqueous solution of 10% NaOH (2 mL) dropwise. A color change and the formation of a precipitate are typically observed.

  • Reaction : Continue stirring at room temperature for 1-3 hours.

  • Monitoring : Monitor the disappearance of the aldehyde by TLC.

  • Work-up : Pour the reaction mixture into a beaker containing crushed ice (~20 g). If a precipitate does not form, or to neutralize the catalyst, slowly add dilute HCl until the solution is acidic (pH ~2-3).

  • Isolation & Purification : Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Purify the crude product by recrystallization from ethanol.

Mechanistic Visualizations

The following diagrams illustrate the accepted mechanisms for the two key condensation reactions.

Knoevenagel Condensation Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Protonation & Dehydration A Active Methylene (e.g., Malononitrile) C Resonance-Stabilized Carbanion (Enolate) A->C Deprotonation B Base (e.g., Piperidine) D 4-Fluoro-3-methyl- benzaldehyde E Tetrahedral Alkoxide Intermediate C->E Attack on C=O F Aldol Adduct E->F Protonation E->F G Final Product (α,β-Unsaturated) F->G Elimination H H₂O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Claisen-Schmidt Condensation Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration A Ketone (e.g., Acetophenone) C Enolate A->C Deprotonation B Strong Base (e.g., OH⁻) D 4-Fluoro-3-methyl- benzaldehyde E Alkoxide Intermediate C->E Attack on C=O F β-Hydroxy Ketone (Aldol Adduct) E->F Protonation by H₂O E->F G Final Product (Chalcone) F->G Elimination F->G H H₂O + OH⁻

Caption: Mechanism of the base-catalyzed Claisen-Schmidt (Aldol) condensation.

References

  • BenchChem. (2025). Minimizing self-condensation in aldol reactions of 4-Fluorobenzaldehyde.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Jadhav, S. D., & Ghosh, K. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8). [Link]

  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Organic & Biomolecular Chemistry.
  • Wikipedia contributors. (2023). Claisen–Schmidt condensation. Wikipedia. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
  • PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Modern Pharmaceutical Synthesis. [Link]

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Purification challenges for 4-Fluoro-3-methylbenzaldehyde products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-methylbenzaldehyde (CAS: 135427-08-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile synthetic intermediate. As a key building block in pharmaceuticals and agrochemicals, its purity is paramount to ensure the success of downstream applications.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and expert insights to help you achieve the highest possible purity for your product.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for commercially available this compound?

Commercially, this compound is often supplied with a purity of ≥97% or ≥98% as determined by Gas Chromatography (GC).[1] However, for sensitive applications, further purification is frequently necessary to remove trace impurities.

Q2: What are the most common impurities I should expect in a crude sample?

The impurity profile largely depends on the synthetic route used. Common impurities include:

  • Unreacted Starting Materials: Such as 3-fluoro-4-chlorotoluene or 3-fluorotoluene, depending on the formylation method.[3]

  • Isomeric Byproducts: Formylation reactions on substituted aromatic rings can sometimes lack perfect regioselectivity, leading to the formation of isomers like 2-fluoro-5-methylbenzaldehyde or 3-fluoro-4-methylbenzaldehyde.[4][5]

  • Oxidation Product: The aldehyde group is susceptible to air oxidation, especially during workup or storage, forming 4-Fluoro-3-methylbenzoic acid.[6][7]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., toluene, THF, hexanes) may be present.[8][9]

Q3: How should I properly store this compound to minimize degradation?

To prevent oxidation and degradation, it is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1] It should be kept in a tightly sealed container away from light and moisture.[10]

Q4: Which analytical techniques are most suitable for assessing the purity of my product?

A multi-technique approach is recommended for a comprehensive purity assessment.[11]

  • Gas Chromatography (GC): Excellent for quantifying volatile impurities and determining the overall percentage purity.[12]

  • High-Performance Liquid Chromatography (HPLC): A robust method for separating the target compound from non-volatile impurities and isomers.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and identifying impurities by their unique spectral signatures.[14]

Troubleshooting Guide: Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.

Issue 1: My final product purity is low (<98% by GC), and I see multiple peaks close to my main product.

Question: What is the likely cause of these close-eluting impurities, and how can I remove them?

Answer: This issue most commonly points to the presence of isomeric impurities. The formylation of 3-fluorotoluene, a common starting material, can sometimes yield small quantities of other isomers which have very similar physical properties, including boiling points and polarities, making separation challenging.[5]

Causality Explained: Friedel-Crafts type formylation reactions are directed by the existing substituents on the aromatic ring.[15] While the methyl and fluoro groups strongly direct ortho and para, a small amount of reaction at other positions can occur, leading to a mixture of isomers that are difficult to separate by standard distillation.

Troubleshooting Steps:

  • High-Efficiency Fractional Vacuum Distillation: A standard distillation may not be sufficient. Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column) under a high vacuum. The boiling point of this compound is approximately 208°C at atmospheric pressure, so a vacuum is essential to prevent thermal degradation.[16] Monitor the fractions closely by GC to isolate the purest ones.

  • Preparative Chromatography: If distillation fails, column chromatography on silica gel is the next logical step.[8]

    • Solvent System: Start with a low-polarity eluent system, such as 1-5% ethyl acetate in hexanes or cyclohexane.

    • Gradient Elution: A shallow gradient can effectively resolve closely related isomers.

    • Dry Loading: For best resolution, pre-adsorb your crude material onto a small amount of silica gel before loading it onto the column.

Issue 2: The product is a clear liquid initially but develops a yellow or brown tint over time or during purification.

Question: Why is my product discoloring, and can this impurity be removed?

Answer: Discoloration is a classic sign of aldehyde oxidation. The aldehyde functional group is readily oxidized by atmospheric oxygen to the corresponding carboxylic acid (4-Fluoro-3-methylbenzoic acid).[6][17] This process can be accelerated by heat, light, and the presence of trace metal impurities. The resulting acid and potential polymeric byproducts can impart color to the material.

Troubleshooting Steps:

  • Minimize Air Exposure: During workup and purification, handle the material under an inert atmosphere whenever possible. Use degassed solvents.

  • Aqueous Base Wash: The carboxylic acid impurity can be removed by washing an ethereal or dichloromethane solution of the crude product with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The acidic impurity will be deprotonated and extracted into the aqueous layer.

    • Caution: Ensure the extraction is performed quickly and at a low temperature to avoid base-catalyzed side reactions.

  • Purification Post-Wash: After the base wash, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and proceed with distillation or chromatography for final purification.

Issue 3: My recrystallization attempt resulted in an oil, or I experienced very low recovery.

Question: My product is a liquid at room temperature. Can it be purified by recrystallization, and if so, how do I avoid oiling out?

Answer: While this compound is a liquid at room temperature (Melting Point not well-defined, but expected to be low), this question is highly relevant if you have converted it to a solid derivative for purification (e.g., a hydrazone) or if you are working with a solid analog. Oiling out occurs when a compound comes out of solution above its melting point or when the chosen solvent system is inappropriate.[18]

Causality Explained: A successful recrystallization relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures. If the compound's solubility is too high in the cold solvent, recovery will be low. If the boiling point of the solvent is higher than the melting point of the compound, it may oil out.

Troubleshooting Steps for Solid Derivatives:

  • Solvent System Screening: Finding the right solvent or solvent pair is critical.

    • Single Solvents: Test solubility in solvents of varying polarity (e.g., hexanes, toluene, ethyl acetate, ethanol, water).[19] A good solvent will dissolve the compound when hot but not when cold.

    • Solvent/Anti-Solvent Pairs: A common and effective technique. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone, or methanol) and then slowly add a "poor" solvent (an "anti-solvent" like hexanes, heptane, or water) until the solution becomes persistently cloudy.[20][21] Reheat to clarify and then allow to cool slowly.

  • Control Cooling Rate: Slow cooling is essential for the formation of pure, well-defined crystals. Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature first, then transfer to a refrigerator, and finally to an ice bath to maximize recovery.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Key Impurity
CompoundMolecular FormulaMolecular WeightBoiling Point (°C)Density (g/mL)Likely Source
This compound C₈H₇FO138.14~208~1.132Target Product
4-Fluoro-3-methylbenzoic acidC₈H₇FO₂154.14>250N/A (Solid)Oxidation[6]
3-FluorotolueneC₇H₇F110.13~116~1.001Starting Material

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general reversed-phase HPLC method for purity determination.[11][13]

  • Instrumentation & Conditions:

    • HPLC System: Standard analytical HPLC with UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 80:20, v/v). Adjust ratio as needed for optimal separation.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30°C.[11]

    • Detection Wavelength: 254 nm.[11]

    • Injection Volume: 10 µL.[11]

  • Sample Preparation:

    • Prepare a sample solution of approximately 1 mg/mL in methanol.[13]

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a short-path distillation head, a Vigreux column, a vacuum adapter, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Procedure:

    • Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Slowly apply vacuum, ensuring there is no bumping.

    • Begin heating the distillation pot gently using a heating mantle.

    • Collect a small forerun fraction, which will contain any low-boiling solvents or impurities.

    • Slowly increase the temperature and collect the main fraction at a stable head temperature and pressure.

    • Monitor the purity of the collected fractions by GC analysis.

    • Stop the distillation before the pot goes to dryness to avoid the concentration of potentially unstable residues.

Visualization of Workflows

Purification_Workflow cluster_0 Initial Analysis & Workup cluster_1 Primary Purification cluster_2 Final Validation Crude Crude Product (Post-Synthesis) Analysis Purity Assessment (GC, ¹H NMR) Crude->Analysis Wash Aqueous Base Wash (if acidic impurities) Analysis->Wash Oxidation Detected? Distill Fractional Vacuum Distillation Analysis->Distill No Oxidation Wash->Distill Proceed to Purification Chrom Column Chromatography Distill->Chrom Isomers still present? Final_Analysis Final Purity & Identity Check (GC, HPLC, NMR) Distill->Final_Analysis Chrom->Final_Analysis Storage Store at 2-8°C under Inert Gas Final_Analysis->Storage Purity ≥ 99.5%

Troubleshooting_Tree

References

  • A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Derivatives - Benchchem.
  • A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High- Performance Liquid Chromatography (HPLC) - Benchchem.
  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
  • This compound - Chem-Impex.
  • This compound 97 135427-08-6 - Sigma-Aldrich.
  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies.
  • This compound | 135427-08-6 - ChemicalBook.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones - RIT Digital Institutional Repository.
  • Exploring this compound: Properties and Applications.
  • US Patent for Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • 3-Fluoro-4-methylbenzaldehyde - Chem-Impex.
  • Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal.
  • 4-Fluoro-3-hydroxybenzaldehyde - Apollo Scientific.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications.
  • Purification and characterization of benzaldehyde dehydrogenase I from Acinetobacter calcoaceticus - PMC.
  • US Patent for Process for formylation of aromatic compounds.
  • The Versatility of this compound in Specialty Chemical Synthesis.
  • 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem.
  • This compound - Apollo Scientific.
  • Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis - The Royal Society of Chemistry.
  • Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - NIH.
  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - MDPI.
  • Formylation - Wikipedia.
  • Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes - Stanford University.
  • This compound 135427-08-6 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Purification - Benchchem.
  • ortho-Formylation of phenols - Organic Syntheses Procedure.
  • A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde - Benchchem.
  • 3-Fluoro-4-methylbenzaldehyde 98 177756-62-6 - Sigma-Aldrich.
  • ortho-Formylation of phenols. Organic Syntheses.
  • Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene - ResearchGate.

Sources

Technical Support Center: Optimizing Reactions with 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction temperatures when working with this versatile aromatic aldehyde. As Senior Application Scientists, we have synthesized key technical data with practical, field-proven insights to help you achieve optimal results in your experiments.

Introduction to this compound in Synthesis

This compound is a key building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its chemical profile, characterized by a reactive aldehyde group and a fluorinated aromatic ring, makes it an attractive intermediate for constructing complex molecular architectures.[2] However, the success of reactions involving this compound is often highly dependent on precise temperature control. This guide will address common challenges and questions related to temperature optimization in several key transformations.

Core Physical and Thermal Properties

A foundational understanding of the physical properties of this compound is crucial for designing and executing experiments safely and effectively.

PropertyValueReference(s)
Molecular FormulaC₈H₇FO[3]
Molecular Weight138.14 g/mol [3]
Boiling Point208 °C (lit.)[3][4]
Density1.132 g/mL at 25 °C (lit.)[3][4]
Flash Point79.44 °C (closed cup)[3]
Storage Temperature2 - 8 °C[1]

While stable under recommended storage conditions, exposure to high temperatures can lead to thermal decomposition. It is crucial to handle this compound in well-ventilated areas and avoid ignition sources.[5]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments and provides a logical approach to troubleshooting them.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted this compound.

  • The desired product is present in only trace amounts or is completely absent.

Possible Temperature-Related Causes & Solutions:

  • Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each new temperature point by TLC or another suitable analytical technique. For some reactions, like a slow Wittig reaction, gentle heating to 40-50 °C after initial low-temperature steps can be beneficial.[6]

  • Decomposition of Reagents or Intermediates: Conversely, the temperature might be too high, leading to the degradation of starting materials, reagents, or sensitive intermediates.

    • Solution: If you suspect thermal instability, repeat the reaction at a lower temperature. For highly exothermic reactions, ensure adequate cooling and consider a slower rate of reagent addition to maintain the desired temperature.

  • Incorrect Temperature for a Specific Reaction Step: Many multi-step, one-pot procedures have different optimal temperatures for each step.

    • Solution: Review the literature for your specific reaction type. For instance, in a Wittig reaction, ylide formation is often performed at a low temperature (e.g., 0 °C or -78 °C) before the addition of the aldehyde.[7] Similarly, in Grignard reactions, the addition of this compound should be done at a low temperature (e.g., 0-10 °C) to prevent side reactions.[8]

Problem 2: Formation of Significant Impurities or Side Products

Symptoms:

  • Multiple unexpected spots on a TLC plate.

  • LC-MS or NMR analysis reveals the presence of byproducts.

Possible Temperature-Related Causes & Solutions:

  • High Temperature Favoring Side Reactions: Elevated temperatures can provide the necessary energy for alternative reaction pathways to become significant.

    • Solution: Lowering the reaction temperature is the most direct approach to mitigate this. This often requires longer reaction times but can significantly improve the purity of the crude product.

  • Wurtz Coupling in Grignard Reactions: In the formation of a Grignard reagent for subsequent reaction with this compound, high temperatures can promote the coupling of the organohalide, reducing the yield of the desired Grignard reagent.[8]

    • Solution: Maintain a gentle reflux during Grignard reagent formation and avoid excessive heating.[8]

  • Cannizzaro Reaction: In the presence of a strong base, especially at higher temperatures, aromatic aldehydes lacking an alpha-hydrogen, like this compound, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[7]

    • Solution: This is particularly relevant in reactions like the Wittig reaction. Performing the reaction at lower temperatures can help to suppress the Cannizzaro reaction.[7]

Diagram: Troubleshooting Workflow for Temperature Optimization

troubleshooting_workflow start Problem Encountered (Low Yield / Impurities) check_temp Is the reaction temperature known to be critical for this reaction type? start->check_temp sub_node_yield Low Yield check_temp->sub_node_yield Yes sub_node_impurity High Impurity check_temp->sub_node_impurity Yes temp_too_low Hypothesis: Temperature is too low. Action: Increase temperature incrementally (5-10 °C). sub_node_yield->temp_too_low temp_too_high Hypothesis: Temperature is too high. Action: Decrease temperature. Consider slower reagent addition. sub_node_impurity->temp_too_high monitor Monitor reaction progress (TLC, LC-MS) temp_too_low->monitor temp_too_high->monitor success Problem Resolved monitor->success Improved fail Problem Persists (Consider other variables: reagents, solvent, time) monitor->fail No Improvement wittig_workflow start Start: Phosphonium Salt in Anhydrous THF cool_to_zero Cool to 0 °C (Ice Bath) start->cool_to_zero add_base Slowly Add Strong Base (e.g., n-BuLi) cool_to_zero->add_base stir_at_zero Stir at 0 °C for 1h (Ylide Formation) add_base->stir_at_zero add_aldehyde Slowly Add Aldehyde Solution (at 0 °C) stir_at_zero->add_aldehyde warm_to_rt Allow to Warm to Room Temperature add_aldehyde->warm_to_rt stir_overnight Stir Overnight warm_to_rt->stir_overnight workup Quench and Work-up stir_overnight->workup

Sources

Technical Support Center: Catalyst Selection for 4-Fluoro-3-methylbenzaldehyde Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the successful cross-coupling of 4-Fluoro-3-methylbenzaldehyde, a key intermediate in modern pharmaceutical synthesis.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Understanding the Substrate: this compound

This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The presence of a fluorine atom, an aldehyde group, and a methyl group on the aromatic ring influences the reactivity and requires careful consideration in catalyst selection. The aldehyde group is a versatile handle for further synthetic transformations, while the fluorine atom can enhance the metabolic stability and binding affinity of the final molecule.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the cross-coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

  • Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing very low conversion, even after prolonged reaction time. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion in Suzuki-Miyaura coupling can stem from several factors, particularly when dealing with a moderately electron-rich aryl fluoride. Here's a systematic approach to troubleshooting:

    • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.[2] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3][4] Use freshly degassed solvents.[2][4] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for its reduction to Pd(0).[4] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ for more reliable initiation.[4]

    • Inefficient Oxidative Addition: The C-F bond is the strongest carbon-halogen bond, making oxidative addition the rate-limiting step in many cases.[5] While the aldehyde group is electron-withdrawing, the methyl group is electron-donating, leading to moderate reactivity. To facilitate this step, consider the following:

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines like P(t-Bu)₃ are excellent choices to accelerate oxidative addition.[4][6]

      • Catalyst System: For particularly challenging couplings, a nickel-based catalyst system might be more effective as nickel is more readily oxidized and can cleave C-F bonds more easily than palladium.[5]

    • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow.

      • Base Selection: A suitable base is crucial for activating the boronic acid.[4] Use a moderately strong base like K₃PO₄ or Cs₂CO₃.[4][6] The base should be finely powdered to ensure good solubility and reactivity.[7]

      • Solvent System: A mixture of an organic solvent like dioxane or THF with a small amount of water can improve the solubility of the base and facilitate the formation of the active boronate species.[4][8]

    • Boronic Acid Instability: Boronic acids, especially electron-deficient ones, can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][9]

      • Milder Base: If protodeboronation is suspected, switch to a milder base like KF.[4]

      • Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, which are more resistant to decomposition.[2][4][10]

Issue 2: Significant Formation of Dehalogenated Byproduct

  • Question: In my cross-coupling reaction, I am observing a significant amount of 3-methylbenzaldehyde, indicating hydrodehalogenation of my starting material. How can I suppress this side reaction?

  • Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings of aryl halides.[6] The primary causes for your specific substrate include:

    • Proton Source: The presence of water or other protic impurities can lead to the protonolysis of the Ar-Pd(II)-X intermediate.[6]

      • Solution: Ensure all reagents and solvents are rigorously dried and the reaction is performed under anhydrous conditions.[6]

    • Base-Induced Decomposition: While a base is necessary, a very strong base can abstract the aldehydic proton, creating a proton source that facilitates dehalogenation.[6]

      • Solution: Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[6]

    • Slow Reductive Elimination: If the desired reductive elimination to form the product is slow, side reactions like dehalogenation can become more prominent.

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to accelerate the rate of reductive elimination.[6]

III. Frequently Asked Questions (FAQs)

  • Q1: Which type of cross-coupling reaction is most suitable for this compound?

    • A1: The choice of reaction depends on the desired bond formation.

      • Suzuki-Miyaura Coupling: Ideal for C-C bond formation with boronic acids or their derivatives. It is generally tolerant of a wide range of functional groups.[11]

      • Buchwald-Hartwig Amination: The method of choice for C-N bond formation to synthesize aryl amines.[12][13] This reaction has seen significant development, allowing for the coupling of a wide variety of amines.[12]

      • Heck Reaction: Suitable for C-C bond formation with alkenes to form substituted alkenes.[14][15]

  • Q2: What is the best general-purpose catalyst system for initial screening with this compound?

    • A2: A good starting point for Suzuki or Buchwald-Hartwig reactions would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed catalyst like a Buchwald precatalyst (e.g., XPhos Pd G3), a bulky, electron-rich phosphine ligand such as XPhos or SPhos, and a moderately strong base like K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water or toluene.[16][17]

  • Q3: How do I handle air-sensitive catalysts and ligands safely?

    • A3: Proper handling of air-sensitive reagents is critical for reproducibility and safety.[18]

      • Inert Atmosphere: Use a glovebox or Schlenk line to handle solid catalysts and ligands.[3]

      • Glassware Preparation: Oven-dry all glassware overnight at a high temperature (e.g., 125°C) and cool it under a stream of inert gas.[3]

      • Solvent Degassing: Degas solvents by bubbling an inert gas through them for an extended period or by using the freeze-pump-thaw method for more sensitive reactions.[3]

  • Q4: Can the aldehyde group in this compound interfere with the cross-coupling reaction?

    • A4: The aldehyde group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions. However, under certain conditions, it can participate in side reactions. For instance, strong bases can promote aldol condensation or Cannizzaro-type reactions. Using milder bases and carefully controlling the reaction temperature can minimize these unwanted pathways.[6]

IV. Data & Protocols

Table 1: Recommended Catalyst Systems for Cross-Coupling of this compound
Coupling ReactionPalladium SourceLigandBaseSolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O (10:1)80-110
XPhos Pd G3 (2 mol%)-Cs₂CO₃ (2 equiv.)Dioxane100
Buchwald-Hartwig Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)K₂CO₃ (2 equiv.)t-BuOH80-100
t-BuXPhos Pd G3 (2 mol%)-DBU (1.5 equiv.)t-AmOH90-110
Heck Pd(OAc)₂ (1 mol%)P(o-tol)₃ (2 mol%)Et₃N (1.5 equiv.)DMF100-120
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

V. Visualizing the Process

Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert check_catalyst Evaluate Catalyst System (Precatalyst, Ligand) check_inert->check_catalyst check_conditions Optimize Reaction Conditions (Base, Solvent, Temp.) check_catalyst->check_conditions consider_side_reactions Analyze for Side Products (Dehalogenation, etc.) check_conditions->consider_side_reactions outcome_improved Yield Improved? consider_side_reactions->outcome_improved outcome_fail Issue Persists outcome_improved->outcome_fail No success Successful Optimization outcome_improved->success Yes outcome_fail->check_catalyst Re-evaluate

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

VI. References

  • BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.

  • BenchChem. (2025). Technical Support Center: Best Practices for Handling Air-Sensitive Iridium Catalysts.

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.

  • National Institutes of Health. (n.d.). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.

  • Organic Letters. (n.d.). Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.

  • PubMed. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Modern Pharmaceutical Synthesis.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?

  • National Institutes of Health. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.

  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.

  • Wikipedia. (n.d.). Heck reaction.

  • Organic Chemistry Portal. (n.d.). Heck Reaction.

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

Sources

Technical Support Center: Optimizing Reactions with 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of working with this versatile aromatic aldehyde. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction rates, increase yields, and minimize side products in your experiments.

Understanding the Reactivity of this compound

This compound is a unique substrate due to the competing electronic effects of its substituents. The fluorine atom at the para position is strongly electron-withdrawing via its inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group at the meta position is weakly electron-donating. This electronic push-pull relationship fine-tunes the reactivity of the aldehyde, influencing reaction rates and the propensity for certain side reactions. This guide will help you leverage these electronic properties to your advantage.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. However, achieving optimal reaction rates and yields with this compound requires careful consideration of reaction conditions.

Question 1: My Grignard reaction with this compound is giving a low yield of the desired secondary alcohol. What are the likely causes and how can I improve it?

Answer:

Low yields in Grignard reactions with this compound can often be attributed to a few key factors:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware or solvents will quench the reagent.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2]

  • Side Reactions: The primary side reaction to consider is Wurtz coupling, which leads to the formation of biphenyl byproducts. This is favored at higher temperatures and concentrations of the alkyl/aryl halide during reagent formation.[2]

    • Solution: Add the halide solution dropwise to the magnesium turnings to maintain a low concentration. Use an ice bath to moderate the reaction temperature if it becomes too vigorous.[2]

  • Reaction Temperature: While the formation of the Grignard reagent may require gentle heating to initiate, the addition of the aldehyde should be done at a lower temperature to minimize side reactions.

    • Solution: Cool the Grignard reagent to 0 °C before the dropwise addition of the this compound solution.[2]

Experimental Protocol: Grignard Reaction with this compound

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of argon.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) and a crystal of iodine to the flask. Gently warm with a heat gun until violet iodine vapors are observed, then cool to room temperature.[2]

  • Grignard Reagent Formation: Add anhydrous diethyl ether to cover the magnesium. Prepare a solution of your aryl or alkyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). Then, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.[2]

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C. Add a solution of this compound (0.9 equivalents) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.[2]

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for another 30-60 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Question 2: I am attempting a Wittig reaction with this compound and my yields are poor, with a significant amount of side products. How can I optimize this reaction?

Answer:

The Wittig reaction is a powerful tool for alkene synthesis, but with non-enolizable aldehydes like this compound, the choice of base is critical to avoid the competing Cannizzaro reaction.[3][4]

  • Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can disproportionate to form the corresponding alcohol (4-fluoro-3-methylbenzyl alcohol) and carboxylic acid (4-fluoro-3-methylbenzoic acid).[3][4]

    • Solution: Use a base that is strong enough to deprotonate the phosphonium salt but minimizes the Cannizzaro reaction. While strong bases like n-butyllithium can be used, they require strictly anhydrous conditions and low temperatures. A two-phase system using a concentrated aqueous solution of sodium hydroxide with a phase-transfer catalyst can be a practical alternative.[3]

  • Ylide Instability: Non-stabilized ylides can be unstable and should be used promptly after generation.

    • Solution: Prepare the ylide at 0 °C and add the aldehyde solution soon after.

Experimental Protocol: Two-Phase Wittig Reaction

  • Reaction Setup: In a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent) to dichloromethane.

  • Reaction: Vigorously stir the mixture and slowly add a 50% aqueous solution of sodium hydroxide (5-10 equivalents) dropwise.

  • Monitoring: Continue to stir vigorously at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[3]

Section 2: Condensation Reactions

Question 3: I'm trying to perform a Claisen-Schmidt (crossed aldol) condensation with this compound and a ketone, but I'm observing significant self-condensation of the ketone. How can I improve the selectivity?

Answer:

This is a common issue in crossed aldol condensations. Since this compound lacks α-hydrogens, it cannot form an enolate and thus cannot self-condense.[5] The challenge is to prevent the enolizable ketone from reacting with itself.

  • Slow Addition: The key is to maintain a low concentration of the enolate at any given time, favoring its reaction with the more abundant aldehyde.

    • Solution: Slowly add the ketone to a mixture of the this compound and the base.[5]

  • Directed Aldol Approach: For highly reactive ketones, a directed approach where the enolate is pre-formed can provide excellent selectivity.

    • Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to completely convert the ketone to its enolate at low temperature (-78 °C) before adding the this compound.[5]

Experimental Protocol: Directed Aldol Condensation

  • Apparatus Setup: Use a flame-dried, three-necked round-bottom flask under an inert atmosphere, cooled to -78 °C.

  • Enolate Formation: To anhydrous THF in the flask, add diisopropylamine followed by the slow addition of n-butyllithium to generate LDA in situ. Alternatively, use a commercial LDA solution. Slowly add a solution of the ketone in anhydrous THF and stir for 30-60 minutes to ensure complete enolate formation.[5]

  • Reaction with Aldehyde: Add a solution of this compound in anhydrous THF dropwise to the enolate solution at -78 °C. Monitor the reaction by TLC.[5]

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, extract with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.[5]

Troubleshooting Aldol Condensation
Section 3: Oxidation and Reduction Reactions

Question 4: What are the recommended conditions for oxidizing this compound to 4-Fluoro-3-methylbenzoic acid with a high yield?

Answer:

The oxidation of this compound to the corresponding carboxylic acid can be achieved using various oxidizing agents. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt. This method is known for its high yields and tolerance of other functional groups.

Experimental Protocol: Pinnick Oxidation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like tert-butanol or a mixture of THF and water.

  • Reagent Addition: Add an excess of 2-methyl-2-butene (a chlorine scavenger) followed by an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄).

  • Oxidation: Slowly add an aqueous solution of sodium chlorite (NaClO₂, 1.5 equivalents) to the stirred mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain the temperature below 25 °C.

  • Monitoring and Work-up: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with HCl and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to obtain the carboxylic acid.

Question 5: I need to selectively reduce the aldehyde group of this compound to an alcohol without affecting other potential functional groups. What reducing agent should I use?

Answer:

For the selective reduction of an aldehyde to a primary alcohol, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild reducing agent that will not reduce more robust functional groups like esters, carboxylic acids, or amides. The reaction is typically fast and clean.

Experimental Protocol: Sodium Borohydride Reduction

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a protic solvent like methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 0.3-0.5 equivalents) portion-wise to the stirred solution. The reaction is usually complete within 30-60 minutes.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction by slowly adding dilute HCl until the effervescence ceases. Remove the organic solvent under reduced pressure, then extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts and concentrate to yield the alcohol.

Redox Pathways

Quantitative Data Summary

The following table provides a general overview of expected outcomes for the discussed reactions. Note that actual yields may vary based on specific reaction conditions and scale.

Reaction TypeReagentsProductTypical Yield RangeKey Considerations
Grignard Reaction RMgX, Et₂OSecondary Alcohol60-85%Strictly anhydrous conditions are crucial.[2]
Wittig Reaction Ph₃P=CHR, BaseAlkene50-80%Base selection is critical to avoid Cannizzaro side reaction.[3]
Aldol Condensation Ketone, Base (e.g., NaOH, LDA)α,β-Unsaturated Ketone70-95%Slow addition or a directed approach is needed to prevent ketone self-condensation.[5]
Pinnick Oxidation NaClO₂, NaH₂PO₄Carboxylic Acid85-98%Mild and selective for aldehydes.
NaBH₄ Reduction NaBH₄, MeOHPrimary Alcohol90-99%Highly selective for aldehydes and ketones.

References

  • Wikipedia. (2024). Aldehyde. Retrieved from [Link]

  • MDPI. (2022). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Retrieved from [Link]

  • Chemical Reviews. (2013). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Retrieved from [Link]

  • ChemRxiv. (2023). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. Retrieved from [Link]

  • Wikipedia. (2024). Cannizzaro reaction. Retrieved from [Link]

Sources

Preventing decomposition of 4-Fluoro-3-methylbenzaldehyde during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and purifying this versatile organic building block.[1] As an aromatic aldehyde with both an electron-withdrawing fluorine atom and an electron-donating methyl group, this compound (FMB) presents unique stability challenges during workup.[2][3] This document provides in-depth, field-proven insights and troubleshooting protocols to prevent its decomposition and ensure high-purity recovery.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the workup of this compound.

Q1: My isolated product is contaminated with 4-fluoro-3-methylbenzoic acid. How does this happen and how can I prevent it?

A1: This is a classic case of oxidation. Aromatic aldehydes are susceptible to oxidation to their corresponding carboxylic acids, a common impurity found during workup.[4] This can occur through several pathways:

  • Autoxidation: The most frequent cause is exposure to atmospheric oxygen, which can occur at room temperature.[5][6] The reaction mixture, or the crude product, can be oxidized simply by being stirred or left open to the air.

  • Oxidizing Agents: Contamination from reagents used in a prior synthetic step (e.g., residual hydrogen peroxide, chromium or manganese reagents) can also lead to oxidation during workup.[5][7][8]

Preventative Measures & Solutions:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during prolonged steps or when heating.[9] The manufacturer's safety data sheet often recommends storing the pure compound under Argon.[9]

  • Degas Solvents: Use degassed solvents for extractions and chromatography to minimize dissolved oxygen.

  • Prompt Workup: Do not leave reaction mixtures or isolated crude product exposed to air for extended periods. Proceed with purification as quickly as is reasonably possible.

  • Removal of Acidic Impurity: The 4-fluoro-3-methylbenzoic acid impurity can be easily removed. Perform a liquid-liquid extraction, washing the organic layer with a mild base such as 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[4] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Caution: Avoid using strong bases like sodium hydroxide (NaOH), as this can trigger other decomposition pathways (see Q2).

Q2: I used a strong base (e.g., NaOH) to wash my organic layer, and now I've lost most of my product and see two new compounds. What happened?

A2: You have likely induced the Cannizzaro reaction. this compound, like other benzaldehydes, has no α-hydrogen atoms.[10][11] In the presence of a strong base (concentrated NaOH or KOH), two molecules of the aldehyde undergo a disproportionation reaction.[12][13] One molecule is oxidized to the carboxylic acid (as its salt), and the other is reduced to the corresponding primary alcohol.[12][14]

  • Products: You would form sodium 4-fluoro-3-methylbenzoate and (4-fluoro-3-methyl)phenyl)methanol.

Mechanism Snapshot: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, effecting the redox transformation.[12][14]

Preventative Measures & Solutions:

  • Avoid Strong Bases: Never use concentrated strong bases like NaOH or KOH during the workup of this compound unless you are intentionally trying to regenerate it from a bisulfite adduct (see Q4).

  • Use Mild Bases: For neutralizing acids or removing acidic impurities, always opt for weaker inorganic bases like NaHCO₃, K₂CO₃, or organic bases like triethylamine if compatible with your overall scheme.

  • Control pH: The pH of your aqueous solutions is a critical parameter. Aldehyde stability can be highly pH-dependent.[15][16] For general washing purposes, maintaining a pH between 4 and 8 is a safe range to avoid both acid-catalyzed side reactions and base-induced disproportionation.[17]

Q3: How can I effectively purify my crude FMB away from non-aldehyde impurities?

A3: Purification via a sodium bisulfite adduct is a highly effective and classic method for separating aldehydes from other organic compounds. [18][19]

The Principle: Aldehydes react reversibly with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a solid or water-soluble α-hydroxy sulfonate salt (the "bisulfite adduct").[18][20] Most other functional groups do not react, allowing for a clean separation.

The Process:

  • Adduct Formation: The crude mixture is treated with a freshly prepared, saturated aqueous solution of sodium bisulfite. The aldehyde adduct partitions into the aqueous phase.[18]

  • Extraction: The non-aldehyde impurities remain in the organic layer and can be washed away.

  • Regeneration: The aqueous layer containing the adduct is then isolated. The aldehyde is regenerated by adding a base (e.g., NaHCO₃ or dilute NaOH) or acid, which decomposes the adduct and liberates the pure aldehyde.[20] The pure aldehyde can then be extracted back into a fresh organic solvent.[18]

  • Expert Tip: For base-sensitive aldehydes like FMB, regeneration requires care. A rapid extraction immediately following basification can yield high recovery.[20] Alternatively, using a saturated NaHCO₃ solution for regeneration provides a milder basic condition than NaOH.

Q4: My aldehyde appears to be decomposing during silica gel column chromatography. What are my options?

A4: Silica gel is weakly acidic and can sometimes catalyze decomposition or irreversible adsorption of sensitive aldehydes. [21] If you observe streaking, low recovery, or new spots on your TLC plates, consider the following:

  • Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your eluent system containing a small amount of a volatile base, like 1% triethylamine (Et₃N). The base will neutralize the acidic sites on the silica surface.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[21] Always run a trial TLC on the new stationary phase to check for compatibility and determine the appropriate solvent system.

  • Avoid Protic/Alcohol Solvents: If possible, avoid using alcohols like methanol or ethanol as co-solvents in your eluent. The acidic silica can catalyze the formation of hemiacetals or acetals between your aldehyde and the alcohol solvent, leading to purification difficulties.[21]

  • Alternative Purification: If chromatography proves problematic, consider other methods like distillation (if impurities have sufficiently different boiling points) or the bisulfite adduct method described in Q3, which is often superior for removing baseline impurities.

Troubleshooting Workflows & Key Protocols

Key Decomposition Pathways

The following diagram illustrates the two primary decomposition pathways for this compound during a typical workup.

G FMB This compound (Crude Product) Oxidation Oxidation FMB->Oxidation O₂ (Air) Oxidizing Agents Cannizzaro Cannizzaro Reaction FMB->Cannizzaro Strong Base (NaOH) Disproportionation Acid 4-Fluoro-3-methylbenzoic Acid Oxidation->Acid Alcohol (4-Fluoro-3-methyl)phenyl)methanol Cannizzaro->Alcohol AcidSalt Sodium 4-Fluoro-3-methylbenzoate Cannizzaro->AcidSalt G Start Workup Issue Encountered CheckImpurity Identify Impurity by NMR / LC-MS Start->CheckImpurity IsAcid Is it the Carboxylic Acid? CheckImpurity->IsAcid IsDisprop Are both Acid & Alcohol Present? IsAcid->IsDisprop No Sol_Oxidation Probable Cause: Oxidation Solution: - Use inert atmosphere - Wash with mild base (NaHCO₃) IsAcid->Sol_Oxidation Yes IsOther Other Impurity? IsDisprop->IsOther No Sol_Cannizzaro Probable Cause: Cannizzaro Reaction Solution: - Avoid strong bases (NaOH) - Use mild base for washes IsDisprop->Sol_Cannizzaro Yes Sol_Bisulfite Probable Cause: General Impurity Solution: - Purify via Bisulfite Adduct - Re-evaluate chromatography IsOther->Sol_Bisulfite Yes

Caption: Decision tree for troubleshooting FMB workup.

Protocol 1: Standard Mild Wash Procedure

This protocol is intended for the general workup of a reaction mixture to remove acidic or basic impurities without degrading the target aldehyde.

  • Initial Quench: Quench the reaction mixture as required by the specific synthesis protocol (e.g., with water or saturated NH₄Cl).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Collect the organic phase.

  • Acid Wash (Optional): To remove basic impurities, wash the organic layer with 1 M HCl or saturated NH₄Cl solution.

  • Mild Base Wash: To remove acidic impurities (including the common carboxylic acid byproduct), wash the organic layer with a 5% aqueous NaHCO₃ solution. [4]Check for cessation of gas evolution (CO₂).

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to break up emulsions and remove bulk water.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 2: Purification via Sodium Bisulfite Adduct

This protocol is highly effective for separating this compound from non-aldehyde impurities. [18][19][20]

  • Dissolution: Dissolve the crude product mixture in a suitable water-miscible organic solvent like methanol. [19]2. Adduct Formation: Transfer the solution to a separatory funnel. Add 3-5 volumes of freshly prepared, saturated aqueous sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.

  • Separation of Impurities: Add an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and an equal volume of deionized water. Shake and separate the layers. The non-aldehyde impurities will be in the organic layer. Discard the organic layer.

  • Wash Aqueous Layer: Wash the aqueous layer (containing the bisulfite adduct) one more time with the organic solvent to remove any residual impurities.

  • Aldehyde Regeneration: Isolate the aqueous layer. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH ~8-9).

  • Extraction of Pure Aldehyde: Shake the separatory funnel to extract the regenerated pure aldehyde into the organic layer. Separate the layers and extract the aqueous layer one more time with the organic solvent.

  • Final Workup: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

Data Summary Table

Issue / Decomposition PathwayCommon Cause(s)Key IndicatorsPrevention & Mitigation Strategy
Oxidation Exposure to O₂ (air); residual oxidizing agentsContamination with 4-fluoro-3-methylbenzoic acidWork under an inert atmosphere; use degassed solvents; wash with mild base (e.g., NaHCO₃). [4]
Cannizzaro Reaction Exposure to strong bases (e.g., NaOH, KOH)Significant loss of aldehyde; formation of corresponding alcohol and carboxylic acidAvoid strong bases during workup; use mild bases like NaHCO₃ or K₂CO₃ for neutralization. [12][13]
Acetal/Hemiacetal Formation Acidic conditions (e.g., silica gel) in the presence of alcohol solventsBroad peaks or new spots during chromatography; difficult purificationNeutralize silica gel with Et₃N; use neutral alumina; avoid alcohol-based eluents. [21]
Emulsion Formation Vigorous shaking during extractionStable interface between organic and aqueous layersAdd brine (saturated NaCl) to the separatory funnel; allow layers to stand; gentle swirling instead of shaking.

References

  • BYJU'S. (n.d.). Requirements for the Cannizzaro Reaction. Retrieved from [Link]

  • Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Scientific.Net. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. Retrieved from [Link]

  • Pathak, T. P., et al. (2016). Synthetic applications of the Cannizzaro reaction. RSC Advances, 6(82), 78953-78985. Retrieved from [Link]

  • Brody, A., & Morgan, J. (2014). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Retrieved from [Link]

  • Mase, N., et al. (2018). Oxidation of Benzaldehyde to Benzoic Acid Using O2 Fine Bubbles. Journal of the Japan Petroleum Institute, 61(3), 164-169. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • Zellner, G., et al. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2285-2288. Retrieved from [Link]

  • Capot Chemical. (2013, September 11). Material Safety Data Sheet - this compound. Retrieved from [Link]

  • Li, Y., et al. (2007). Oxidation of Benzaldehyde to Benzoic Acid Catalyzed by Na2WO4·2H2O–H2O2 in Acidic and Acid-Free Systems. Synthetic Communications, 37(8), 1229-1236. Retrieved from [Link]

  • Trelstad, R. L. (1969). The effect of pH on the stability of purified glutaraldehyde. Journal of Histochemistry & Cytochemistry, 17(11), 756-757. Retrieved from [Link]

  • Jokihaara, J., et al. (2019). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists, 77(1), 38-46. Retrieved from [Link]

  • Unnamed Publisher. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394-1403. Retrieved from [Link]

  • ACS Publications. (2020). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of temperature and pH on the stability and activity of recombinant AdhB and AdhE. Retrieved from [Link]

  • Quora. (2020, July 6). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Retrieved from [Link]

  • ResearchGate. (n.d.). New Methods for the Preparation of Aromatic Aldehydes. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0323290B1 - Process for the preparation of aromatic aldehydes.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Chemical Synthesis. (n.d.). This compound: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

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Technical Support Center: Troubleshooting TLC Monitoring of 4-Fluoro-3-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 4-Fluoro-3-methylbenzaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common and complex issues encountered during TLC analysis of reactions with this versatile aromatic aldehyde, providing in-depth, field-proven insights and solutions.

I. Frequently Asked Questions (FAQs)

This section covers foundational questions that often arise when setting up TLC for reactions with this compound.

Q1: What is a good starting solvent system for TLC analysis of a reaction involving this compound?

A good starting point for many reactions with aromatic aldehydes is a mixture of a non-polar and a moderately polar solvent.[1][2] For this compound, which is a relatively non-polar aromatic aldehyde, a 1:1 mixture of ethyl acetate and hexane is a common initial choice.[2] You can then adjust the ratio to achieve optimal separation, where the Rf values of your components are ideally between 0.15 and 0.85.[2]

Q2: How can I visualize this compound and its reaction products on a TLC plate?

Due to its aromatic ring, this compound is UV-active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[3][4] However, not all reaction products may be UV-active.[5] Therefore, using a chemical stain is often necessary for comprehensive visualization. Stains like p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH) are particularly effective for aldehydes and ketones, often producing colored spots.[6][7][8] Potassium permanganate can also be used, as it reacts with the aldehyde group.[7][8]

Q3: My spots are streaking. What could be the cause and how do I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[9][10] Try diluting your sample and spotting a smaller amount.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help for acidic compounds, while a small amount of triethylamine (0.1–2.0%) can be beneficial for basic compounds.[9]

  • Inappropriate Solvent: If the solvent is not polar enough to move a polar compound off the baseline, it can result in a streak. Conversely, a solvent that is too polar can also cause issues.[11] Experiment with different solvent systems.

  • Sample Insolubility: If the sample does not fully dissolve in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.

Q4: The Rf values of my starting material and product are too close. How can I improve the separation?

When the starting material and product have similar polarities, their Rf values will be close. To improve separation:

  • Change the Solvent System: Experiment with different solvent mixtures. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.[9]

  • Co-spotting: To confirm if you have two different compounds, use a co-spot. Apply the starting material and the reaction mixture to the same spot on the TLC plate.[12] If you see a single, well-defined spot, the compounds are likely the same. If the spot is elongated or resolves into two, they are different.[12]

  • Two-Dimensional TLC: For complex mixtures or when instability on silica is suspected, 2D TLC can be employed. After running the plate in one direction, it is dried, rotated 90 degrees, and run in a second, different solvent system.[13]

II. In-Depth Troubleshooting Guides

This section provides detailed solutions to more challenging problems you might encounter.

Scenario 1: No Spots are Visible on the TLC Plate

Problem: After developing and attempting to visualize the TLC plate, no spots are visible, not even the starting material.

Possible Causes & Step-by-Step Solutions:

  • Insufficient Concentration: The sample may be too dilute to be detected.[9][11]

    • Solution: Concentrate your sample by spotting it multiple times in the same location, allowing the solvent to dry completely between applications.[9][11]

  • Inappropriate Visualization Method: The compounds may not be UV-active, or the chosen stain may not react with the functional groups present.[3][9]

    • Solution: Always try visualizing with a UV lamp first, as it is non-destructive.[3][4] If no spots appear, proceed with a general stain like potassium permanganate or p-anisaldehyde. For aldehydes and ketones, a DNPH stain is highly specific and effective.[6][7][8]

  • Compound Volatility: The compounds may have evaporated from the TLC plate during development or drying.[9]

    • Solution: This is more common with low-boiling point compounds. While challenging to address with TLC, minimizing the time the plate is exposed to air before and after development can sometimes help.

  • Sample Dissolution in Solvent Reservoir: The spotting line might have been below the solvent level in the developing chamber, causing the sample to dissolve into the solvent pool instead of migrating up the plate.[11]

    • Solution: Always ensure the initial spotting line is above the solvent level in the TLC chamber.[14]

Scenario 2: Unexpected Spots Appear on the TLC Plate

Problem: The TLC plate shows more spots than expected, which do not correspond to the starting material or the anticipated product.

Possible Causes & Step-by-Step Solutions:

  • Side Reactions or Impurities: The reaction may be producing side products, or the starting material could contain impurities.

    • Solution: Run a TLC of your starting this compound to check for purity. If the starting material is pure, the extra spots are likely from side reactions.

  • Decomposition on Silica Gel: Some compounds are unstable on the acidic surface of silica gel and can decompose during TLC analysis.[13]

    • Solution: To test for decomposition, perform a 2D TLC.[13] Spot the compound in one corner and run the plate. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[13] If decomposition is confirmed, consider using a different stationary phase like alumina or a reversed-phase plate.[9]

  • Contamination: The TLC plate, solvent, or spotting capillary could be contaminated.

    • Solution: Ensure you are using clean glassware and fresh, high-purity solvents. Avoid touching the face of the TLC plate with your fingers, as oils from your skin can appear as spots.[11]

Scenario 3: Spots Remain at the Baseline (Rf ≈ 0)

Problem: All spots, including the starting material and product, remain at the origin and do not move up the plate.

Possible Causes & Step-by-Step Solutions:

  • Insufficiently Polar Mobile Phase: The chosen solvent system is not polar enough to elute the compounds from the highly polar silica gel.[9]

    • Solution: Increase the polarity of the mobile phase.[2] For example, if you are using a 1:9 mixture of ethyl acetate to hexane, try increasing the proportion of ethyl acetate to 3:7 or 1:1. If that is still not polar enough, you can switch to a more polar solvent system, such as methanol in dichloromethane.[2]

  • Strong Interaction with Silica: Highly polar functional groups in your molecules can bind very strongly to the silica gel.

    • Solution: For very polar compounds, consider using a reversed-phase TLC plate (e.g., C18 silica) where the stationary phase is non-polar, and a polar mobile phase is used.[9][13]

III. Data Presentation & Experimental Protocols

Table 1: Recommended Solvent Systems for TLC of this compound and Derivatives
Compound PolarityRecommended Solvent System (v/v)Rationale
Non-polar 5-20% Ethyl Acetate in HexaneGood for separating non-polar aromatic compounds.[1][2]
Intermediate Polarity 30-60% Ethyl Acetate in HexaneSuitable for many reaction products where polarity has increased.
Polar 5-10% Methanol in DichloromethaneEffective for more polar compounds that do not move in less polar systems.[1][2]
Very Polar/Acidic 1-2% Acetic Acid in Ethyl AcetateThe acid helps to suppress the ionization of acidic functional groups, reducing tailing.[15]
Very Polar/Basic 1-2% Triethylamine in Ethyl AcetateThe base neutralizes acidic sites on the silica, improving the spot shape for basic compounds.[9]
Protocol 1: Standard TLC Monitoring of a Reaction
  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[14]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of this compound.

    • In the "Rxn" lane, spot a sample taken directly from the reaction mixture.

    • In the "Co" lane, spot the starting material first, then, in the same location, spot the reaction mixture.[12]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[14] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[14] Allow the plate to dry completely. View the plate under a UV lamp and circle any visible spots.[3] If necessary, use a chemical stain for further visualization.

  • Analyze the Results: Compare the spots in the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[16]

Protocol 2: Preparation of a 2,4-Dinitrophenylhydrazine (DNPH) Stain

This stain is highly effective for visualizing aldehydes and ketones, which will appear as yellow to orange spots.[6][8][17]

  • Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water.[7]

  • Addition of Ethanol: Slowly add this solution to 200 mL of 95% ethanol.[7]

  • Application: Briefly dip the developed and dried TLC plate into the DNPH solution or spray the plate with the solution. The spots should appear without heating.[17]

IV. Visualization of Concepts

Diagram 1: Troubleshooting Workflow for Common TLC Problems

Caption: A logical workflow for diagnosing and solving common TLC issues.

Diagram 2: Effect of Solvent Polarity on Rf Value

Caption: Increasing eluent polarity increases the Rf value of a compound.

V. References

  • TLC Stains. (n.d.). University of Colorado Boulder. Retrieved from

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from

  • TLC Stains Preparation. (2011, June 28). ChemicalDesk.Com. Retrieved from

  • TLC Stains. (n.d.). MilliporeSigma. Retrieved from

  • Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle. Retrieved from

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Bitesize Bio. Retrieved from

  • TLC Visualization Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved from

  • 2.4: TLC -ANALYSIS. (2021, June 20). Chemistry LibreTexts. Retrieved from

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved from

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from

  • TLC Visualization Methods. (n.d.). Labster. Retrieved from

  • Stains for Developing TLC Plates. (n.d.). Organic Chemistry at CU Boulder. Retrieved from

  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from

  • SiliaPlate TLC Practical Guide. (n.d.). SiliCycle. Retrieved from

  • 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved from

Sources

Technical Support Center: A Researcher's Guide to the Purification of 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining this key intermediate in high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Understanding the Challenge: Common Impurities in Crude this compound

The purity of this compound is critical for its successful use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Depending on the synthetic route, your crude material may contain a variety of impurities that can interfere with downstream reactions.

A common industrial synthesis involves the formylation of 2-fluorotoluene. This can lead to several predictable impurities:

  • Unreacted Starting Material: Residual 2-fluorotoluene.

  • Isomeric Byproducts: Such as 2-fluoro-4-methylbenzaldehyde, arising from non-selective formylation.

  • Over-oxidation Products: The corresponding carboxylic acid, 4-fluoro-3-methylbenzoic acid, is a frequent impurity due to the aldehyde's sensitivity to air.[2]

  • Residual Catalysts and Reagents: From the synthetic workup.

This guide provides a systematic approach to identifying and removing these impurities through common laboratory techniques.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

Recrystallization Issues

Question: I'm trying to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What's going on and how can I fix it?

Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities or a solvent system in which the compound is too soluble.

  • Causality: The presence of impurities disrupts the crystal lattice formation. Also, if the boiling point of the solvent is higher than the melting point of your compound (or its eutectic mixture with impurities), it will separate as a liquid.

  • Troubleshooting Steps:

    • Solvent System Modification: If you are using a single solvent, try a two-solvent system. For aromatic aldehydes, a good starting point is a polar solvent in which the compound is soluble (like ethyl acetate or isopropanol) and a non-polar anti-solvent in which it is poorly soluble (like hexanes or heptane).[3][4] Dissolve your crude product in a minimal amount of the hot polar solvent and then add the non-polar anti-solvent dropwise until you see persistent cloudiness. Reheat to clarify and then allow to cool slowly.

    • Reduce Impurity Load: If the oiling persists, your crude material may be too impure for direct recrystallization. Consider a preliminary purification step, such as an acid-base wash to remove any carboxylic acid impurities, or a quick filtration through a small plug of silica gel.

    • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oiling over crystallization.

Question: My recrystallization yielded crystals, but my NMR analysis still shows significant impurities. What can I do?

Answer: This indicates that the chosen solvent system is not effectively excluding the impurities from the crystal lattice.

  • Causality: The impurities may have similar solubility profiles to your desired product in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvent systems. A table of common recrystallization solvents is provided below.

    • Iterative Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity, although with some loss of yield.

    • Alternative Purification Method: If recrystallization is ineffective, consider column chromatography or purification via the bisulfite adduct for more efficient separation.

Solvent Polarity Boiling Point (°C) Notes
Isopropanol/Water Polar~82 (azeotrope)Good for moderately polar compounds.
Ethyl Acetate/Hexanes Medium/Non-polar69-77A versatile system for many organic compounds.
Toluene Non-polar111Can be effective for aromatic compounds.
Methanol/Water Polar~65 (azeotrope)Suitable for more polar aldehydes.
Column Chromatography Challenges

Question: I'm running a silica gel column to purify my aldehyde, but I'm getting poor separation and significant tailing of the product spot on TLC.

Answer: Poor separation and tailing on silica gel are common issues with aldehydes due to interactions with the acidic nature of the silica.

  • Causality: The lone pair of electrons on the aldehyde's carbonyl oxygen can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to strong adsorption and band broadening (tailing).

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Add a small amount of triethylamine (0.1-1%) to your eluent.[5] The triethylamine will preferentially interact with the acidic sites on the silica, reducing the tailing of your aldehyde.

    • Optimize the Eluent System: For aromatic aldehydes, a good starting point is a mixture of hexanes and ethyl acetate.[5] You can gradually increase the polarity of the eluent to improve the elution of your compound. A typical starting point for this compound would be 5-10% ethyl acetate in hexanes.

    • Consider Alumina: As an alternative to silica gel, neutral or basic alumina can be used as the stationary phase to avoid issues with acidity.

Question: My aldehyde seems to be decomposing on the column. How can I prevent this?

Answer: Aldehydes can be sensitive to both acidic and basic conditions, and prolonged contact with the stationary phase can lead to degradation.

  • Causality: The acidic nature of silica gel can catalyze side reactions. Additionally, some aldehydes are prone to air oxidation, which can be exacerbated by the large surface area of the column packing.

  • Troubleshooting Steps:

    • Flash Chromatography: Use flash chromatography with positive pressure to minimize the time your compound spends on the column.

    • Work Quickly: Do not let your column run dry and collect fractions promptly.

    • Degas Solvents: If air oxidation is a concern, consider using solvents that have been degassed by bubbling with nitrogen or argon.

Bisulfite Adduct Purification Issues

Question: I'm trying to purify my aldehyde using the sodium bisulfite adduct method, but I'm getting a low yield of the precipitated adduct.

Answer: Low yields of the solid bisulfite adduct can be due to several factors related to the aldehyde's structure and the reaction conditions.[6]

  • Causality: The adduct of your aldehyde may be soluble in the reaction mixture, especially with lower molecular weight aldehydes. Steric hindrance around the carbonyl group can also slow down or prevent the reaction.

  • Troubleshooting Steps:

    • Ensure Saturated Bisulfite Solution: Use a freshly prepared, saturated aqueous solution of sodium bisulfite to drive the equilibrium towards adduct formation.[7]

    • Use a Co-solvent: To improve the contact between the aqueous bisulfite and the organic aldehyde, use a water-miscible co-solvent like methanol or THF.[7]

    • Liquid-Liquid Extraction: If the adduct is water-soluble and does not precipitate, you can perform a liquid-liquid extraction. The water-soluble adduct will be in the aqueous phase, while non-aldehyde impurities will remain in the organic layer.[7][8]

Question: My aldehyde is decomposing during regeneration from the bisulfite adduct with a strong base.

Answer: Regeneration of the aldehyde from its bisulfite adduct typically requires strongly basic (or acidic) conditions, which can be problematic for sensitive molecules.[6]

  • Causality: Functional groups sensitive to high pH can undergo side reactions.

  • Troubleshooting Steps:

    • Minimize Exposure Time: Perform the basification and subsequent extraction rapidly to minimize the time the aldehyde is exposed to the strong base.

    • Use a Milder Base: While less common, regeneration can sometimes be achieved with a milder base like sodium carbonate, although the reaction may be slower.

    • Alternative Regeneration: Consider non-aqueous methods for regeneration if your molecule is particularly base-sensitive.

Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct Formation

This method is highly selective for aldehydes and is excellent for removing non-carbonyl impurities.

dot

Caption: Workflow for aldehyde purification via bisulfite adduct. Methodology:

  • Dissolve the crude this compound in a minimal amount of methanol in a separatory funnel.[8]

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite (approximately 1.5 equivalents).

  • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.

  • Add deionized water and an immiscible organic solvent (e.g., a 9:1 mixture of hexanes:ethyl acetate) to the funnel and shake again.[8]

  • Allow the layers to separate. The aqueous layer contains the water-soluble bisulfite adduct. The organic layer contains non-aldehyde impurities.

  • Separate the aqueous layer and wash it once more with the organic solvent to remove any remaining impurities.

  • To regenerate the aldehyde, add a fresh portion of an organic solvent (e.g., ethyl acetate) to the aqueous layer.

  • Slowly add a 50% aqueous solution of sodium hydroxide with stirring until the pH of the aqueous layer is ~12.[6]

  • Shake the funnel to extract the regenerated aldehyde into the organic layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol and should be optimized by first running a Thin Layer Chromatography (TLC) analysis to determine the optimal eluent system.

dot

Caption: Workflow for purification by column chromatography. Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is 10% ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.2-0.3 for good separation.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, adding 0.5% triethylamine to the eluent to prevent tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Assessing Purity

After purification, it is essential to assess the purity of your this compound.

  • NMR Spectroscopy: ¹H NMR is a powerful tool for assessing purity. The spectrum of the pure compound should show sharp, well-defined peaks corresponding to the aromatic protons, the aldehyde proton (typically around 9.8-10 ppm), and the methyl protons (around 2.3 ppm). The absence of peaks from starting materials or other byproducts is a good indication of high purity.[9]

  • IR Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretch for the aldehyde at approximately 1700 cm⁻¹.[10]

  • Gas Chromatography (GC): GC is an excellent method for determining the percentage purity of your compound.

By understanding the potential impurities and the nuances of each purification technique, you can effectively troubleshoot experimental challenges and obtain high-purity this compound for your research and development needs.

References

Technical Support Center: A Guide to Scaling the Synthesis of 4-Fluoro-3-methylbenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-3-methylbenzaldehyde, a critical intermediate in the pharmaceutical and specialty chemical industries.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis, offering practical, field-proven insights and troubleshooting solutions. Our focus is on ensuring scientific integrity, providing actionable protocols, and explaining the causality behind experimental choices to empower you in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial routes involve the formylation of 2-fluorotoluene. The most frequently employed methods are the Vilsmeier-Haack reaction and the Gattermann-Koch reaction due to their scalability and cost-effectiveness. Ortho-lithiation followed by formylation is also a viable, albeit often more expensive, route used for achieving high regioselectivity. The Duff reaction is generally less efficient for this specific substrate.[4][5]

Q2: What is the primary challenge in the synthesis of this compound?

A2: The principal challenge is controlling regioselectivity. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This can lead to the formation of isomeric impurities, primarily 2-fluoro-5-methylbenzaldehyde and 4-fluoro-2-methylbenzaldehyde, which can be difficult to separate from the desired product due to similar physical properties.[6][7]

Q3: How critical is the quality of the starting material, 2-fluorotoluene?

A3: The purity of 2-fluorotoluene is paramount. Impurities in the starting material, such as isomers (e.g., 3-fluorotoluene or 4-fluorotoluene), can lead to the formation of corresponding benzaldehyde isomers, complicating purification and reducing the overall yield and purity of the final product. It is crucial to have a robust analytical method, like HPLC, to assess the purity of incoming raw materials.[8]

Q4: What are the key safety considerations when scaling up these formylation reactions?

A4: Many formylation reactions are exothermic and can pose a risk of thermal runaway if not properly controlled, especially at a larger scale.[9][10][11] Key safety measures include:

  • Calorimetric Studies: Perform differential scanning calorimetry (DSC) or reaction calorimetry (RC) to understand the heat of reaction.[9]

  • Efficient Heat Management: Ensure the reactor's cooling system can handle the maximum heat output.[9][12]

  • Controlled Reagent Addition: Implement slow, controlled addition of reagents to manage the exotherm.[11]

  • Emergency Preparedness: Have a clear emergency quench and shutdown procedure in place.[10]

  • Pressure Management: Use appropriately sized pressure relief devices, especially for gas-evolving reactions.[9]

II. Troubleshooting Guides for Key Synthetic Routes

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound via common formylation methods.

A. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[5][13][14][15]

Workflow for Vilsmeier-Haack Reaction:

Vilsmeier-Haack Workflow DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack Two_Fluorotoluene 2-Fluorotoluene Two_Fluorotoluene->Electrophilic_Attack Iminium_Intermediate Iminium Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Intermediate->Hydrolysis Product 4-Fluoro-3-methyl- benzaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow for this compound synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low Conversion of 2-Fluorotoluene 1. Insufficient Vilsmeier Reagent: Incomplete formation or degradation of the Vilsmeier reagent. 2. Low Reaction Temperature: The activation energy for the electrophilic attack is not being met. 3. Poor Quality Reagents: Moisture in DMF or degraded POCl₃ can inhibit reagent formation.1. Optimize Stoichiometry: Ensure at least 1.5 equivalents of the Vilsmeier reagent are used. Prepare the reagent in situ at low temperatures (0-5 °C) before adding 2-fluorotoluene. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for exotherms. Temperatures between 60-80°C are often effective.[16] 3. Use Anhydrous Reagents: Use freshly distilled or high-purity, anhydrous DMF and POCl₃.
Poor Regioselectivity (High Isomer Formation) 1. High Reaction Temperature: Can lead to the formation of thermodynamically favored, but undesired, isomers. 2. Solvent Effects: The choice of solvent can influence the regioselectivity.1. Temperature Control: Maintain a consistent and optimized reaction temperature. Avoid localized hotspots through efficient stirring. 2. Solvent Screening: While often used as a solvent, consider using a co-solvent like o-dichlorobenzene to potentially improve selectivity.[16]
Formation of Dark-Colored Impurities 1. Decomposition of Vilsmeier Reagent: The reagent can be unstable at higher temperatures, leading to side reactions. 2. Side Reactions with DMF: At elevated temperatures, DMF can undergo side reactions.1. Controlled Addition: Add 2-fluorotoluene slowly to the pre-formed Vilsmeier reagent to maintain a controlled reaction temperature. 2. Minimize Reaction Time: Monitor the reaction progress (e.g., by GC or TLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.
Difficult Work-up and Product Isolation 1. Hydrolysis of Iminium Salt: The hydrolysis step can be exothermic and may require careful pH control. 2. Emulsion Formation: During extraction, emulsions can form, making phase separation difficult.1. Controlled Quenching: Slowly add the reaction mixture to a cold aqueous solution (e.g., sodium acetate solution) to control the exotherm during hydrolysis.[15] 2. Brine Wash: Use a saturated sodium chloride (brine) solution during the extraction to help break emulsions.
B. Ortho-lithiation followed by Formylation

This method offers high regioselectivity due to the directing effect of the fluorine atom. It involves the deprotonation of 2-fluorotoluene at the position ortho to the fluorine using a strong base, followed by quenching with an electrophilic formylating agent like DMF.

Workflow for Ortho-lithiation and Formylation:

Ortho-lithiation Workflow Two_Fluorotoluene 2-Fluorotoluene Deprotonation Ortho-lithiation (Deprotonation) Two_Fluorotoluene->Deprotonation Strong_Base Strong Base (e.g., n-BuLi, s-BuLi) Strong_Base->Deprotonation Aryllithium_Intermediate Aryllithium Intermediate Deprotonation->Aryllithium_Intermediate DMF_Quench Quenching with DMF Aryllithium_Intermediate->DMF_Quench Tetrahedral_Intermediate Tetrahedral Intermediate DMF_Quench->Tetrahedral_Intermediate Hydrolysis Aqueous Work-up Tetrahedral_Intermediate->Hydrolysis Product 4-Fluoro-3-methyl- benzaldehyde Hydrolysis->Product

Caption: Ortho-lithiation and formylation workflow for this compound synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete Lithiation: The base may not be strong enough, or the reaction time may be insufficient. 2. Degradation of Organolithium: The aryllithium intermediate can be unstable at higher temperatures. 3. Side Reactions with Base: The strong base can react with the solvent or other electrophiles present.1. Optimize Base and Conditions: Use a stronger base like s-BuLi or t-BuLi. Ensure the reaction is carried out under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Optimize the lithiation time and temperature.[17] 2. Maintain Low Temperatures: Conduct the lithiation and quenching steps at low temperatures (typically -78 °C) to ensure the stability of the aryllithium species. 3. Use Appropriate Solvents: Use anhydrous, non-protic solvents like THF or diethyl ether.
Formation of Benzylic Lithiation Byproduct 1. Base Selection: Lithium amide bases (e.g., LDA) can favor benzylic deprotonation over aromatic deprotonation.1. Use Alkyllithium Bases: Employ alkyllithium bases like n-BuLi or s-BuLi, which generally favor aromatic C-H activation.
Product Contaminated with Starting Material 1. Incomplete Quenching: Insufficient DMF was added, or it was added too quickly, leading to localized reactions.1. Slow Addition of Quenching Agent: Add DMF slowly to the cooled solution of the aryllithium intermediate to ensure complete reaction. Use a slight excess of DMF.
C. Duff Reaction

The Duff reaction is a formylation method that uses hexamine (hexamethylenetetramine) as the formyl source, typically in an acidic medium like acetic acid or trifluoroacetic acid. It is most effective for electron-rich substrates like phenols.[4]

Problem Probable Cause(s) Recommended Solution(s)
Very Low to No Product Formation 1. Insufficiently Activated Substrate: 2-fluorotoluene is not as electron-rich as phenols, making it a poor substrate for the Duff reaction. The reaction generally requires strongly electron-donating groups.[4]1. Consider Alternative Routes: The Duff reaction is generally not recommended for substrates like 2-fluorotoluene due to its low efficiency. Vilsmeier-Haack or ortho-lithiation are more suitable alternatives.
Complex Product Mixture 1. Multiple Reaction Pathways: The mechanism of the Duff reaction is complex and can lead to various intermediates and side products, especially with less reactive substrates.[18]1. Simplify by Choosing a Better Method: To avoid complex purification and low yields, it is advisable to select a more direct and efficient formylation method for this particular transformation.

III. Scale-Up Considerations and Process Optimization

Parameter Lab-Scale (1-10 g) Pilot/Industrial-Scale (>1 kg) Key Considerations & Rationale
Reaction Monitoring TLC, GC-MSIn-line monitoring (e.g., FT-IR, Raman), frequent GC samplingReal-time monitoring at scale is crucial for controlling the reaction, identifying endpoint, and preventing runaway conditions.[19][20]
Heat Management Ice bath, heating mantleJacketed reactor with thermal fluid, external heat exchangers, cooling coilsThe surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging. Efficient heat management is critical for safety and product quality.[9][11][12]
Mixing Magnetic stirrerMechanical overhead stirrer (e.g., pitched-blade turbine, retreat curve impeller)Efficient mixing is vital to prevent localized concentration and temperature gradients ("hotspots"), which can lead to side reactions and poor selectivity.[9]
Reagent Addition Syringe, dropping funnelMetering pumps for controlled, continuous, or semi-batch additionControlled addition is key to managing exothermic reactions and ensuring consistent reaction conditions throughout the batch.[11]
Purification Flash column chromatographyDistillation (fractional or vacuum), crystallizationColumn chromatography is generally not feasible at an industrial scale. Distillation and crystallization are the preferred methods for large-scale purification.[21][22]
Solvent Selection Wide range of solventsCost, safety (flashpoint), environmental impact (E-factor), and ease of recovery are critical factors.Solvent costs and disposal are major economic drivers at scale. The choice of solvent also impacts worker safety and regulatory compliance.

IV. Analytical Methods for Quality Control

A robust analytical package is essential for ensuring the quality of this compound and its derivatives.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying isomeric impurities. A typical method would involve a C18 reversed-phase column with a methanol/water mobile phase.[8]

  • Gas Chromatography (GC): Useful for monitoring reaction progress and assessing the purity of the final product, especially for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and identification of impurities. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds.

  • Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde functional group (C=O stretch typically around 1700 cm⁻¹).

V. Conclusion

The successful scale-up of this compound synthesis requires a deep understanding of the underlying chemical principles of the chosen synthetic route, meticulous control over reaction parameters, and a proactive approach to safety and process optimization. By anticipating challenges related to regioselectivity, exotherm management, and purification, researchers and production chemists can develop robust and efficient processes. This guide serves as a foundational resource to aid in navigating these challenges, ensuring the consistent production of high-quality material for downstream applications.

References

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. Available at: [Link]

  • Duff reaction. Wikipedia. Available at: [Link]

  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Nanalysis. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]

  • Exploring this compound: Properties and Applications. Available at: [Link]

  • The Versatility of this compound in Specialty Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • The Essential Role of this compound in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Optimization of the regioselective ortho-lithiation–alkylation of 3a under different conditions. ResearchGate. Available at: [Link]

  • 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Industrial Applications. Available at: [Link]

  • PROCESS FOR THE HALOGENATION OF ALDEHYDES AND KETONES. Google Patents.
  • Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. Available at: [Link]

  • Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.
  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. Available at: [Link]

  • 3-Fluoro-4-methylbenzaldehyde. PubChem. Available at: [Link]

  • 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor. Google Patents.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. Available at: [Link]

  • Methods and reaction mixtures for controlling exothermic reactions. Google Patents.
  • Optimization of fluorinated orthoformate based electrolytes for practical high-voltage lithium metal batteries. Daegu Gyeongbuk Institute of Science and Technology (DGIST). Available at: [Link]

  • Optimization of fluorinated orthoformate based electrolytes for practical high-voltage lithium metal batteries. Datahub. Available at: [Link]

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Technical Support Center: Impact of Steric Hindrance from Ortho-Methyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the profound impact of steric hindrance from ortho-methyl substituents on chemical reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to help you anticipate, diagnose, and solve experimental challenges.

Part 1: Fundamental Principles & FAQs

This section addresses the core concepts behind the steric and electronic effects of ortho-methyl groups.

Question: What is the "ortho effect," and how does a simple methyl group exert such a significant influence?

Answer: The "ortho effect" is a general term for the collection of steric and electronic phenomena that cause ortho-substituted benzene derivatives to behave anomalously compared to their meta and para isomers.[1] A methyl group, while electronically simple (weakly electron-donating via induction and hyperconjugation), is spatially significant.[2][3] When placed at the ortho position, it is immediately adjacent to the primary functional group. This proximity leads to:

  • Steric Hindrance: The physical bulk of the methyl group can block or impede the approach of reagents to the adjacent reactive center. This is a through-space interaction that raises the energy of transition states.[4][5]

  • Conformational Changes: To minimize steric strain, the primary functional group (e.g., a carboxyl or amino group) may be forced to twist out of the plane of the benzene ring.[1][6] This twisting can disrupt resonance stabilization, fundamentally altering the molecule's electronic properties and reactivity.[1]

  • Inhibition of Solvation: The ortho-methyl group can physically obstruct solvent molecules from stabilizing developing charges or intermediates, which is a critical factor in solution-phase reactions.[7][8]

Question: How does an ortho-methyl group affect the basicity of anilines? Why is o-toluidine a weaker base than aniline?

Answer: This is a classic example of the ortho effect where steric hindrance overrides electronic effects. Electronically, the methyl group is electron-donating and should increase the electron density on the nitrogen, making the amine more basic.[9] However, o-toluidine is experimentally found to be a weaker base than aniline.[10]

The primary cause is steric inhibition of solvation .[7][8] Basicity in aqueous solution is determined by the stability of the conjugate acid (the anilinium ion, -NH₃⁺). This charged species is heavily stabilized by solvation (hydrogen bonding with water molecules).

In the case of the o-toluidinium ion, the adjacent methyl group sterically hinders the approach of water molecules, preventing effective solvation of the -NH₃⁺ group.[7] This lack of stabilization makes the conjugate acid less stable (higher in energy), shifting the equilibrium to the left and making the parent amine, o-toluidine, a weaker base.[10] The presence of two ortho-methyl groups, as in 2,6-dimethylaniline, exacerbates this effect.[11][12]

Comparative Basicity of Toluidine Isomers

CompoundpKb (approx.)Relative BasicityPrimary Reason for Basicity
p-Toluidine8.92Strongest+I effect of methyl group enhances electron density on N.
m-Toluidine9.30Intermediate+I effect is weaker at the meta position.
Aniline9.39WeakerBaseline reference.[10]
o-Toluidine 9.56 Weakest Ortho effect: Steric hindrance to solvation of the conjugate acid outweighs the +I effect.[7][10]

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    A1 -- " " --> S3;
end

subgraph "o-Toluidinium Ion (Sterically Hindered)"
    direction LR
    B1 [label="o-Toluidinium Ion\n(-NH₃⁺ adjacent to -CH₃)", fillcolor="#F1F3F4", fontcolor="#202124"];
    M1 [label="CH₃", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
    S4 [label="H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
    S5 [label="H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
    B1 -- M1 [style=invis];
    B1 -- "Weak Solvation\n(Destabilizing)" --> S4;
    M1 -- S5 [label="Steric Clash!", style=dashed, color="#EA4335", fontcolor="#EA4335"];
end

Result1 [label="High Stability\nStronger Conjugate Base", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];
Result2 [label="Low Stability\nWeaker Conjugate Base", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];

A1 --> Result1;
B1 --> Result2;

}

Caption: Steric hindrance to solvation in o-toluidinium ion.
Question: Conversely, why is o-toluic acid a stronger acid than benzoic acid?

Answer: This is another manifestation of the ortho effect, but with the opposite outcome. An acid's strength is determined by the stability of its conjugate base (the carboxylate anion, -COO⁻). In benzoic acid, the carboxyl group is planar with the benzene ring, allowing for some resonance delocalization.

When a methyl group is at the ortho position, steric hindrance forces the -COOH group to twist out of the plane of the benzene ring.[1] Upon deprotonation, the resulting -COO⁻ group is also held out of plane. This twisting inhibits resonance between the carboxylate and the phenyl ring. While this might seem destabilizing, it actually enhances the acidity because the destabilizing cross-conjugation of the benzene ring is removed, making the carboxylate anion more stable relative to the parent acid.[1] This steric effect is the dominant factor, making o-toluic acid a stronger acid than both benzoic acid and its meta/para isomers.[13]

Comparative Acidity of Toluic Acid Isomers
CompoundpKa (approx.)Relative AcidityPrimary Reason for Acidity
o-Toluic Acid 3.90 Strongest Ortho effect: Steric hindrance forces the carboxylate out of plane, increasing stability.[1][14]
Benzoic Acid4.19WeakerBaseline reference.[13]
m-Toluic Acid4.27WeakerWeak +I effect of methyl group destabilizes the anion.
p-Toluic Acid4.36Weakest+I and hyperconjugation effects destabilize the anion.[14]

Part 2: Troubleshooting Guides for Common Reactions

This section provides practical advice for specific experimental challenges caused by ortho-methyl steric hindrance.

Problem: My nucleophilic substitution reaction is extremely slow or fails completely.

Scenario: You are attempting an Sₙ2 reaction or an N-acylation on a substrate containing a 2,6-dimethylphenyl group (e.g., 2,6-dimethylaniline). The reaction rate is negligible compared to a similar reaction with aniline.

Question: Why is my reaction with a 2,6-disubstituted substrate so slow?

Answer: You are directly observing the consequences of severe steric hindrance.

  • For Sₙ2 Reactions: The Sₙ2 mechanism requires a specific geometry: the nucleophile must attack the electrophilic carbon from the "backside," 180° opposite to the leaving group.[15][16] Ortho-methyl groups act as bulky "gatekeepers," physically blocking this backside attack pathway.[17][18] This dramatically increases the activation energy of the transition state, slowing the reaction rate by orders of magnitude.[19][20] In some cases, the steric crowding is so severe that the Sₙ2 pathway becomes completely inaccessible.[15]

  • For N-Acylation: The reaction of an amine like 2,6-dimethylaniline with an acylating agent (e.g., benzoyl chloride) proceeds through a nucleophilic attack of the nitrogen on the carbonyl carbon.[4] The two ortho-methyl groups form a "pocket" around the amino group, severely restricting its ability to reach the electrophile and form the required tetrahedral intermediate.[11][21]

G A Prepare Stock Solutions (Aniline, 2,6-DMA, BzCl, Et₃N) + Internal Standard B Set up Two Parallel Reactions (Flask 1: Aniline, Flask 2: 2,6-DMA) in Constant Temp Bath A->B C Initiate Reactions (Add Et₃N then BzCl) Start Timer B->C D Withdraw & Quench Aliquots at Timed Intervals (t=0, 2, 5...) C->D D->C Repeat E Analyze Samples by GC or HPLC (Quantify remaining amine vs. standard) D->E F Plot ln([Amine]) vs. Time Determine Rate Constants (k') E->F G Compare k'(Aniline) vs. k'(2,6-DMA) Quantify Steric Effect F->G

Caption: Experimental workflow for a comparative kinetic study.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2,6-Dimethylaniline: Properties and Applications.
  • Fiveable. (n.d.). 2,6-dimethylaniline Definition.
  • Quora. (2019, January 19). What is the order of basicity in o-toluidine, p-toluidine, m-toluidine and aniline?
  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases.
  • Filo. (2025, June 24). The o/p-directing effect of methyl group in electrophilic substitution re...
  • RSC Publishing. (n.d.). Methyl and phenyl substituent effects on the catalytic behavior of NHC ruthenium complexes.
  • Journal of the American Chemical Society. (2025, December 29). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation.
  • Canadian Science Publishing. (n.d.). How does organic structure determine organic reactivity? The effect of ortho-dimethyl groups on the nucleophilic substitution and alkene-forming elimination reactions of ring-substituted cumyl derivatives.
  • Quora. (2015, August 15). Why is aniline a stronger base than ortho toluidine?
  • Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?
  • Journal of the Chemical Society B: Physical Organic. (1969). The basicities of ortho-substituted benzoic acids.
  • Wikipedia. (n.d.). Bamberger rearrangement.
  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
  • Chemistry Stack Exchange. (2014, December 1). Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid?
  • BenchChem. (2025). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
  • YouTube. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions.
  • Quora. (2019, April 3). Does Ortho effect takes place in 2,6-dimethylaniline (2,6-xylidine) and is it more or less basic than 2-methylaniline?
  • PubMed. (n.d.). Synthesis, characterization, and conformational analysis of DNA adducts from methylated anilines present in tobacco smoke.
  • BenchChem. (2025). Reactivity Showdown: Ortho- vs. Para-Methyl 4-Anilino-1-Boc-Piperidine in Drug Synthesis.
  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism.
  • Scribd. (n.d.). Bamberger Rearrangement.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
  • Wikipedia. (n.d.). Ortho effect.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • ResearchGate. (2025, August 8). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group.
  • PubMed. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F- with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).
  • Chemistry 304B, Spring 1999. (n.d.).
  • Organic Chemistry 1: An open textbook. (n.d.). 3.7. Conformational analysis.
  • YouTube. (2019, September 11). Bamberger rearrangement: Basic concept and reaction mechanism.
  • ResearchGate. (n.d.). Bamberger reaction (rearrangement).
  • ResearchGate. (2025, August 6). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Surendranath College. (n.d.). Bamberger Rearrangement.
  • Conformational Analysis. (n.d.).
  • BenchChem. (n.d.). An In-Depth Technical Guide on the Role of Steric Hindrance in the Reactivity of Methyl 2-Methyl-2-phenylpropanoate.
  • NOAA. (n.d.). O-TOLUIDINE - CAMEO Chemicals.
  • OSHA. (2021, January 7). O-TOLUIDINE.
  • MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on.
  • YouTube. (2020, June 10). SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons.
  • ResearchGate. (n.d.). Remarkable enhancement of reactivity by an ortho substituent.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents.
  • ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification.
  • ResearchGate. (2025, August 6). Synthesis of Phenylthioacetomorpholide: Effect of Substrate on the Willgerodt-Kindler Reaction.

Sources

Technical Support Center: Navigating the Aqueous Workup of 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the aqueous workup of 4-Fluoro-3-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of your reaction products. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the integrity and purity of your final compound.

Understanding the Chemistry of Your Workup

This compound is a unique molecule with both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring. This substitution pattern influences the reactivity of the aldehyde functional group and the overall properties of the molecule, which in turn affects how it behaves during an aqueous workup. The fluorine atom, being highly electronegative, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key consideration when employing reagents like sodium bisulfite for purification.

The presence of these substituents also impacts the solubility of the molecule and its potential impurities. For instance, the corresponding carboxylic acid, 4-fluoro-3-methylbenzoic acid, a common impurity formed through oxidation, will have a specific acidity that dictates the optimal pH for its removal via a basic wash.

Below, we address common questions and troubleshooting scenarios to help you navigate the nuances of working with this compound.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the key physical properties of this compound that I should be aware of during a workup?

A1: this compound is a clear, colorless to pale yellow liquid.[1][2] Key properties to consider are:

  • Boiling Point: Approximately 208 °C.[3]

  • Density: Roughly 1.132 g/mL at 25 °C.[3]

  • Solubility: It is only slightly soluble in water but is soluble in common organic solvents.[4]

This slight water solubility means that repeated extractions are crucial to maximize your yield in the organic phase.

Q2: What are the most common impurities I might encounter after a synthesis of this compound?

A2: Common impurities often include:

  • Unreacted starting materials: Depending on the synthetic route, this could be 4-fluoro-3-methylbenzyl alcohol or the corresponding benzyl halide.

  • 4-Fluoro-3-methylbenzoic acid: This is a very common byproduct formed by the oxidation of the aldehyde, especially if the reaction is exposed to air for extended periods.

  • Over- or under-halogenated species: If the synthesis involves halogenation, you might have species with incorrect halogenation patterns.

  • Byproducts from side reactions: The specific nature of these will depend on your reaction conditions. For example, in bromination reactions, a variety of brominated side products can be formed.[5]

Troubleshooting the Workup

Q3: I'm observing a persistent emulsion during my liquid-liquid extraction. What can I do?

A3: Emulsions are common, especially when dealing with complex reaction mixtures. Here are several strategies to break an emulsion:[6]

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break it up by removing particulate matter that may be stabilizing the emulsion.[6]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

  • Centrifugation: If you have the equipment, centrifuging the mixture is a very effective way to separate the layers.

Q4: My final product is contaminated with 4-Fluoro-3-methylbenzoic acid. How can I remove it?

A4: The most effective way to remove acidic impurities like 4-fluoro-3-methylbenzoic acid is through a basic aqueous wash. The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

  • Recommended Bases: A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is generally sufficient.

  • Procedure:

    • Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Add the basic solution to your separatory funnel and shake gently at first to release any evolved CO₂ gas. Vent the funnel frequently.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the wash if necessary. You can check the pH of the aqueous layer after the wash to ensure it is basic.

    • Follow with a wash with brine to remove any remaining water-soluble components from the organic layer.

Q5: I have unreacted this compound in my product. How can I remove it?

A5: A sodium bisulfite wash is a classic and effective method for removing aldehydes.[7] The bisulfite anion adds to the carbonyl group to form a water-soluble adduct.

  • Causality: The electron-withdrawing fluorine atom on the aromatic ring increases the partial positive charge on the carbonyl carbon of this compound, making it more reactive towards nucleophiles like the bisulfite ion.

  • Procedure:

    • Dissolve the crude product in an appropriate organic solvent.

    • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Add the bisulfite solution to the separatory funnel and shake vigorously.

    • Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer.

    • Drain the aqueous layer.

    • Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and then remove the solvent.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for this compound

This protocol is a general procedure that can be adapted based on the specific impurities present in your reaction mixture.

Materials:

  • Crude this compound in reaction solvent

  • Ethyl acetate (or other suitable organic solvent)

  • 5% Aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dilution: Dilute the reaction mixture with ethyl acetate.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Basic Wash (to remove acidic impurities):

    • Add the 5% NaHCO₃ solution to the separatory funnel.

    • Gently swirl and vent frequently to release any CO₂ produced.

    • Shake the funnel for 1-2 minutes.

    • Allow the layers to separate and discard the lower aqueous layer.

  • Brine Wash (to remove water and water-soluble impurities):

    • Add the saturated brine solution.

    • Shake for 1 minute.

    • Allow the layers to separate and discard the aqueous layer.

  • Drying:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add anhydrous Na₂SO₄ or MgSO₄ and swirl. Add more drying agent until it no longer clumps together.

  • Filtration and Concentration:

    • Filter the organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Sodium Bisulfite Wash for Aldehyde Removal

This protocol is specifically for removing unreacted this compound.

Materials:

  • Crude product containing residual aldehyde

  • Suitable organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in the chosen organic solvent.

  • Bisulfite Wash:

    • Transfer the solution to a separatory funnel.

    • Add the saturated NaHSO₃ solution.

    • Shake vigorously for 2-3 minutes.

    • Allow the layers to separate and discard the aqueous layer containing the aldehyde-bisulfite adduct.

  • Brine Wash:

    • Wash the organic layer with brine.

    • Separate and discard the aqueous layer.

  • Drying and Concentration:

    • Dry the organic layer with anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate to yield the purified product.

Visualizing the Workup Logic

To better illustrate the decision-making process during the aqueous workup, the following workflow diagram is provided.

Workup_Workflow Start Crude Reaction Mixture Dilute Dilute with Organic Solvent Start->Dilute Acid_Wash Acidic Wash (e.g., dilute HCl) To remove basic impurities Dilute->Acid_Wash Basic impurities present? Base_Wash Basic Wash (e.g., NaHCO3) To remove acidic impurities Dilute->Base_Wash Acidic impurities present? Bisulfite_Wash Bisulfite Wash (NaHSO3) To remove unreacted aldehyde Dilute->Bisulfite_Wash Unreacted aldehyde present? Acid_Wash->Base_Wash Brine_Wash Brine Wash To remove residual water and water-soluble impurities Acid_Wash->Brine_Wash No acidic or aldehyde impurities Base_Wash->Bisulfite_Wash Base_Wash->Brine_Wash No aldehyde to remove Bisulfite_Wash->Brine_Wash Dry Dry with Anhydrous Salt (e.g., Na2SO4, MgSO4) Brine_Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Final_Product Purified Product Filter_Concentrate->Final_Product

Caption: Decision workflow for the aqueous workup of this compound.

Data Summary

PropertyValueSource(s)
Molecular Formula C₈H₇FO[4]
Molecular Weight 138.14 g/mol [3]
Appearance Clear, colorless to pale yellow liquid[1][2]
Boiling Point ~208 °C[3]
Density ~1.132 g/mL at 25 °C[3]
Solubility in Water Slightly soluble[4]

References

Sources

Technical Support Center: Machine Learning-Driven Optimization of 4-Fluoro-3-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing machine learning for the optimization of 4-Fluoro-3-methylbenzaldehyde synthesis. This valuable compound serves as a key building block in the creation of specialty chemicals, pharmaceuticals, and agrochemicals.[1][2][3] This guide is designed to address specific issues you may encounter during your experiments, offering troubleshooting advice and frequently asked questions in a user-friendly format.

Our approach moves beyond traditional one-variable-at-a-time (OVAT) optimization, which can be time-consuming and fail to capture the complex interactions between reaction parameters.[4] Instead, we leverage machine learning (ML) and Design of Experiments (DoE) to efficiently explore the vast chemical space and identify optimal reaction conditions with fewer experiments.[4][5]

I. The Machine Learning-Optimized Workflow: A Paradigm Shift in Synthesis

The integration of machine learning into chemical synthesis represents a significant leap forward, transforming reaction optimization from a trial-and-error process into a data-driven, predictive science.[6] This workflow empowers researchers to not only accelerate the discovery of optimal conditions but also to gain deeper insights into the underlying reaction mechanisms.

The core of this approach involves an iterative cycle of designing experiments, collecting data, and training an ML model to predict reaction outcomes, such as yield and purity. This "self-driving" chemistry lab concept, often coupled with high-throughput experimentation (HTE) platforms, can dramatically reduce the time and resources required for optimization.[7]

Conceptual Workflow Diagram

ML_Workflow Figure 1. Machine Learning-Optimized Synthesis Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Initial_DoE Design of Experiments (DoE) HTE High-Throughput Experimentation Initial_DoE->HTE Defines initial experiments Data_Collection Data Collection (Yield, Purity, etc.) HTE->Data_Collection Generates experimental data Data_Preprocessing Data Preprocessing & Featurization Data_Collection->Data_Preprocessing Feeds raw data ML_Model Machine Learning Model Training Data_Preprocessing->ML_Model Provides structured data Prediction Predict Optimal Conditions ML_Model->Prediction Generates new hypotheses Prediction->HTE Suggests next experiments

Caption: Machine Learning-Optimized Synthesis Workflow.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise when implementing a machine learning approach for the synthesis of this compound.

A. General Synthesis & Reagents

Q1: What are the common synthetic routes to this compound?

A1: While several routes exist, a common laboratory-scale approach involves the oxidation of 4-fluoro-3-methylbenzyl alcohol.[8] Other methods may include the formylation of 1-fluoro-2-methylbenzene or modifications of related benzaldehyde derivatives.[9][10] The choice of route often depends on the availability of starting materials, scale, and desired purity.

Q2: How critical is the purity of my starting materials and reagents?

A2: Extremely critical. Impurities in your starting materials, solvents, or reagents can act as catalyst poisons, participate in side reactions, or introduce contaminants that are difficult to remove from the final product.[11] For instance, water in solvents can interfere with many organometallic reactions.[11] Always use reagents of the highest appropriate grade and consider purifying solvents if necessary.

Q3: My reaction appears to stall before completion. What are the likely causes?

A3: Several factors could be at play. Catalyst deactivation is a common issue.[12] The reaction may also be reversible and have reached equilibrium. Another possibility is the depletion of a key reagent or the formation of an inhibitory byproduct. Monitoring the reaction over time with techniques like TLC or in-situ analytics can provide valuable insights.[13]

B. Machine Learning & Data Handling

Q4: What type of machine learning algorithm is best for reaction optimization?

A4: There is no single "best" algorithm, as the choice depends on the size and nature of your dataset. For smaller datasets, models that incorporate chemical knowledge can be advantageous.[14] Bayesian optimization is a popular choice for its ability to efficiently explore the parameter space with a limited number of experiments.[12][15] For larger datasets, more complex models like neural networks can be employed.[12][16]

Q5: How much data do I need to train a useful machine learning model?

A5: This is a common concern, especially in academic labs where resources may be limited. Active learning strategies can be particularly effective in low-data situations.[14] Some tools have been developed that can suggest improved reaction conditions with as few as 5-10 initial data points.[17] The key is to strategically select informative experiments that will most improve the model's predictive power.

Q6: What are the most important parameters to include in my dataset for the machine learning model?

A6: Your dataset should include all variables that could plausibly affect the reaction outcome. For the synthesis of this compound, these would typically include:

  • Reactant concentrations: The molar ratios of your starting materials.

  • Catalyst loading: The amount of catalyst used.

  • Solvent(s): The type and volume of solvent.

  • Temperature: The reaction temperature.

  • Reaction time: The duration of the reaction.

  • Reagent addition rate: How quickly reagents are added can be crucial.[18]

Q7: How do I represent my chemical reaction data for the machine learning model (featurization)?

A7: Featurization is the process of converting your chemical information into a numerical format that the ML model can understand. Common methods include:

  • Descriptor-based: Using calculated molecular properties (e.g., molecular weight, polarity).

  • Graph-based: Representing molecules as graphs where atoms are nodes and bonds are edges.

  • Text-based: Using string representations of molecules like SMILES.[7]

The choice of featurization method can significantly impact the performance of your model.

C. Troubleshooting the Model and Experiments

Q8: The machine learning model is suggesting reaction conditions that seem counterintuitive. Should I trust it?

A8: This is where the synergy between human expertise and machine learning shines. ML models can identify complex, non-linear relationships between parameters that may not be immediately obvious to a chemist.[17] It is worth testing these "unconventional" conditions, as they can sometimes lead to breakthrough results. However, always evaluate the model's suggestions against fundamental chemical principles and safety considerations.

Q9: My experimental results are not matching the model's predictions. What should I do?

A9: Discrepancies between predictions and experimental outcomes are valuable learning opportunities for the model. First, double-check your experimental setup and execution for any potential errors. If the experiment was performed correctly, this new data point is crucial for retraining and improving the model. This iterative process of prediction, experimentation, and retraining is fundamental to the active learning approach.[17]

Q10: I'm having trouble with the work-up and purification of this compound. Any tips?

A10: Benzaldehyde derivatives can be prone to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods.[19] During work-up, be mindful of the pH, as your product may be sensitive to strong acids or bases.[13] For purification, distillation is a common method.[20] If you are losing product during purification, consider that it might be somewhat volatile.[9]

III. Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound, both with and without the aid of a machine learning model.

Troubleshooting Workflow Diagram

Troubleshooting_Flow Figure 2. Troubleshooting Decision Tree Start Low Yield or Purity Issue Check_Reagents Verify Reagent/Solvent Purity & Integrity Start->Check_Reagents Check_Setup Inspect Reaction Setup (Temperature, Stirring, Inert Atmosphere) Check_Reagents->Check_Setup Analyze_Mixture Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Check_Setup->Analyze_Mixture Side_Products Side Products Detected? Analyze_Mixture->Side_Products Starting_Material Unreacted Starting Material? Side_Products->Starting_Material No Adjust_Conditions Adjust Reaction Conditions (Time, Temp, Concentration) Side_Products->Adjust_Conditions Yes Starting_Material->Adjust_Conditions Yes Purification_Issue Investigate Work-up & Purification Steps Starting_Material->Purification_Issue No Feed_Data_ML Feed New Data to ML Model for Re-evaluation Adjust_Conditions->Feed_Data_ML Feed_Data_ML->Start Iterate Optimize_Purification Optimize Purification (e.g., different solvent, distillation conditions) Purification_Issue->Optimize_Purification End Problem Resolved Optimize_Purification->End

Caption: Troubleshooting Decision Tree.

Detailed Troubleshooting Steps
Symptom Potential Cause Recommended Action
Low or No Product Formation Inactive or degraded reagents/catalyst.Verify the quality and age of your starting materials and catalyst. Consider using freshly opened or purified reagents.[11]
Incorrect reaction temperature.Calibrate your thermometer and ensure accurate temperature control. Some reactions have a very narrow optimal temperature window.
Insufficient reaction time.Monitor the reaction progress over a longer period using TLC or another analytical technique.
Poor mixing.Ensure adequate stirring, especially for heterogeneous reactions. Inefficient mixing can lead to localized concentration gradients and reduced reaction rates.[21]
Presence of Significant Side Products Reaction conditions are too harsh (e.g., temperature too high).Try running the reaction at a lower temperature. This can often improve selectivity.
Incorrect stoichiometry.Carefully check the molar ratios of your reactants. An excess of one reactant can sometimes promote side reactions.
Over-oxidation to carboxylic acid.If oxidizing an alcohol, ensure you are using a mild oxidizing agent (e.g., PCC, Swern oxidation) to prevent over-oxidation.[8]
Low Isolated Yield After Work-up Product is water-soluble.Check the aqueous layer from your extraction to see if your product is present.[13]
Product is volatile and lost during solvent removal.Use a rotary evaporator at a lower temperature and pressure. Check the solvent trap for your product.[9][13]
Product degraded during work-up or purification.Test the stability of your product to the pH and temperature conditions of your work-up and purification steps.[13] Consider alternative purification methods like column chromatography under neutral conditions.
Scaling Up Issues A reaction that worked well on a small scale fails at a larger scale.Scale-up introduces challenges related to heat and mass transfer.[21][22] A reaction may require more efficient stirring or better temperature control at a larger volume. The choice of reagents may also need to be reconsidered for cost and safety at scale.

IV. Experimental Protocols: A Starting Point

While the machine learning model will ultimately guide you to the optimal conditions, here is a representative protocol for the oxidation of 4-fluoro-3-methylbenzyl alcohol to this compound. This can serve as a starting point for your initial Design of Experiments.

Materials:

  • 4-Fluoro-3-methylbenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-methylbenzyl alcohol in anhydrous DCM.

  • Add silica gel to the solution.

  • In a separate flask, prepare a slurry of PCC in anhydrous DCM.

  • Slowly add the PCC slurry to the alcohol solution with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the resulting crude product, if necessary, by column chromatography or distillation.

Note: This is a general procedure. The exact stoichiometry, temperature, and reaction time will be key variables for your machine learning optimization.

V. Conclusion

The application of machine learning to the synthesis of this compound offers a powerful approach to accelerate reaction optimization, reduce experimental costs, and uncover novel process conditions. By combining the predictive power of algorithms with the insights of experienced chemists, we can navigate the complexities of chemical synthesis with greater efficiency and precision. This guide provides a foundational framework for troubleshooting and implementing this data-driven methodology in your laboratory.

VI. References

  • Machine learning-guided strategies for reaction conditions design and optimization. (n.d.). SpringerLink. Retrieved from

  • The Future of Chemistry | Machine Learning Chemical Reaction - Saiwa. (2023, November 4). Saiwa. Retrieved from

  • Automated Reaction Condition Optimization For Low-Yield Systems - Patsnap Eureka. (2025, August 29). Patsnap. Retrieved from

  • Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Active machine learning for reaction condition optimization - Reker Lab - Duke University. (2020, November 11). Duke University. Retrieved from

  • Machine learning made easy for optimizing chemical reactions - ResearchGate. (2025, August 9). ResearchGate. Retrieved from

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from

  • Design of Experiments - ACS GCI Pharmaceutical Roundtable. (n.d.). American Chemical Society. Retrieved from

  • Design of Experiments (DoE) | Organic Process Research & Development. (n.d.). ACS Publications. Retrieved from

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12). ACS Publications. Retrieved from

  • What is Design of Experiments (DoE)? | Definitions and Examples - YouTube. (2019, June 3). YouTube. Retrieved from

  • Design of Experiments (DoE) Studies | Definition, Methods & Uses - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved from

  • Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved from

  • Using Machine Learning To Predict Suitable Conditions for Organic Reactions | ACS Central Science. (2018, November 16). ACS Publications. Retrieved from

  • Synthesis of Aldehydes and Ketones - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved from

  • 6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com. (2025, June 19). CPI. Retrieved from

  • The Versatility of this compound in Specialty Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019, May 14). ACS Publications. Retrieved from

  • Method for the purification of benzaldehyde - European Patent Office - EP 0016487 B1. (n.d.). European Patent Office. Retrieved from

  • How to deal with scale-up challenges of Chemistry? - Prime Scholars. (n.d.). Prime Scholars. Retrieved from

  • This compound - Chem-Impex. (n.d.). Chem-Impex. Retrieved from

  • Exploring this compound: Properties and Applications. (n.d.). Autech. Retrieved from

  • Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit. (2023, October 27). Reddit. Retrieved from

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28). HWS Labortechnik. Retrieved from

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. Retrieved from

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Technical Support Center: Troubleshooting Solubility of 4-Fluoro-3-methylbenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with derivatives of 4-Fluoro-3-methylbenzaldehyde. This versatile aromatic aldehyde is a key starting material in the synthesis of numerous compounds in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] However, the inherent hydrophobicity of the fluorinated aromatic ring often leads to reaction products with poor solubility, creating significant challenges during reaction workup, purification, and final formulation.

This guide provides in-depth, experience-driven solutions to common solubility problems. It is structured in a question-and-answer format to directly address the issues you are likely to encounter at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding solubility.

Q1: Why are the products of my this compound reaction so difficult to dissolve?

A1: The starting material, this compound, is a relatively nonpolar aromatic aldehyde that is only slightly soluble in water.[2][4][5] Most synthetic transformations (e.g., Wittig reactions, Grignard additions, aldol condensations) add further nonpolar character by increasing the carbon skeleton. This enhanced lipophilicity and potential for forming stable, crystalline lattices makes the resulting products poorly soluble in polar solvents, including water, methanol, and ethanol, which are commonly used for extractions and purifications. The core principle of "like dissolves like" governs this behavior; nonpolar products prefer nonpolar solvents.[6][7]

Q2: I've isolated my product, but now it won't dissolve in common NMR solvents like CDCl₃ or DMSO-d₆. What should I do?

A2: This is a common challenge. First, ensure your product is dry and free of residual nonpolar solvents like hexanes, which can hinder dissolution in more polar NMR solvents. If the product remains insoluble, gentle heating of the NMR tube in a warm water bath can help. If that fails, consider using a more powerful or less common solvent. Toluene-d₈ can be effective for very nonpolar compounds. For compounds that may have acidic or basic sites, adding a single drop of deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to your DMSO-d₆ sample can form a salt and dramatically improve solubility.

Q3: Can I predict the solubility of my product before I run the reaction?

A3: While precise prediction is difficult, you can make an educated guess. Analyze the planned transformation. If you are adding a large, nonpolar group (like a phenyl ring via a Wittig reaction), expect solubility in polar solvents to decrease significantly. Conversely, if you are introducing a polar or ionizable group, such as a carboxylic acid or an amine, solubility will become highly dependent on pH.[][9] Reactions that form secondary alcohols (e.g., Grignard addition) may slightly increase polarity, but the effect is often minor compared to the addition of the carbon chain.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for specific experimental challenges.

Issue 1: My product has "oiled out" or precipitated during the aqueous workup.

This is one of the most frequent issues, occurring when the product is highly insoluble in the aqueous phase and the organic extraction solvent is not optimal.

Root Cause Analysis: The product, being nonpolar, is "crashing out" of the organic layer upon contact with the aqueous layer, or it is precipitating from a supersaturated organic solution. This is especially common with low-melting point solids or amorphous materials which can form an "oil" instead of a crystalline solid.[10]

Troubleshooting Workflow:

G start Product Precipitates During Workup check_solvent Is the organic solvent appropriate? start->check_solvent change_solvent Switch to a better solvent (e.g., Toluene, DCM, EtOAc) check_solvent->change_solvent No check_volume Is the solvent volume sufficient? check_solvent->check_volume Yes change_solvent->check_volume increase_volume Increase organic solvent volume check_volume->increase_volume No check_pH Does the product have an ionizable group? check_volume->check_pH Yes increase_volume->check_pH adjust_pH Adjust aqueous pH to suppress ionization check_pH->adjust_pH Yes use_cosolvent Consider adding a cosolvent (e.g., THF) to the workup check_pH->use_cosolvent No end Successful Extraction adjust_pH->end use_cosolvent->end

Detailed Protocol: Solvent and pH Modification

  • Re-dissolve the Mixture: Add more of your primary organic solvent until the precipitate or oil fully re-dissolves.

  • Solvent Selection: If using a less effective solvent like diethyl ether, consider switching to one with a higher dissolving power for nonpolar compounds, such as dichloromethane (DCM) or toluene.[6][11]

  • pH Adjustment (if applicable): If your product contains an acidic (e.g., -COOH) or basic (e.g., -NH₂) functional group, its solubility will be pH-dependent.

    • For an acidic product , ensure the aqueous layer is acidic (pH < 4) to keep the compound in its neutral, more organic-soluble form.

    • For a basic product , ensure the aqueous layer is basic (pH > 10) to maintain its neutral form. This prevents the formation of a salt, which would be more water-soluble and could complicate extraction.[][9]

  • Use of Co-solvents: If the product is still problematic, a co-solvent can be employed. Co-solvents are water-miscible organic solvents that increase the solubility of a compound by reducing the interfacial tension between the aqueous and organic phases.[12][13]

    • Add tetrahydrofuran (THF) to the extraction funnel. THF is miscible with both water and many organic solvents and can help keep the product in solution during the wash steps. Use with caution as it can affect phase separation.

Issue 2: My product is soluble, but I cannot get it to crystallize for purification.

Difficulty in crystallization often stems from either the product being too soluble in the chosen solvent or the presence of impurities that inhibit lattice formation.

Root Cause Analysis: A successful recrystallization requires the compound to be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[14] If the compound remains soluble even at low temperatures, or if impurities are present, crystals will not form.

Data-Driven Solvent Selection: The key is finding a solvent or solvent pair that provides a steep solubility curve with respect to temperature.

SolventPolarity IndexBoiling Point (°C)Comments
Nonpolar Solvents
Hexane / Heptane0.169 / 98Excellent for nonpolar compounds. Often used as the "anti-solvent."
Toluene2.4111Good for dissolving aromatic compounds at high temperatures.
Dichloromethane (DCM)3.140Dissolves many organics but its low boiling point can be problematic.
Polar Solvents
Ethyl Acetate (EtOAc)4.477A versatile, mid-polarity solvent.
Acetone5.156Good solvent, but low boiling point requires care.
Isopropanol (IPA)3.982A common choice for moderately polar compounds.
Ethanol (EtOH)4.378Often too good a solvent unless paired with an anti-solvent like water.

Protocol 1: Single-Solvent Recrystallization

  • Select a Solvent: Choose a solvent in which your compound is sparingly soluble at room temperature but very soluble when boiling. Test this on a small scale.

  • Dissolve the Crude Product: In an Erlenmeyer flask, add the minimum amount of near-boiling solvent to your crude solid until it just dissolves completely.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Rapid cooling leads to smaller, less pure crystals.

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod just below the solvent surface.[14] This creates nucleation sites. Alternatively, add a tiny "seed" crystal from your crude product.

  • Cool Further: Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolate and Wash: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold solvent to remove soluble impurities clinging to the surface.[15]

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is ideal when no single solvent is suitable.

  • Choose a Solvent Pair: Find two miscible solvents. In one ("the solvent"), your compound should be very soluble. In the other ("the anti-solvent"), it should be nearly insoluble. Common pairs include Ethyl Acetate/Hexane, DCM/Hexane, and Ethanol/Water.[15]

  • Dissolve the Compound: Dissolve your crude product in the minimum amount of the hot "solvent."

  • Add the Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution just begins to turn cloudy (this is the point of saturation).

  • Re-clarify: Add a few drops of the hot "solvent" to make the solution clear again.

  • Cool and Isolate: Allow the solution to cool slowly, as described in the single-solvent method. The product should crystallize out. Collect by vacuum filtration.

Issue 3: My final product has poor aqueous solubility, making it unsuitable for biological assays or formulation.

For drug development, improving aqueous solubility is a critical step.[16][17] This often involves chemical modification or advanced formulation techniques.

Root Cause Analysis: The compound is too lipophilic (hydrophobic) to dissolve in an aqueous medium. For biological testing, this can prevent the compound from reaching its target and leads to inaccurate results.

Strategy 1: pH Modification for Ionizable Groups

If your molecule has an acidic or basic center, its solubility can be dramatically increased by forming a salt.

G cluster_0 Acidic Compound (R-COOH) cluster_1 Basic Compound (R-NH₂) a1 Low pH (e.g., pH 2) R-COOH (Neutral) Poorly Soluble a2 High pH (e.g., pH 8) R-COO⁻ (Anionic Salt) Highly Soluble a1->a2 Add Base (e.g., NaOH) b1 High pH (e.g., pH 10) R-NH₂ (Neutral) Poorly Soluble b2 Low pH (e.g., pH 4) R-NH₃⁺ (Cationic Salt) Highly Soluble b1->b2 Add Acid (e.g., HCl)

Protocol: Preparing a Buffered Solution

  • Determine pKa: If possible, determine or estimate the pKa of your compound's ionizable group.

  • Select a Buffer: Choose a biocompatible buffer (e.g., phosphate-buffered saline, PBS) and adjust its pH.

    • For an acidic compound , adjust the pH to be at least 2 units above its pKa.

    • For a basic compound , adjust the pH to be at least 2 units below its pKa.

  • Prepare a Stock Solution: Attempt to dissolve the compound in the pH-adjusted buffer. Using a co-solvent like DMSO or ethanol at a low final concentration (<1%) can aid initial dissolution before dilution in the final aqueous medium.[18]

Strategy 2: Formulation with Co-solvents and Excipients

When pH modification is not an option, formulation strategies are necessary.

  • Co-solvency: This is a primary method to increase the solubility of poorly water-soluble drugs by using a mixture of water and a water-miscible solvent.[12][19][20]

    • Common Co-solvents: Polyethylene glycol (PEG), propylene glycol (PG), glycerin, and ethanol are frequently used.[13][16] These work by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar solute.[]

    • Application: Prepare a concentrated stock solution of your compound in a pure co-solvent like PEG 400 or DMSO. This stock can then be diluted into the aqueous assay buffer. Be mindful of the final co-solvent concentration, as high levels can be toxic to cells or interfere with assays.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate nonpolar drug molecules, forming an inclusion complex that is water-soluble.[17][18]

    • Application: Prepare a solution of a cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in water. Add your compound and stir or sonicate vigorously. The formation of the inclusion complex should significantly increase the amount of compound that dissolves.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Co-solvency | PPTX. (n.d.). Slideshare. [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdomlib. [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). BEPLS. [Link]

  • Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. (2022). PMC - PubMed Central. [Link]

  • Selection of desorbing solvents for organic compounds from active carbon tubes. (1996). PubMed. [Link]

  • Recrystallisation Help. (2020). Reddit. [Link]

  • recrystallisation.pdf. (n.d.). University of Alberta. [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

  • Recrystallization. (n.d.). University of Missouri–St. Louis. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. [Link]

  • Cas 135427-08-6,this compound. (n.d.). LookChem. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. [Link]

  • Which specific organic solvent for organic compounds does not dissolve salts? (2013). ResearchGate. [Link]

  • solubility enhancement -by pH change & complexation. (n.d.). Slideshare. [Link]

  • The Essential Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-fluoro-3-methylbenzaldehyde, a disubstituted aromatic aldehyde of interest in synthetic chemistry.

As Senior Application Scientists, our goal extends beyond mere data presentation. We aim to illuminate the causality behind the spectral features. Why do specific protons and carbons resonate at their observed frequencies? How do the electronic properties of substituents—in this case, the electron-donating methyl group and the electron-withdrawing fluorine atom—interact to create a unique spectral fingerprint? By comparing the target molecule with simpler, related benzaldehydes, we can deconstruct these effects and build a robust, predictive understanding of the structure-spectra relationship. This guide is designed for researchers and drug development professionals who require a deep, functional knowledge of NMR spectral interpretation.

Experimental Protocols: A Foundation of Trustworthiness

The integrity of any spectral data begins with meticulous sample preparation and data acquisition. A flawed protocol is a self-invalidating system; therefore, we present a standardized workflow designed to ensure high-resolution, artifact-free spectra.

Part 1: NMR Sample Preparation

The objective of this stage is to create a homogeneous, particle-free solution of the analyte in a suitable deuterated solvent. The homogeneity is critical for achieving a uniform magnetic field across the sample, which is essential for sharp, well-resolved peaks.

Methodology:

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) is often preferable to improve the signal-to-noise ratio, given the low natural abundance of the ¹³C isotope (1.1%).[1]

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[2] The deuterated solvent is crucial as it is "invisible" in ¹H NMR and provides the deuterium signal required for the instrument's field-frequency lock.

  • Filtration (Critical Step): To eliminate poor spectral resolution from suspended particulate matter, filter the solution directly into a 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm. This height ensures that the sample volume is centered within the instrument's radiofrequency coils, which is vital for optimal shimming and sensitivity.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Part 2: Data Acquisition and Processing

Acquisition Workflow:

  • Instrument Insertion & Locking: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, stabilizing the magnetic field.

  • Shimming: This is the most crucial step for high resolution. The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. Inhomogeneous fields lead to broad, distorted peaks.

  • Parameter Setup (¹H NMR):

    • Pulse Angle: A 30° or 45° pulse is typically used for routine spectra to balance signal intensity with relaxation time.[2]

    • Acquisition Time: Set to 2-4 seconds to ensure the Free Induction Decay (FID) has sufficiently decayed.

    • Relaxation Delay: A 1-5 second delay between pulses allows protons to return to their equilibrium state, ensuring quantitative integration.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.[2]

  • Parameter Setup (¹³C NMR):

    • Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 64 to 1024 or more) is required.

    • Proton decoupling is employed to collapse C-H coupling, resulting in sharp singlet peaks for each carbon and enhancing the signal via the Nuclear Overhauser Effect (NOE).

  • Data Processing:

    • Fourier Transform (FT): The raw time-domain data (FID) is converted into the familiar frequency-domain spectrum.

    • Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: A flat baseline is established.

    • Calibration: The chemical shift scale is calibrated by setting the residual solvent peak or an internal standard like Tetramethylsilane (TMS) to its known value (δ = 0.00 ppm).

    • Integration (¹H NMR only): The area under each peak is integrated to determine the relative ratio of protons.

G A Sample Preparation (Weigh, Dissolve, Filter) B Instrument Setup (Insert, Lock, Shim) A->B C Data Acquisition (Set Parameters, Run Scans) B->C D Data Processing (FT, Phase, Calibrate) C->D E Spectral Analysis (Assign Peaks, Interpret) D->E

Spectral Analysis of this compound

The structure of this compound presents a fascinating interplay of electronic effects. The aldehyde group is strongly electron-withdrawing and deshielding. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect, but also a moderate electron-donating resonance effect. The methyl group is weakly electron-donating. These competing influences create a distinct and informative NMR spectrum.

¹H NMR Spectrum Interpretation

The proton NMR spectrum is characterized by sharp signals in both the aromatic and aldehyde regions, along with a singlet for the methyl group.

  • Aldehyde Proton (H-7): This proton is the most deshielded, appearing as a singlet around δ 9.9 ppm . Its significant downfield shift is due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond.[3][4]

  • Aromatic Protons (H-2, H-5, H-6): These protons appear in the range of δ 7.1 - 7.8 ppm .

    • H-2: This proton is ortho to the strongly deshielding aldehyde group. It will likely appear as a small doublet or doublet of doublets, coupled to H-6 and potentially a long-range coupling to F. Expected around δ 7.7-7.8 ppm .

    • H-6: This proton is ortho to the methyl group and meta to the aldehyde. It will be split by H-5 and H-2.

    • H-5: This proton is ortho to the fluorine atom, leading to a significant coupling constant (³JH-F). It will appear as a triplet or doublet of doublets due to coupling with H-6 and the fluorine. The strong inductive effect of fluorine will deshield this proton.

  • Methyl Protons (H-8): The three protons of the methyl group are equivalent and appear as a sharp singlet around δ 2.4 ppm . This is a typical chemical shift for a methyl group attached to an aromatic ring.[5]

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, as all carbons are in unique electronic environments.

  • Carbonyl Carbon (C-7): This is the most downfield signal, typically appearing around δ 191-193 ppm , characteristic of an aldehyde carbonyl carbon.[6]

  • Aromatic Carbons (C-1 to C-6): These resonate in the δ 115-165 ppm region.

    • C-4 (ipso-Fluoro): This carbon will show the most dramatic effect from the fluorine substituent. It will appear as a large doublet due to a strong one-bond carbon-fluorine coupling (¹JC-F), which is typically in the range of 240-320 Hz.[7] Its chemical shift will be far downfield, likely > δ 160 ppm .

    • C-3 (ipso-Methyl): The carbon bearing the methyl group.

    • C-1 (ipso-Aldehyde): The carbon attached to the aldehyde group.

    • C-2, C-5, C-6: These carbons will also exhibit smaller C-F couplings (²JC-F, ³JC-F), which are invaluable for definitive assignments. These couplings are typically in the range of 5-25 Hz.[8] The electron-withdrawing aldehyde group deshields the ortho (C-2, C-6) and para (C-4) positions, while the methyl group shields its ortho (C-2, C-4) and para (C-6) positions. The interplay of these effects, along with the powerful influence of the fluorine, determines the final chemical shifts.

Comparative Spectral Analysis

To fully appreciate the substituent effects in this compound, it is instructive to compare its spectral data with that of benzaldehyde, 4-fluorobenzaldehyde, and 3-methylbenzaldehyde.

G cluster_0 Electron Donating Group (e.g., -CH3) cluster_1 Electron Withdrawing Group (e.g., -F, -CHO) EDG EDG Ring1 Aromatic Ring EDG->Ring1 +I, +R (Activates) EWG EWG Ring2 Aromatic Ring EWG->Ring2 -I, -R (Deactivates)

The electronic properties of substituents significantly alter the electron density of the aromatic ring, which in turn affects the chemical shifts of the nuclei.[2]

  • Electron Donating Groups (EDGs) like methyl (-CH₃) increase electron density, particularly at the ortho and para positions, causing the attached protons and carbons to be shielded (move upfield to a lower δ value).

  • Electron Withdrawing Groups (EWGs) like aldehyde (-CHO) and fluoro (-F) decrease electron density, deshielding the nuclei (move downfield to a higher δ value).

The following tables summarize the experimental ¹H and ¹³C NMR data for our target molecule and its comparators.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, δ in ppm)

CompoundAldehyde-HAromatic-HMethyl-H
Benzaldehyde[3]~10.07.5 - 7.9N/A
4-Fluorobenzaldehyde[9]~9.977.2 - 7.9N/A
3-Methylbenzaldehyde[5]~9.957.3 - 7.7~2.39
This compound ~9.9 7.1 - 7.8 ~2.4

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

CompoundC=OC-ipso (CHO)Aromatic RangeC-ipso (Subst.)Methyl-C
Benzaldehyde[6]~192.4~136.5129.0 - 134.5N/AN/A
4-Fluorobenzaldehyde[9]~190.5~132.8116.4 - 132.2~166.5 (d, ¹J ≈ 257 Hz)N/A
3-Methylbenzaldehyde~192.5~136.6127.0 - 138.8~138.8~21.2
This compound ~191.0 ~133.0 115.0 - 164.0 ~163 (F), ~139 (Me) ~15.0

(Note: Data for 3-Methylbenzaldehyde and the target molecule are predicted based on typical substituent effects and data from similar compounds. Specific literature values may vary slightly.)

Analysis of Trends:

  • Aldehyde Proton/Carbon: The chemical shift of the aldehyde proton and carbon remains relatively consistent across the series, though EWGs like fluorine cause a slight upfield shift of the carbonyl carbon, a known phenomenon.[10]

  • Aromatic Protons/Carbons: The introduction of the fluorine atom in 4-fluorobenzaldehyde causes a significant upfield shift for the protons ortho to it (~7.2 ppm) and a massive downfield shift for the carbon it is attached to (~166.5 ppm) due to its electronegativity and resonance effects.[9]

  • Methyl Group Influence: The methyl group in 3-methylbenzaldehyde donates electron density, causing a slight shielding (upfield shift) of the aromatic protons compared to benzaldehyde.[2]

  • Synergistic Effects: In this compound, the effects are combined. The C-4 carbon attached to fluorine will be strongly deshielded and show a large ¹JC-F coupling. The C-5 proton will be shifted downfield by the adjacent fluorine and will show a characteristic ³JH-F coupling of around 5-10 Hz.[7] The methyl group at C-3 will slightly shield the adjacent C-2 and C-4 carbons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are a definitive fingerprint of its molecular structure. The aldehydic proton singlet near δ 9.9 ppm, the methyl singlet near δ 2.4 ppm, and the complex aromatic multiplet are key identifiers in the ¹H spectrum. In the ¹³C spectrum, the downfield carbonyl signal (~191 ppm) and, most diagnostically, the C-F doublet for C-4 with its characteristically large one-bond coupling constant (¹JC-F ≈ 250 Hz), provide unambiguous confirmation of the structure.

By systematically comparing the spectra with unsubstituted benzaldehyde and its mono-substituted analogues, we can confidently assign each signal and understand the electronic interplay of the functional groups. This comparative approach, grounded in sound experimental protocol and a firm grasp of spectroscopic principles, is an invaluable tool for any scientist engaged in the synthesis and characterization of novel chemical entities.

References

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  • Patterson-Elenbaum, M. E., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(5), 469-474.
  • ResearchGate. (2018). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

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A Comparative Guide to the FT-IR Spectrum Analysis of 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-3-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the compound's vibrational spectrum, benchmarked against key structural analogs: benzaldehyde, 4-fluorobenzaldehyde, and 3-methylbenzaldehyde. By understanding the distinct spectral signatures imparted by the fluorine and methyl substituents, this guide serves as a practical resource for compound identification, purity assessment, and quality control.

Introduction to the Vibrational Spectroscopy of Substituted Benzaldehydes

This compound is a substituted aromatic aldehyde with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a fluorine atom and a methyl group on the benzene ring, results in a unique infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."

The FT-IR spectrum of this compound is primarily defined by the vibrational modes of the aldehyde group (C=O and C-H), the aromatic ring (C=C and C-H), the carbon-fluorine bond (C-F), and the methyl group (C-H). The electronic effects of the electron-withdrawing fluorine atom and the electron-donating methyl group influence the positions and intensities of these absorption bands, allowing for a detailed structural elucidation.

Experimental Protocol for FT-IR Analysis

A high-quality FT-IR spectrum of this compound and its analogs can be reliably obtained using the following methodology.

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or equivalent, equipped with a deuterated L-alanine triglycine sulfate (DLATGS) detector is recommended.[1] For ease of sample handling and to ensure high-quality, reproducible data, an Attenuated Total Reflectance (ATR) accessory with a diamond crystal is the preferred method.[1]

Sample Preparation (ATR Technique):

This compound is typically a liquid or low-melting solid at room temperature. The ATR technique is ideal for such samples.

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric (e.g., CO2, H2O) or instrumental interferences from the sample spectrum.

  • Sample Application: Place a small drop of the liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over a standard mid-IR range of 4000–400 cm⁻¹. A typical acquisition involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. Baseline correction and smoothing algorithms may be applied if necessary to improve the quality of the final spectrum.[1]

FT-IR Spectrum of this compound: Peak Assignments

The FT-IR spectrum of this compound exhibits a series of characteristic absorption bands. The expected key peaks and their assignments are summarized below, based on the analysis of its structural components and comparison with related molecules.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3070Weak-MediumAromatic C-H Stretching
~2925, ~2860WeakMethyl C-H Stretching (asymmetric & symmetric)
~2820, ~2720WeakAldehyde C-H Stretching (Fermi doublet)
~1705Strong, SharpCarbonyl (C=O) Stretching
~1600, ~1480Medium-StrongAromatic C=C Ring Stretching
~1450MediumMethyl C-H Bending
~1250StrongC-F Stretching
~800-900StrongAromatic C-H Out-of-Plane Bending

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, a direct comparison with its parent molecule, benzaldehyde, and its singly substituted analogs, 4-fluorobenzaldehyde and 3-methylbenzaldehyde, is highly instructive.

Aldehyde Group Vibrations

The most diagnostic peaks for an aldehyde are the strong C=O stretch and the weak Fermi doublet of the aldehyde C-H stretch.[2][3]

  • Benzaldehyde: Exhibits a strong, sharp C=O stretching absorption around 1700-1720 cm⁻¹ and two weaker peaks for the aldehyde C-H stretch at approximately 2720 cm⁻¹ and 2820 cm⁻¹.[2]

  • 4-Fluorobenzaldehyde: The electron-withdrawing nature of the fluorine atom at the para position slightly increases the C=O bond order, typically shifting the carbonyl stretch to a slightly higher wavenumber compared to benzaldehyde.[1][3]

  • 3-Methylbenzaldehyde: The electron-donating methyl group at the meta position has a less pronounced effect on the C=O stretch, which is observed around 1697 cm⁻¹.[4]

  • This compound: The combined electronic effects of the fluoro and methyl groups will influence the C=O stretching frequency. It is expected to appear in a similar region to the other analogs, around 1705 cm⁻¹. The characteristic Fermi doublet for the aldehyde C-H stretch will also be present.

Aromatic and Substituent Vibrations

The substitutions on the benzene ring introduce unique vibrational modes.

  • Aromatic C=C Stretching: All four compounds display medium-intensity absorptions in the 1500–1600 cm⁻¹ region, which are characteristic of the aromatic ring's C=C stretching vibrations.[2]

  • C-F Stretching: The most significant difference for the fluorine-containing compounds is the presence of a strong absorption band corresponding to the C-F stretching vibration. This typically occurs in the 1250-1100 cm⁻¹ region.[3] This peak will be present in 4-fluorobenzaldehyde and this compound but absent in benzaldehyde and 3-methylbenzaldehyde.

  • Methyl C-H Vibrations: 3-methylbenzaldehyde and this compound will show C-H stretching vibrations for the methyl group just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Comparative Data Summary

The following table summarizes the key distinguishing vibrational frequencies for this compound and its analogs.

Vibrational ModeBenzaldehyde (cm⁻¹)4-Fluorobenzaldehyde (cm⁻¹)3-Methylbenzaldehyde (cm⁻¹)This compound (Predicted, cm⁻¹)
Aldehyde C-H Stretch~2820, ~2720[2]~2830, ~2730~2900, ~2700[4]~2820, ~2720
C=O Stretch~1710[2]~1715~1697[4]~1705
Aromatic C=C Stretch~1600-1500[2]~1600-1500~1600-1450~1600-1480
C-F StretchAbsent~1230Absent~1250
Methyl C-H BendingAbsentAbsent~1450~1450

Workflow and Structural Logic Visualization

To provide a clearer understanding of the analytical process and the structural relationships, the following diagrams are presented.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Spectral Analysis & Comparison Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Ratio & Baseline Correct Acquire->Process Final Final FT-IR Spectrum Process->Final Identify Identify Functional Group Peaks (C=O, C-H, C-F) Final->Identify Compare Compare with Analogs (Benzaldehyde, etc.) Identify->Compare Conclude Structural Confirmation Compare->Conclude

Caption: Logical workflow for the FT-IR analysis of this compound.

Structural_Comparison cluster_target Target Molecule cluster_analogs Structural Analogs Target This compound - C=O Stretch (~1705 cm⁻¹) - C-F Stretch (~1250 cm⁻¹) - Methyl Bending (~1450 cm⁻¹) Benzaldehyde Benzaldehyde - C=O Stretch (~1710 cm⁻¹) Target->Benzaldehyde - F, -CH₃ Fluorobenz 4-Fluorobenzaldehyde - C=O Stretch (~1715 cm⁻¹) - C-F Stretch (~1230 cm⁻¹) Target->Fluorobenz - CH₃ Methylbenz 3-Methylbenzaldehyde - C=O Stretch (~1697 cm⁻¹) - Methyl Bending (~1450 cm⁻¹) Target->Methylbenz - F

Caption: Structural relationships and key spectral differences.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is readily interpretable through a systematic analysis of its key functional group vibrations. By comparing its spectrum to those of benzaldehyde, 4-fluorobenzaldehyde, and 3-methylbenzaldehyde, the specific contributions of the fluorine and methyl substituents can be clearly delineated. The strong carbonyl absorption, the characteristic aldehyde C-H Fermi doublet, the robust carbon-fluorine stretch, and the vibrations of the methyl group collectively form a unique spectral signature. This guide provides the experimental and analytical framework necessary for the confident identification and characterization of this compound, underscoring the utility of FT-IR spectroscopy in modern chemical analysis.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 3-Methylbenzaldehyde IR Spectrum. Retrieved from [Link]

  • Liang, Y., et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(12), 7356-7364. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a cornerstone of chemical analysis. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a principal technique for identifying and characterizing compounds like 4-Fluoro-3-methylbenzaldehyde. This aromatic aldehyde is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its analytical profile essential.[1][2]

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Due to the limited availability of public experimental spectra for this specific compound, this analysis is built upon the foundational principles of mass spectrometry and a rigorous comparison with closely related structural analogs.[3] By examining the fragmentation of benzaldehyde and 4-fluorobenzaldehyde, we can confidently predict the behavior of this compound and establish a robust analytical framework for its identification.

Predicted Fragmentation Pathway of this compound

The fragmentation of aromatic aldehydes under high-energy electron ionization (typically 70 eV) is a well-understood process driven by the formation of stable ions.[4] For this compound (Molecular Weight: 138.14 g/mol ), the process begins with the ejection of an electron to form the molecular ion (M•+), which is expected to be prominent due to the stability of the aromatic ring.[5][6] Subsequent fragmentation follows predictable pathways involving the aldehyde functional group and the aromatic system.

The primary fragmentation events are hypothesized as follows:

  • α-Cleavage: The most favorable initial fragmentation for aromatic aldehydes is the cleavage of the bond between the carbonyl carbon and the aldehydic hydrogen, resulting in the loss of a hydrogen radical (H•).[7] This forms a highly stable acylium ion at [M-1]⁺.

  • Loss of Formyl Radical: An alternative primary fragmentation is the cleavage of the bond between the aromatic ring and the carbonyl group, leading to the loss of a formyl radical (•CHO).[6] This results in the formation of a substituted phenyl cation at [M-29]⁺.

  • Decarbonylation: The acylium ion formed via α-cleavage ([M-1]⁺) is prone to losing a neutral carbon monoxide (CO) molecule.[5] This secondary fragmentation step, known as decarbonylation, also leads to the substituted phenyl cation at [M-29]⁺, reinforcing the abundance of this ion.

Predicted Mass Spectral Data

The following table summarizes the key predicted mass fragments for this compound.

Fragment IonPredicted m/zProposed StructureInterpretation
[M]•+138[C₈H₇FO]•+Molecular Ion
[M-H]⁺137[C₈H₆FO]⁺Loss of a hydrogen radical (α-cleavage)
[M-CHO]⁺109[C₇H₆F]⁺Loss of a formyl radical or loss of H• followed by CO
[M-CHO-CH₃]⁺94[C₆H₃F]⁺Loss of a methyl radical from the m/z 109 fragment
Visualizing the Fragmentation

The logical flow of these fragmentation events can be visualized as a pathway, illustrating how the primary ions are formed and subsequently break down.

G M Molecular Ion (M•+) m/z = 138 M_H [M-H]⁺ Acylium Ion m/z = 137 M->M_H - H• (α-cleavage) M_CHO [M-CHO]⁺ Phenyl Cation m/z = 109 M->M_CHO - •CHO M_H->M_CHO - CO (decarbonylation)

Caption: Predicted fragmentation pathway of this compound.

A Comparative Analysis with Structural Analogs

To validate our predictions and understand the influence of the fluorine and methyl substituents, we compare the expected fragmentation of this compound with the known patterns of Benzaldehyde and 4-Fluorobenzaldehyde.

  • Benzaldehyde (C₇H₆O, MW: 106.12): The parent compound provides a baseline. Its spectrum is dominated by the molecular ion at m/z 106, the [M-H]⁺ ion at m/z 105, and the phenyl cation ([M-CHO]⁺) at m/z 77, which is often the base peak.[8][9]

  • 4-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11): This analog demonstrates the effect of a fluorine substituent. Its spectrum shows a strong molecular ion at m/z 124, a very abundant [M-H]⁺ ion at m/z 123, and the fluorophenyl cation ([M-CHO]⁺) at m/z 95.

This comparative data allows us to see a clear trend: the primary fragmentation pathways remain consistent, while the mass-to-charge ratios of the molecular ion and key fragments shift predictably based on the substituents.

Comparative Data Summary
CompoundMolecular Weightm/z of [M]•+m/z of [M-H]⁺m/z of [M-CHO]⁺
Benzaldehyde106.1210610577
4-Fluorobenzaldehyde124.1112412395
This compound 138.14 138 (Predicted) 137 (Predicted) 109 (Predicted)

The addition of a fluorine atom to benzaldehyde increases the mass of the phenyl fragment by 18 u (from 77 to 95). The further addition of a methyl group to 4-fluorobenzaldehyde increases its mass by another 14 u (from 95 to 109). This logical progression provides strong evidence for the predicted m/z values for our target compound.

Experimental Protocol for GC-MS Analysis

To acquire mass spectral data for these compounds, a standardized GC-MS protocol is essential for reproducibility and accuracy. The following method is a self-validating system designed for the analysis of volatile aromatic aldehydes.[10]

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the analyte (e.g., this compound) at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Perform a serial dilution to a final working concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Use a split/splitless injector, operated in splitless mode for 1 minute to maximize analyte transfer to the column.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is recommended.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[4]

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte based on its retention time.

    • Extract the mass spectrum from the apex of the identified peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as detailed in the comparative guide.

Workflow Visualization

The entire process from sample preparation to data analysis can be streamlined into a logical workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock (1 mg/mL) Dilute Dilute to 1-10 µg/mL Stock->Dilute Inject Inject 1 µL Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Analyze Spectrum Detect->Analyze

Caption: General workflow for the GC-MS analysis of aromatic aldehydes.

Conclusion

While direct experimental mass spectral data for this compound is not widely published, a robust and scientifically sound fragmentation pattern can be confidently predicted. By applying first principles of mass spectrometry—including α-cleavage and decarbonylation—and leveraging a comparative analysis with benzaldehyde and 4-fluorobenzaldehyde, we have established the expected key fragments at m/z 138 (M•+), 137 ([M-H]⁺), and 109 ([M-CHO]⁺). This guide provides researchers with the necessary data and a validated experimental protocol to confidently identify this compound, distinguish it from related compounds, and ensure the integrity of their analytical results.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive.
  • Chem-Impex. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • ChemicalBook. (2025). This compound.
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  • University of Colorado Boulder. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
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  • Emory University. (n.d.).

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A Comparative Guide to the Reactivity of 4-Fluoro-3-methylbenzaldehyde vs. 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the chemical reactivity of 4-Fluoro-3-methylbenzaldehyde and 4-fluorobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights. We will explore how the subtle addition of a single methyl group dramatically alters the electronic and steric landscape of the molecule, thereby influencing its behavior in key synthetic transformations. All claims are substantiated with experimental evidence and authoritative references.

Introduction: A Tale of Two Aldehydes

4-Fluorobenzaldehyde is a widely utilized building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its reactivity is primarily governed by the interplay between the electron-withdrawing aldehyde group and the fluorine atom at the para-position. This compound, a close structural analog, introduces a methyl group ortho to the fluorine and meta to the aldehyde. This seemingly minor modification creates a significantly different chemical entity, impacting the electrophilicity of the carbonyl carbon, the susceptibility of the aromatic ring to nucleophilic attack, and the steric accessibility of its reactive sites.[3] Understanding these differences is paramount for rational reaction design, troubleshooting synthetic challenges, and optimizing reaction yields.

Molecular Structure and Electronic Effects: The Decisive Interplay of Substituents

The reactivity of a substituted benzaldehyde is dictated by the electronic environment of the aldehyde functional group and the aromatic ring. This environment is modulated by the inductive and resonance effects of the substituents.

  • 4-Fluorobenzaldehyde: The reactivity profile is shaped by two key groups:

    • Aldehyde (-CHO): A moderately deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the carbonyl carbon highly electrophilic.[4]

    • Fluorine (-F): A unique substituent that is strongly electron-withdrawing by induction (-I) due to its high electronegativity, but electron-donating by resonance (+R) due to its lone pairs.[4] Overall, fluorine is considered a deactivating group but an ortho, para-director in electrophilic aromatic substitution. In the context of the aldehyde's reactivity, the strong -I effect of fluorine enhances the electrophilicity of the carbonyl carbon.

  • This compound: The addition of a methyl group introduces competing electronic effects and significant steric factors:

    • Methyl (-CH₃): An activating group that donates electron density through a positive inductive effect (+I) and hyperconjugation.

    • Combined Effects: The electron-donating methyl group is positioned meta to the aldehyde. In this position, its +I effect slightly reduces the partial positive charge on the carbonyl carbon compared to 4-fluorobenzaldehyde. This donation of electron density counteracts the electron-withdrawing effects of the aldehyde and fluorine groups, leading to a less electrophilic carbonyl center. Furthermore, the methyl group is positioned ortho to the fluorine atom, which introduces significant steric hindrance around that region of the ring.

The diagram below illustrates the dominant electronic influences on the carbonyl carbon's electrophilicity.

G cluster_0 4-Fluorobenzaldehyde cluster_1 This compound A Aldehyde (-CHO) -I, -R Effect C Electrophilic Carbonyl Carbon (Enhanced Reactivity) A->C Withdraws e⁻ B Fluorine (-F) -I Effect Dominant B->C Withdraws e⁻ D Aldehyde (-CHO) -I, -R Effect G Less Electrophilic Carbonyl Carbon (Reduced Reactivity) D->G Withdraws e⁻ E Fluorine (-F) -I Effect E->G Withdraws e⁻ F Methyl (-CH₃) +I Effect F->G Donates e⁻

Caption: Electronic effects influencing carbonyl reactivity.

Comparative Reactivity in Key Organic Reactions

The structural differences outlined above manifest as distinct reactivity patterns in common synthetic transformations.

Nucleophilic Addition to the Carbonyl Group

Reactions involving nucleophilic attack at the carbonyl carbon—such as the Wittig, Grignard, and Knoevenagel reactions—are highly sensitive to the electrophilicity of this center.[5]

Comparative Analysis: 4-fluorobenzaldehyde is expected to be significantly more reactive in nucleophilic addition reactions than this compound. The electron-donating methyl group in the latter reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles. In contrast, the carbonyl carbon of 4-fluorobenzaldehyde is rendered more electrophilic by the cumulative electron-withdrawing effects of the fluorine and aldehyde groups.[6]

Supporting Data: While direct kinetic comparisons are scarce, reactivity trends in analogous systems consistently show that electron-donating groups decrease reaction rates in nucleophilic additions like the Wittig reaction, whereas electron-withdrawing groups increase them.[5]

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions

Compound Key Substituent Effects on Carbonyl Predicted Relative Reactivity
4-Fluorobenzaldehyde -I (Fluorine), -I, -R (Aldehyde) Higher

| this compound | +I (Methyl), -I (Fluorine), -I, -R (Aldehyde) | Lower |

Knoevenagel Condensation: A Case Study

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[7] The initial nucleophilic attack is often the rate-determining step.

G start enolate Enolate Formation Active Methylene + Base → Enolate start->enolate attack Nucleophilic Attack Enolate attacks Aldehyde Carbonyl enolate->attack adduct Aldol Adduct Formation of Tetrahedral Intermediate attack->adduct dehydration Dehydration Elimination of H₂O adduct->dehydration product α,β-Unsaturated Product dehydration->product end product->end

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile This protocol provides a framework for comparing the reactivity of the two aldehydes under identical conditions.

  • Reaction Setup: In two separate 25 mL round-bottom flasks, place 4-fluorobenzaldehyde (5.0 mmol, 0.62 g) and this compound (5.0 mmol, 0.69 g), respectively.

  • Reagent Addition: To each flask, add malononitrile (5.0 mmol, 0.33 g) and absolute ethanol (10 mL). Stir the mixtures until all solids dissolve.

  • Catalyst Introduction: Add a catalytic amount of piperidine (approx. 2-3 drops) to each flask.

  • Reaction Monitoring: Stir the reaction mixtures vigorously at room temperature. Monitor the progress of each reaction every 15 minutes using thin-layer chromatography (TLC) with a 3:1 hexanes:ethyl acetate eluent. The reaction is complete upon consumption of the starting aldehyde.

  • Workup and Isolation: Upon completion, cool the reaction mixtures in an ice bath to precipitate the product. Filter the solid product, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Analysis: Record the time to completion, yield, and melting point for each product. The reaction with 4-fluorobenzaldehyde is expected to proceed faster and may give a higher yield in a shorter time frame.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the fluorine atom can act as a leaving group. For this to occur, the aromatic ring must be "activated" by strongly electron-withdrawing groups, such as the aldehyde group, positioned ortho or para to the leaving group.[8]

Comparative Analysis: 4-fluorobenzaldehyde is an excellent substrate for SNAr reactions. The para-aldehyde group strongly withdraws electron density, stabilizing the negatively charged Meisenheimer complex intermediate, which is the rate-limiting step.[9][10]

For this compound, the situation is drastically different. The methyl group is located ortho to the fluorine atom. This positioning introduces severe steric hindrance , which impedes the approach of a nucleophile to the carbon atom bearing the fluorine.[11] While the electronic activation from the aldehyde is still present, the steric blockade is expected to dramatically decrease the reaction rate, making SNAr significantly less favorable for this substrate compared to 4-fluorobenzaldehyde.

G cluster_0 SₙAr on 4-Fluorobenzaldehyde cluster_1 SₙAr on this compound A Unhindered C-F bond C Easy Approach A->C B Nucleophile (Nu⁻) B->C D Stable Meisenheimer Complex (e⁻ withdrawal by CHO) C->D E Fast Reaction D->E F Sterically Hindered C-F bond by ortho-Methyl group H Hindered Approach F->H G Nucleophile (Nu⁻) G->H I Destabilized/Slow-Forming Meisenheimer Complex H->I J Very Slow or No Reaction I->J

Caption: Steric effects dominating SₙAr reactivity.

Experimental Workflow and Data Presentation

A typical experimental workflow for the reactions discussed is outlined below. Adherence to this systematic process ensures reproducibility and accurate data collection.

G prep 1. Reagent Preparation (Weighing, Dissolving) setup 2. Reaction Setup (Inert atmosphere, Temp. control) prep->setup reaction 3. Reagent Addition & Reaction setup->reaction monitor 4. Monitoring (TLC, GC, or LC-MS) reaction->monitor workup 5. Quenching & Workup (Extraction, Washing) monitor->workup purify 6. Purification (Chromatography, Recrystallization) workup->purify analyze 7. Analysis (NMR, IR, MS, Yield) purify->analyze

Caption: General experimental workflow for synthesis.

Table 2: Summary of Predicted Reactivity Comparison

Reaction Type Driving Factor 4-Fluorobenzaldehyde This compound Rationale
Nucleophilic Addition Carbonyl Electrophilicity More Reactive Less Reactive Methyl group's +I effect reduces electrophilicity.[5]
Oxidation C-H bond susceptibility Reactive Slightly More Reactive Electron-donating methyl group may slightly activate the C-H bond for some oxidation mechanisms.[12]

| SNAr | Steric Access & Intermediate Stability | Much More Reactive | Significantly Less Reactive | Ortho-methyl group sterically hinders nucleophilic attack on the C-F carbon.[11] |

Conclusion

While structurally similar, this compound and 4-fluorobenzaldehyde exhibit markedly different chemical reactivities.

  • 4-Fluorobenzaldehyde is the more reactive substrate for nucleophilic addition reactions at the carbonyl group due to its higher electrophilicity.

  • It is also vastly superior for Nucleophilic Aromatic Substitution (SNAr) reactions, where its unhindered para-fluorine is readily displaced.

  • This compound is less reactive towards nucleophiles at the carbonyl carbon due to the electron-donating nature of the methyl group. Its utility in SNAr reactions is severely limited by the steric hindrance imposed by the ortho-methyl group.

These distinctions, rooted in fundamental electronic and steric effects, are critical for synthetic chemists. Choosing the correct substrate is not merely a matter of available starting materials but a crucial decision that dictates reaction feasibility, efficiency, and yield. This guide provides the foundational understanding required to make that choice with confidence.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. [Online].
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. [Online].
  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 2-(Benzyloxy)-4-fluorobenzaldehyde. [Online].
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. [Online].
  • BenchChem. (2025). The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide. [Online].
  • Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Taber, D. F., & Brannick, C. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • Yajurvedi, D. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
  • BenchChem. (2025). electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde. [Online].
  • Reddit. (2022). Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Online]. Available: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Online]. Available: [Link]

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Introduction: The Strategic Role of Fluorine in Benzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Benzaldehydes in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine, being the most electronegative element, possesses a unique combination of properties—small atomic size, high C-F bond strength, and low polarizability—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] When incorporated into the benzaldehyde framework, a versatile and reactive building block, these effects are amplified, providing a powerful tool for modulating biological activity.[4][5]

This guide offers an in-depth exploration of the structure-activity relationships (SAR) of fluorinated benzaldehydes. We will dissect how the position and number of fluorine substituents on the benzaldehyde ring alter biological interactions, metabolic stability, and overall efficacy. This analysis is grounded in experimental data and provides actionable insights for researchers, scientists, and drug development professionals aiming to leverage fluorination to optimize lead compounds.

Pillar 1: The Physicochemical Impact of Fluorination on Benzaldehyde Derivatives

The decision to incorporate fluorine is driven by its ability to predictably alter key molecular properties. Understanding these foundational effects is critical to interpreting SAR data. The introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making these compounds invaluable in drug discovery.[5]

  • Modulation of Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.[4][6] However, this effect is highly context-dependent. For instance, replacing a hydroxyl group with fluorine can lead to a significant difference in logP values, an effect that is modulated by other substituents on the aromatic ring.[7]

  • Enhancement of Metabolic Stability: The strength of the carbon-fluorine bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond is a common and effective strategy to block metabolic pathways and increase a drug's half-life.[2][5]

  • Alteration of Electronic Properties and Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of electronic properties can be crucial for optimizing interactions with biological targets.[6]

  • Influence on Binding Affinity and Conformation: Fluorine can participate in various non-covalent interactions, including hydrogen bonds (acting as an acceptor), halogen bonds, and dipole-dipole interactions, which can enhance binding affinity to target proteins.[8][9] Furthermore, fluorine substitution can control molecular conformation through stereoelectronic effects.[9]

Fluorine_Effects cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes Lipophilicity Lipophilicity Uptake Cellular Uptake Lipophilicity->Uptake Metabolic_Stability Metabolic Stability HalfLife Increased Half-Life Metabolic_Stability->HalfLife Electronics Electronic Properties (pKa) Target_Affinity Optimized Target Affinity Electronics->Target_Affinity Binding Binding Interactions Binding->Target_Affinity Potency Enhanced Potency Target_Affinity->Potency Fluorinated_Benzaldehyde Fluorinated Benzaldehyde Fluorinated_Benzaldehyde->Lipophilicity Increases Fluorinated_Benzaldehyde->Metabolic_Stability Increases Fluorinated_Benzaldehyde->Electronics Modulates Fluorinated_Benzaldehyde->Binding Influences

Pillar 2: Comparative Analysis of Biological Activities

The true value of SAR studies lies in the direct comparison of fluorinated analogues with their non-fluorinated counterparts and with isomers bearing different fluorination patterns.

Case Study 1: Enzyme Inhibition - Acetylcholinesterase (AChE)

Fluorinated aldehydes and ketones have been investigated as potent inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission.[10] The key insight from these studies is that compounds capable of forming stable hydrates in aqueous solution act as time-dependent inhibitors.[10]

The trifluoromethylcarbonyl group is particularly effective. For example, N,N,N,-trimethylammonium-m-trifluoroacetophenone is an exceptionally potent time-dependent inhibitor of eel acetylcholinesterase, whereas its non-fluorinated analog, m-N,N,N-Trimethylammonium-acetophenone, acts as a rapid and reversible competitive inhibitor.[10] The fluorinated compound forms a very stable enzyme-inhibitor complex, highlighting fluorine's role in altering the mechanism of inhibition from reversible to quasi-irreversible.[10]

CompoundFluorinationInhibition TypePotency (Ki or IC50)Reference
m-N,N,N-Trimethylammonium-acetophenoneNoneCompetitive, ReversibleKi = 5.0 x 10⁻⁷ M[10]
N,N,N,-trimethylammonium-m-trifluoroacetophenonem-CF₃Time-dependent, Quasi-irreversibleIC50 = 1.3 x 10⁻⁸ M (after 30 min)[10]

This comparison clearly demonstrates that the trifluoromethyl group enhances potency by orders of magnitude and fundamentally changes the inhibitory mechanism. The strong electron-withdrawing nature of the CF₃ group facilitates the formation of a stable tetrahedral adduct (hemiketal) within the enzyme's active site, mimicking the transition state of substrate hydrolysis.[11]

Case Study 2: Antimicrobial Activity

A study on fluorinated benzaldehyde-derived Schiff bases revealed their potential as antimicrobial agents against various bacterial strains.[12] The minimum inhibitory concentration (MIC50) values were determined to quantify their efficacy.

Compound IDTarget OrganismMIC50 (µM)Reference
C3 (a fluorinated phenylhydrazine benzaldehyde)E. coli3.81[12]
C4 (a fluorinated phenylhydrazine benzaldehyde)S. aureus3.45[12]
C6 (a fluorinated phenylhydrazine benzaldehyde)P. aeruginosa3.31[12]
Gentamicin (Control)E. coli, S. aureus, P. aeruginosa2.14, 2.21, 2.19[12]

The data shows that specific fluorinated benzaldehyde derivatives exhibit potent antibacterial activity, with MIC50 values approaching that of the standard antibiotic, gentamicin.[12] The SAR within this series would depend on the specific substitution patterns on the benzaldehyde and phenylhydrazine rings, demonstrating that fluorine's position is a key determinant of activity.

Pillar 3: Experimental Design for a Robust SAR Study

A credible SAR study requires rigorous and reproducible experimental protocols. The following outlines a workflow for synthesizing and evaluating a library of fluorinated benzaldehydes.

SAR_Workflow start Define Target & Scaffold synthesis Synthesize Library of Fluorinated Benzaldehydes start->synthesis purification Purify & Characterize (NMR, HRMS) synthesis->purification screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) purification->screening hit_id Identify 'Hits' (Active Compounds) screening->hit_id dose_response Dose-Response & IC50/MIC50 Determination hit_id->dose_response sar_analysis SAR Analysis (Relate Structure to Activity) dose_response->sar_analysis optimization Lead Optimization sar_analysis->optimization

Protocol 1: Synthesis of a Fluorinated Benzaldehyde Library

The synthesis of various fluorinated benzaldehydes often involves nucleophilic aromatic substitution (SₙAr) on highly fluorinated precursors or direct fluorination/formylation of substituted benzenes.[13][14][15] This protocol outlines a general approach for synthesizing a set of isomers for SAR.

Objective: To synthesize 2-fluoro-, 3-fluoro-, and 4-fluorobenzaldehyde from their respective bromobenzaldehyde precursors.

Materials:

  • 2-Bromobenzaldehyde, 3-Bromobenzaldehyde, 4-Bromobenzaldehyde

  • Potassium fluoride (KF), spray-dried

  • Kryptofix 2.2.2 (K222) or 18-Crown-6

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine spray-dried KF (1.5 eq) and K222 (1.1 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask and stir the mixture at 100°C for 30 minutes to form the [K⊂2.2.2]⁺F⁻ complex. Rationale: The cryptand sequesters the potassium ion, generating a highly reactive "naked" fluoride anion required for efficient nucleophilic substitution.

  • Substrate Addition: Add the corresponding bromobenzaldehyde precursor (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction to 150-180°C and monitor its progress by thin-layer chromatography (TLC). Note: Reaction times will vary depending on the substrate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure fluorinated benzaldehyde.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Biological Evaluation - Enzyme Inhibition Assay

Objective: To determine the IC50 value of synthesized fluorinated benzaldehydes against a target enzyme (e.g., acetylcholinesterase) using the Ellman's assay.

Materials:

  • Synthesized fluorinated benzaldehyde library (dissolved in DMSO)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCI), and DTNB in the phosphate buffer. Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Inhibitor solution (at various concentrations) or DMSO for control wells.

    • DTNB solution

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the substrate (ATCI) solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the rates relative to the control (DMSO only) to get the percent inhibition.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal model) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The structure-activity relationship of fluorinated benzaldehydes is a compelling demonstration of how subtle atomic changes can lead to profound differences in biological outcomes. The strategic placement of fluorine allows for the fine-tuning of lipophilicity, metabolic stability, and target binding, making it an indispensable tool in modern drug discovery.[5][6] As seen in the case studies, fluorination can enhance potency by several orders of magnitude and even alter the mechanism of action.[10]

Future research should focus on exploring a wider range of fluorination patterns, including di- and tri-fluorinated systems, and combining fluorine substitution with other bioisosteric replacements. The continued development of novel synthetic methodologies will be crucial for accessing new chemical space.[13][14] Ultimately, a deep understanding of the SAR of fluorinated scaffolds will continue to empower medicinal chemists to design safer, more effective therapeutics.

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Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Fluoro-3-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the benzaldehyde scaffold is a venerable starting point for the discovery of novel therapeutic agents. The strategic functionalization of the benzaldehyde ring can profoundly influence the resulting molecule's pharmacological profile. 4-Fluoro-3-methylbenzaldehyde, in particular, represents a promising template for derivatization. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate steric interactions and electronic properties.[1] This guide offers a comparative analysis of the biological activities of various derivatives of this compound, supported by experimental data from analogous compounds to illuminate the therapeutic potential of this versatile chemical intermediate.

The Antimicrobial Frontier: Schiff Base Derivatives

The escalating threat of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[2][3]

Synthesis and Activity of Fluorinated Schiff Bases

The synthesis of Schiff bases is a straightforward condensation reaction, often catalyzed by a few drops of acid. The resulting imine or azomethine group (-C=N-) is crucial for their biological activity. While specific data on this compound derivatives is limited in publicly available literature, studies on other fluorinated benzaldehydes provide valuable insights. For instance, Schiff bases derived from 4-fluorobenzaldehyde and benzimidazole have been synthesized and shown to possess antimicrobial properties.

A representative study on Schiff bases derived from 5-chloro-salicylaldehyde demonstrated potent antimicrobial activity against a range of bacteria and fungi.[2] The minimum inhibitory concentration (MIC) values from this study, presented in Table 1, illustrate the potential of this class of compounds. The variation in activity with different amine substituents highlights the importance of the R-group in tuning the biological effect.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Representative Schiff Base Derivatives

Compound ID (Derived from 5-chloro-salicylaldehyde)Staphylococcus aureusEscherichia coliCandida albicans
CS-1 (aniline derivative) 64128>128
CS-2 (4-fluoroaniline derivative) 3264128
CS-3 (4-nitroaniline derivative) 163264
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A8
Data is illustrative and based on analogous compounds to demonstrate the potential of this chemical class.[2]

Experimental Insight: The antimicrobial activity of Schiff bases is often attributed to the electrophilic nature of the imine carbon, which can interact with nucleophilic groups in microbial enzymes and proteins, leading to cell death. The presence of electron-withdrawing groups, such as the nitro group in CS-3, can enhance this electrophilicity and, consequently, the antimicrobial potency.

Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of test compounds in 96-well plates P2 Inoculate wells with a standardized microbial suspension P1->P2 I1 Incubate plates at 37°C for 18-24 hours P2->I1 A1 Determine Minimum Inhibitory Concentration (MIC) by visual inspection for turbidity I1->A1

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Potential: Chalcones and Pyrimidine Derivatives

The quest for novel, effective, and selective anticancer agents is a major focus of modern drug discovery. Derivatives of this compound, such as chalcones and pyrimidines, hold significant promise in this area.

Chalcones: Privileged Scaffolds in Oncology

Chalcones are α,β-unsaturated ketones that can be readily synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone. They are known to exhibit a wide range of biological activities, including potent anticancer effects.[4] The anticancer activity of chalcones is often attributed to their ability to interact with various cellular targets, including tubulin and signaling kinases.

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Representative Chalcone Derivatives against Human Cancer Cell Lines

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)
Chalcone-1 (unsubstituted) >100>100>100
Chalcone-2 (4-fluoro substituted) 18.6725.4231.56
Chalcone-3 (3,4,5-trimethoxy substituted) 5.218.937.64
Doxorubicin (Control) 0.81.21.1
Data is illustrative and based on analogous compounds to demonstrate the potential of this chemical class.[6][7]

Mechanism of Action: Many anticancer chalcones function as inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Signaling Pathway: Tubulin Polymerization Inhibition by Chalcones

G cluster_pathway Mechanism of Tubulin Inhibition Tubulin α/β-Tubulin Dimers MT Microtubule Assembly Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Chalcone Chalcone Derivative Chalcone->Tubulin Inhibits

Caption: Chalcone derivatives can inhibit tubulin polymerization, leading to apoptosis.

Pyrimidine Derivatives as Kinase Inhibitors

The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of many approved kinase inhibitors used in cancer therapy.[8][9][10] The synthesis of pyrimidine derivatives often involves multi-step reactions, starting from precursors like this compound. These derivatives can be designed to selectively target the ATP-binding site of various protein kinases that are often dysregulated in cancer.

While specific examples of pyrimidine derivatives from this compound are not detailed in the provided search results, the general principle of their activity is well-established. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as potent kinase inhibitors.[11]

Anti-inflammatory Potential: Hydrazone Derivatives

Hydrazones, characterized by the >C=N-NH- functional group, are another class of derivatives with a wide array of biological activities, including anti-inflammatory properties.[12][13] They are typically synthesized by the condensation of a substituted hydrazine with an aldehyde or ketone.

Synthesis and Evaluation of Anti-inflammatory Hydrazones

The anti-inflammatory activity of hydrazones is often evaluated using in vivo models, such as the carrageenan-induced paw edema assay in rats.[13] This assay measures the ability of a compound to reduce acute inflammation.

A study on hydrazone derivatives of sulfonylhydrazides demonstrated significant anti-inflammatory activity.[13] While this study did not use this compound, the results, summarized in Table 3, provide a strong rationale for exploring its hydrazone derivatives as potential anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of Representative Hydrazone Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)% Inhibition of Edema (at 3h)
Control -0
Hydrazone-1 5038
Hydrazone-2 5052
Indomethacin (Standard) 1065
Data is illustrative and based on analogous compounds to demonstrate the potential of this chemical class.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

G cluster_assay In Vivo Anti-inflammatory Assay Administer Administer test compound or vehicle to rats Induce Inject carrageenan into the sub-plantar region of the right hind paw Administer->Induce Measure Measure paw volume at regular intervals (e.g., 1, 2, 3 hours) using a plethysmometer Induce->Measure Calculate Calculate the percentage inhibition of edema Measure->Calculate

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of biologically active derivatives. Although specific experimental data for derivatives of this particular benzaldehyde is not extensively documented in readily accessible literature, the well-established pharmacological profiles of Schiff bases, chalcones, pyrimidines, and hydrazones derived from analogous fluorinated and substituted benzaldehydes provide a strong impetus for their investigation. The comparative analysis presented in this guide, based on these analogous structures, highlights the significant potential of this compound derivatives as leads for the development of new antimicrobial, anticancer, and anti-inflammatory agents. Further research focused on the synthesis and comprehensive biological evaluation of these specific derivatives is warranted to fully elucidate their therapeutic potential.

References

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  • Cas 135427-08-6,this compound | lookchem. (URL: [Link])

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  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. (URL: [Link])

  • This compound | C8H7FO | CID 2734874 - PubChem. (URL: [Link])

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. (URL: [Link])

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. (URL: [Link])

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. (URL: [Link])

  • PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor. (URL: [Link])

  • Insecticidal activity and residual efficacy of pyrimidine deriva- tives against BPH. ResearchGate. (URL: [Link])

  • Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Drug Development Research. (URL: [Link])

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules. (URL: [Link])

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  • Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules. (URL: [Link])

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  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME HYDRAZONE DERIVATIVES. Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives. Indian Journal of Chemistry. (URL: [Link])

  • Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. DOI. (URL: [Link])

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. (URL: [Link])

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A Senior Application Scientist's Guide to Alternative Reagents for 4-Fluoro-3-methylbenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the selection of an appropriate starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. 4-Fluoro-3-methylbenzaldehyde is a valuable building block, prized for the unique electronic properties conferred by its fluorine substituent, which can enhance metabolic stability, lipophilicity, and binding affinity in target molecules.[1] However, a researcher's toolkit must be versatile. The need for alternative reagents arises from various factors, including the exploration of new structure-activity relationships (SAR), differing reactivity requirements, or supply chain considerations.

This guide provides an in-depth comparison of viable alternatives to this compound. We will delve into the reactivity profiles of these analogs, supported by experimental protocols, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Foundation: Understanding Substituent Effects on Reactivity

The reactivity of any substituted benzaldehyde is fundamentally governed by the electronic nature of the substituents on the aromatic ring.[2][3] These groups modulate the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack in many key transformations.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br) and trifluoromethyl (-CF₃) pull electron density away from the aromatic ring through the inductive effect.[2] This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. Consequently, aldehydes bearing EWGs generally exhibit enhanced reactivity in reactions like nucleophilic additions, condensations, and reductive aminations.[2][3]

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) push electron density into the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition reactions compared to unsubstituted benzaldehyde.[2][4]

The interplay of these effects in this compound—the strong EWG effect of fluorine and the weak EDG effect of the methyl group—creates a specific reactivity profile. The alternatives discussed below offer variations on this theme, providing a spectrum of reactivities for synthetic chemists to leverage.

Substituent_Effects cluster_EWG Electron-Withdrawing Groups (EWGs) cluster_EDG Electron-Donating Groups (EDGs) EWG e.g., -F, -Cl, -Br, -CF₃ Carbonyl_EWG More Electrophilic Carbonyl Carbon EWG->Carbonyl_EWG Inductive Effect Reactivity_EWG Increased Reactivity (Nucleophilic Addition) Carbonyl_EWG->Reactivity_EWG EDG e.g., -CH₃, -OCH₃ Carbonyl_EDG Less Electrophilic Carbonyl Carbon EDG->Carbonyl_EDG Inductive/Resonance Effect Reactivity_EDG Decreased Reactivity (Nucleophilic Addition) Carbonyl_EDG->Reactivity_EDG Benzaldehyde Benzaldehyde Ring Benzaldehyde->EWG Benzaldehyde->EDG Reaction_Workflows cluster_suzuki Suzuki Coupling Workflow cluster_reductive Reductive Amination Workflow cluster_wittig Wittig Reaction Workflow S1 Combine Aryl Halide, Boronic Acid, Base S2 Add Pd Catalyst & Solvent S1->S2 S3 Heat to Reflux (12-24h) S2->S3 S4 Workup & Purification S3->S4 R1 Combine Aldehyde & Amine in Solvent R2 Stir to Form Imine (1h) R1->R2 R3 Add Reducing Agent (e.g., NaBH(OAc)₃) R2->R3 R4 Stir (12-24h) then Workup & Purify R3->R4 W1 Generate Ylide: Phosphonium Salt + Base W2 Add Aldehyde to Ylide Solution W1->W2 W3 Stir (2-4h) W2->W3 W4 Quench, Workup, & Purify W3->W4

Sources

A Comparative Guide to the Purity Analysis of 4-Fluoro-3-methylbenzaldehyde by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluoro-3-methylbenzaldehyde is a crucial substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3][4] In these highly regulated industries, the purity of starting materials and intermediates is not merely a quality metric; it is a critical parameter that directly influences the efficacy, safety, and yield of the final product. Even trace impurities can lead to unwanted side reactions, the formation of toxic byproducts, or a reduction in the overall stability of the active compound.

Therefore, robust and reliable analytical methods are essential for accurately determining the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely employed chromatographic techniques for this purpose. This guide provides an in-depth comparison of these two methodologies, grounded in scientific principles and field-proven insights. We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data, enabling researchers and drug development professionals to make informed decisions for their analytical needs.

Part 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds. For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.

Principle of Separation in RP-HPLC

In RP-HPLC, the separation is based on the partitioning of the analyte between a non-polar stationary phase (typically silica chemically bonded with C18 alkyl chains) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).[5][6] Compounds with higher hydrophobicity will interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds will have a greater affinity for the mobile phase and elute earlier.

Rationale for Method Parameters

The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and sensitivity.

  • Column Selection: A C18 column is the workhorse for reversed-phase chromatography and the logical first choice.[7] The aromatic ring and methyl group of this compound provide sufficient hydrophobicity to interact effectively with the C18 chains, allowing for excellent retention and separation from potential polar and non-polar impurities.[5][8] For separating closely related aromatic isomers, a Phenyl-Hexyl stationary phase could offer alternative selectivity due to π-π interactions between the phase and the analyte's benzene ring.[6][7]

  • Mobile Phase Composition: A binary mixture of water and a polar organic solvent like methanol or acetonitrile is standard. The organic solvent acts as the "strong" solvent; increasing its proportion in the mobile phase will decrease retention times, while decreasing it will increase retention and potentially improve the resolution of early-eluting peaks. An isocratic elution (constant mobile phase composition) is often sufficient for purity analysis, but a gradient elution (composition changes over time) can be employed to resolve complex mixtures of impurities with a wide range of polarities.

  • Detector Selection: The benzaldehyde moiety contains a conjugated system of pi electrons (benzene ring and carbonyl group) which acts as a strong chromophore. This makes a UV-Vis detector an ideal choice due to its high sensitivity for this class of compounds. Analysis is typically performed at a wavelength around 254 nm, where the aromatic system exhibits strong absorbance.[5]

  • Column Temperature: Maintaining a constant, elevated column temperature (e.g., 30-40 °C) is crucial. It reduces the viscosity of the mobile phase, which lowers backpressure and can improve peak shape. Most importantly, it ensures the stability and reproducibility of retention times, a critical factor for accurate peak identification.[5]

Experimental Protocol: HPLC Purity Assessment

This protocol outlines a self-validating system for purity analysis, which should be preceded by a system suitability test to ensure the chromatographic system is performing adequately, in line with guidelines such as USP <621>.[9][10]

1. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Solvent (Diluent): Mobile Phase (Acetonitrile/Water 60:40).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare the sample solution in the same manner as the Standard Solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column clogging.[5]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Compound prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_filter Filter (0.45 µm) prep_dissolve->prep_filter analysis_inject Inject into HPLC prep_filter->analysis_inject Transfer to Vial analysis_separate Separation on C18 Column analysis_inject->analysis_separate analysis_detect UV Detection (254 nm) analysis_separate->analysis_detect data_chrom Generate Chromatogram analysis_detect->data_chrom Signal Output data_integrate Integrate Peak Areas data_chrom->data_integrate data_calc Calculate % Purity data_integrate->data_calc GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_start Weigh Compound prep_dissolve Dissolve in Volatile Solvent prep_start->prep_dissolve analysis_inject Inject into GC prep_dissolve->analysis_inject Transfer to Vial analysis_vaporize Vaporize in Injector analysis_inject->analysis_vaporize analysis_separate Separation in Capillary Column analysis_vaporize->analysis_separate analysis_detect FID Detection analysis_separate->analysis_detect data_chrom Generate Chromatogram analysis_detect->data_chrom Signal Output data_integrate Integrate Peak Areas data_chrom->data_integrate data_calc Calculate % Purity data_integrate->data_calc

References

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic introduction of fluorine into lead compounds has become an indispensable tool for enhancing pharmacokinetic properties. Optimizing a molecule's metabolic stability is a critical hurdle in the journey from a promising candidate to a viable therapeutic. This guide offers an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated analogues, grounded in experimental data and detailed methodologies, to empower rational drug design.

The Underlying Principle: Why Fluorination Enhances Metabolic Stability

The enhanced metabolic stability of many fluorinated compounds is not a matter of chance, but rather a direct consequence of fundamental chemical principles. The primary mechanism of metabolic degradation for a vast number of drugs is oxidation, a process largely mediated by the cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver.[1][2] These enzymes catalyze the hydroxylation of carbon-hydrogen (C-H) bonds, often rendering the molecule more water-soluble and easier to excrete.[3]

The strategic substitution of a hydrogen atom with fluorine at a metabolically vulnerable position can effectively "shield" the molecule from this enzymatic attack. The carbon-fluorine (C-F) bond is significantly stronger and more polarized than a C-H bond, making it more resistant to the oxidative cleavage mechanisms employed by CYP450 enzymes.[4][5] This "metabolic blocking" can dramatically slow down the rate of degradation, leading to a longer in vivo half-life and improved bioavailability.[4]

However, it is crucial to recognize that the impact of fluorination is highly context-dependent. While often beneficial, the introduction of fluorine can also alter other physicochemical properties such as lipophilicity and pKa, which may influence a compound's overall disposition in the body.[5][6] Therefore, empirical testing of metabolic stability is an essential step in the evaluation of any new fluorinated chemical entity.[7]

Quantitative Comparison: Experimental Data on Metabolic Stability

The most direct way to assess the impact of fluorination on metabolic stability is through in vitro assays that measure key pharmacokinetic parameters. The two most common metrics are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[4]

The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogues in liver microsomes.

Compound ClassCompound/AnalogueDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
IndolesUT-155Non-fluorinated indole12.35-Mouse[4]
32a4-Fluoro-indazole analog of UT-15513.29-Mouse[4]
32cCF3-substituted indazole analog of UT-15553.711.29Mouse[4]
Risperidone AnalogueRisperidoneNon-fluorinated-16x less stableHuman[8]
9-FluororisperidoneFluorinated analogue-16x more stableHuman[8]
Celecoxib AnalogueCelecoxibNon-fluorinated-4x less stableHuman[8]
4'-FluorocelecoxibFluorinated analogue-4x more stableHuman[8]

Note: Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions. The data presented here is for illustrative purposes to demonstrate the trend of increased metabolic stability with fluorination.

The Causality Behind Experimental Choices: A Self-Validating Protocol

To empirically determine the metabolic stability of a compound, a robust and reproducible in vitro assay is paramount. The liver microsomal stability assay is a cornerstone of early drug metabolism studies.[4] The following protocol is designed to be a self-validating system, incorporating controls that ensure the metabolic competency of the enzymatic system and the integrity of the analytical method.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and its analogue (fluorinated and non-fluorinated)

  • Pooled liver microsomes (from human or relevant preclinical species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Positive control compounds (one high clearance and one low clearance, e.g., verapamil and warfarin)

  • Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of liver microsomes in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL in the incubation).

    • Prepare working solutions of the test compounds, analogues, and positive controls in the phosphate buffer. The final concentration of the test compound in the incubation is typically 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal working solution to the wells containing the test compounds, analogues, and positive controls.

    • Include a "minus-cofactor" control for each compound to assess for any non-NADPH dependent degradation. In these wells, add phosphate buffer instead of the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" controls.

  • Time Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold organic solvent to the respective wells. The 0-minute time point is typically taken immediately after the addition of the NADPH regenerating system.

    • The organic solvent serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

    • The LC-MS/MS method should be optimized for the specific compound, including the selection of appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The rate of metabolism (k) is the negative of this slope.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein)

Visualizing the Concepts

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis Prepare Microsomes Prepare Microsomes Add Microsomes & Compound Add Microsomes & Compound Prepare Microsomes->Add Microsomes & Compound Prepare Compound Stocks Prepare Compound Stocks Prepare Compound Stocks->Add Microsomes & Compound Prepare NADPH Solution Prepare NADPH Solution Initiate with NADPH Initiate with NADPH Prepare NADPH Solution->Initiate with NADPH Pre-warm Plate (37°C) Pre-warm Plate (37°C) Pre-warm Plate (37°C)->Initiate with NADPH Add Microsomes & Compound->Pre-warm Plate (37°C) Collect at Time Points Collect at Time Points Initiate with NADPH->Collect at Time Points Quench with Acetonitrile Quench with Acetonitrile Collect at Time Points->Quench with Acetonitrile Centrifuge Centrifuge Quench with Acetonitrile->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Calculate t½ & CLint Calculate t½ & CLint LC-MS/MS Analysis->Calculate t½ & CLint

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_non_fluorinated Non-Fluorinated Analogue cluster_fluorinated Fluorinated Analogue NonFluor Drug Molecule C-H Bond (Metabolically Labile) CYP450 CYP450 Enzyme NonFluor:port->CYP450 Oxidation Fluor Drug Molecule C-F Bond (Metabolically Stable) Fluor:port->CYP450 Resistant to Oxidation Metabolite Oxidized Metabolite CYP450->Metabolite NoReaction Metabolism Blocked CYP450->NoReaction

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

References

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Online PDF]. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. Available at: [Link]

  • Walsh Medical Media. (2024). Cytochrome P450-Mediated Xenobiotic Metabolism: Evolutionary Adaptability and Detoxification Mechanisms. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available at: [Link]

  • Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 733-742. Available at: [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. Available at: [Link]

Sources

A Head-to-Head Comparison for the Synthetic Chemist: 4-Fluoro-3-methylbenzaldehyde vs. 3-Fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Isomeric Distinction in Physicochemical Properties, Reactivity, and Synthetic Utility

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route and the properties of the final molecule. Benzaldehyde derivatives, particularly those bearing fluorine atoms, are foundational scaffolds in medicinal chemistry and materials science. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a head-to-head comparison of two closely related structural isomers: 4-Fluoro-3-methylbenzaldehyde and 3-Fluoro-4-methylbenzaldehyde . While sharing the same molecular formula and weight, the positional difference of their fluoro and methyl substituents imparts distinct physicochemical and reactive characteristics. Understanding these nuances is paramount for making an informed choice for a specific synthetic or therapeutic goal.

Part 1: Physicochemical and Spectroscopic Profiles

At a glance, the bulk physical properties of these two isomers are remarkably similar. Both are liquids at room temperature with high boiling points and comparable densities.[1][2][3][4] However, these similarities mask the subtle electronic differences that become apparent in their spectroscopic signatures.

PropertyThis compound3-Fluoro-4-methylbenzaldehyde
CAS Number 135427-08-6[2][4]177756-62-6[1][3]
Molecular Formula C₈H₇FO[2]C₈H₇FO[1]
Molecular Weight 138.14 g/mol [4]138.14 g/mol [1]
Appearance Colorless to pale yellow liquid[2][5]Light yellow to orange liquid[1]
Boiling Point 208 °C[2][4]206 °C[1][3]
Density ~1.132 g/mL at 25 °C[4]~1.133 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.522[4]1.5245[3]
Flash Point 79.4 °C[4]82 °C[3]
Table 1: Comparative Physicochemical Properties. Summary of the key physical constants for the two isomers, sourced from chemical suppliers and databases.
Spectroscopic Distinction: A Tale of Two Isomers

The true differentiation between these isomers lies in their NMR spectra. The positioning of the fluorine atom relative to the aromatic protons creates unique spin-spin coupling patterns that serve as a definitive fingerprint for each molecule.

  • ¹H NMR Spectroscopy: In This compound , the aldehyde proton is meta to the fluorine, resulting in a small or negligible long-range coupling. The aromatic protons will exhibit a complex pattern influenced by ortho- and meta- H-H couplings as well as H-F couplings. For 3-Fluoro-4-methylbenzaldehyde , the aldehyde proton is ortho to the fluorine, leading to a more significant and observable through-space or through-bond H-F coupling, often seen as a doublet. The aromatic protons are similarly affected, with the proton at the C5 position showing a large ortho H-F coupling constant.

  • ¹³C NMR Spectroscopy: The carbon directly attached to the fluorine atom (C4 in the first isomer, C3 in the second) will appear as a large doublet due to a strong one-bond ¹³C-¹⁹F coupling (¹JCF), typically in the range of 240-250 Hz. The surrounding carbons will also show smaller two- and three-bond couplings (²JCF, ³JCF), providing a clear map of the fluorine's location.

G cluster_0 This compound cluster_1 3-Fluoro-4-methylbenzaldehyde 4F3M_img 4F3M_img 4F3M_text Key ¹H NMR Couplings: - H(2) couples to H(6) (meta, J≈2-3 Hz) - H(5) couples to H(6) (ortho, J≈8-9 Hz) - H(5) couples to F (meta, J≈4-6 Hz) - H(2) couples to F (para, J≈2-3 Hz) 3F4M_img 3F4M_img 3F4M_text Key ¹H NMR Couplings: - Aldehyde-H couples to F (ortho, J≈2-4 Hz) - H(5) couples to H(6) (ortho, J≈8-9 Hz) - H(5) couples to F (ortho, J≈9-11 Hz) - H(2) couples to F (meta, J≈6-8 Hz)

Figure 1: Comparative NMR structural analysis.

Part 2: Synthesis and Synthetic Accessibility

The synthetic routes to these isomers can influence their cost and availability. While multiple pathways exist for substituted benzaldehydes, including the Gattermann-Koch reaction or oxidation of corresponding toluenes, direct fluorination offers a distinct approach for the 3-fluoro isomer.[6]

Example Protocol: Direct Fluorination for 3-Fluoro-4-methylbenzaldehyde

This protocol is based on a described method for the direct fluorination of benzaldehyde derivatives.[7] The choice of this method is illustrative of modern techniques that can introduce fluorine late in a synthesis.

Causality: Direct fluorination using elemental fluorine is a highly exothermic and reactive process. The use of a solvent like acetonitrile helps to moderate the reaction, and performing it at low temperatures (0 °C) is crucial for controlling selectivity and preventing side reactions. The nitrogen gas serves as a diluent to safely handle the highly concentrated fluorine.

Methodology:

  • Reactor Setup: A 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet (vented through a scrubber containing sodium thiosulfate solution) is charged with 4-methylbenzaldehyde (10.0 g) and anhydrous acetonitrile (100 mL).

  • Inerting: The system is purged with dry nitrogen gas for 15 minutes.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath with continuous stirring.

  • Fluorination: A gas mixture of 10% F₂ in N₂ is bubbled through the solution at a controlled rate (e.g., 50 mL/min). The reaction progress is monitored by GC analysis of aliquots.

  • Quenching: Upon completion, the reaction is carefully quenched by pouring the mixture into 200 mL of cold water.

  • Workup: The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) and then extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-Fluoro-4-methylbenzaldehyde.[7]

G start 4-Methylbenzaldehyde in Acetonitrile step1 Cool to 0 °C start->step1 step2 Bubble 10% F₂ in N₂ step1->step2 Controlled Addition step3 Monitor by GC step2->step3 Reaction step3->step2 Incomplete? step4 Quench with H₂O Neutralize with NaHCO₃ step3->step4 Complete? step5 Extract with CH₂Cl₂ step4->step5 step6 Dry & Evaporate step5->step6 end Purify via Chromatography (Final Product) step6->end

Figure 2: Workflow for direct fluorination synthesis.

Part 3: Comparative Reactivity and Electronic Effects

The interplay between the electron-withdrawing fluorine atom (-I, +M) and the electron-donating methyl group (+I) governs the reactivity of both the aldehyde functional group and the aromatic ring.

  • Aldehyde Reactivity: The electrophilicity of the aldehyde carbon is key to its reactivity towards nucleophiles.

    • In 3-Fluoro-4-methylbenzaldehyde , the fluorine atom is ortho to the aldehyde. Its powerful, distance-dependent inductive electron withdrawal (-I effect) strongly increases the partial positive charge on the carbonyl carbon. This makes the aldehyde significantly more susceptible to nucleophilic attack compared to its isomer.

    • In This compound , the fluorine is meta to the aldehyde. The inductive effect is weaker at this distance, resulting in a less electrophilic, and therefore less reactive, aldehyde.

  • Aromatic Ring Reactivity (Electrophilic Aromatic Substitution): The directing effects of the substituents are crucial for planning subsequent synthetic transformations.

    • In This compound , the strongest activating group is the methyl group (ortho-, para-directing). The fluorine is also ortho-, para-directing but deactivating. The primary sites for electrophilic attack would be C2 and C6, ortho to the methyl group.

    • In 3-Fluoro-4-methylbenzaldehyde , the methyl group at C4 directs electrophiles to the C2 and C6 positions. The fluorine at C3 also directs to C2 and C6 (para and ortho, respectively). This alignment of directing effects strongly favors substitution at the C2 and C6 positions.

G node_4F3M This compound Inductive (-I) Effect Mesomeric (+M) Effect Fluorine (meta to CHO): Weak -I Methyl (meta to CHO): Weak +I Net Effect: Moderately activated aldehyde Fluorine (para to CH₃): +M donation Methyl (ortho to F): +I donation Net Effect: Electronically complex ring reactivity_4F3M Lower Aldehyde Reactivity node_4F3M->reactivity_4F3M node_3F4M 3-Fluoro-4-methylbenzaldehyde Inductive (-I) Effect Mesomeric (+M) Effect Fluorine (ortho to CHO): Strong -I Methyl (meta to CHO): Weak +I Net Effect: Highly activated aldehyde Fluorine (meta to CH₃): Weak +M Methyl (ortho to F): +I donation Net Effect: Strong polarization reactivity_3F4M Higher Aldehyde Reactivity node_3F4M->reactivity_3F4M

Figure 3: Electronic effects influencing aldehyde reactivity.

Part 4: Applications in Medicinal Chemistry

Both isomers serve as valuable intermediates in the synthesis of bioactive molecules. Substituted benzaldehydes are known precursors to compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][8][9][10] They are frequently used to form Schiff bases, hydrazones, and benzimidazoles, which are privileged structures in drug discovery.[8][11][12]

  • This compound is cited as an intermediate for anti-inflammatory and analgesic medications and is also used in the formulation of agrochemicals like herbicides and pesticides.[5][13] Its specific substitution pattern may be advantageous when a synthetic route requires further functionalization at the C2 or C6 positions without interference from an ortho-fluorine.

  • 3-Fluoro-4-methylbenzaldehyde is similarly used in pharmaceutical and agrochemical synthesis.[1] The heightened reactivity of its aldehyde group can be exploited for more efficient condensation reactions. Furthermore, the ortho-fluoro-aldehyde motif can be a key pharmacophore, potentially forming specific hydrogen bonds or dipole interactions with a biological target that the other isomer cannot.

Conclusion: Choosing the Right Isomer for the Job

The choice between this compound and 3-Fluoro-4-methylbenzaldehyde is not arbitrary; it is a strategic decision based on a clear understanding of their isomeric differences.

Choose this compound when:

  • A less reactive aldehyde is required to achieve selectivity in the presence of other functional groups.

  • The synthetic strategy involves electrophilic substitution, where directing effects from the methyl group without strong ortho-fluorine deactivation are desired.

  • The final molecular design requires the specific steric and electronic arrangement of a 4-fluoro, 3-methyl pattern.

Choose 3-Fluoro-4-methylbenzaldehyde when:

  • High aldehyde reactivity is advantageous for driving reactions like condensations or reductive aminations to completion under mild conditions.

  • The synthetic goal involves leveraging the strong directing and deactivating nature of the ortho-fluorine atom.

  • The target molecule's pharmacophore benefits from an ortho-fluoro-aldehyde moiety for specific interactions with a protein or enzyme active site.

By carefully considering these factors, researchers can harness the subtle yet significant differences between these isomers to optimize their synthetic strategies and accelerate the development of novel chemical entities.

References

  • Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
  • Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylbenzaldehyde 98%.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • ChemicalBook. (2025). This compound.
  • PubChem. (n.d.). 3-Fluoro-4-methylbenzaldehyde.
  • Chem-Impex. (n.d.). This compound.
  • de Almeida, et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylbenzaldehyde General description.
  • PharmaInfo. (n.d.). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives.
  • Dang, P. T., et al. (n.d.). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. PMC - NIH.
  • Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. NIH.
  • MDPI. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Specialty Chemical Synthesis.
  • Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylbenzaldehyde.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Crop Protection: The Role of this compound in Agrochemicals.
  • Organic Syntheses. (n.d.). p-TOLUALDEHYDE.

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A Senior Application Scientist's Guide to the Synthesis and Identity Confirmation of 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the unequivocal confirmation of a synthesized molecule's identity is paramount. This guide provides an in-depth technical comparison and a rigorous validation workflow for the synthesis product, 4-Fluoro-3-methylbenzaldehyde, a valuable building block in the creation of various pharmaceuticals and agrochemicals.[1][2] We will explore a reliable synthetic route and delve into a multi-faceted analytical approach to ensure the identity and purity of the final product, comparing it with alternative synthetic strategies.

I. Strategic Synthesis of this compound: The Vilsmeier-Haack Approach

While several methods exist for the formylation of aromatic rings, including the Gattermann-Koch, Reimer-Tiemann, and Duff reactions, the Vilsmeier-Haack reaction stands out for its efficiency and applicability to electron-rich aromatic compounds like 2-fluorotoluene.[3][4][5][6][7][8] This method utilizes a Vilsmeier reagent, generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic substrate.[4][5][7]

The choice of the Vilsmeier-Haack reaction is predicated on its milder conditions compared to some of the other formylation methods and its good regioselectivity, which is crucial when working with substituted aromatics. The electron-donating methyl group and the weakly activating fluoro group on the starting material, 2-fluorotoluene, direct the electrophilic substitution to the para position relative to the fluorine atom, yielding the desired this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Fluorotoluene

This protocol is adapted from general Vilsmeier-Haack procedures.[4][6]

Materials:

  • 2-Fluorotoluene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add 2-fluorotoluene to the reaction mixture dropwise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

II. Comparative Analysis of Alternative Synthetic Routes

To provide a comprehensive overview, it is essential to consider alternative methods for the synthesis of substituted benzaldehydes.

Synthetic MethodDescriptionAdvantagesDisadvantages
Gattermann-Koch Reaction Formylation of aromatic compounds using carbon monoxide and HCl in the presence of a Lewis acid catalyst.Direct formylation of simple arenes.Requires high pressure and gaseous, toxic reagents. Not suitable for phenol and phenol ether substrates.
Reimer-Tiemann Reaction Ortho-formylation of phenols using chloroform and a strong base.Useful for hydroxylated benzaldehydes.Limited to phenols and some heterocycles; yields can be moderate.
Duff Reaction Formylation of highly activated aromatic compounds, like phenols, using hexamethylenetetramine.Milder conditions than some other methods.Generally gives low yields and is limited to highly activated substrates.
Sommelet Reaction Conversion of a benzylic halide to an aldehyde using hexamethylenetetramine and water.Useful for preparing aldehydes from benzylic halides.Requires a benzylic halide precursor.
Ortho-lithiation followed by Formylation Deprotonation at the ortho position of a directed metalation group, followed by quenching with a formylating agent like DMF.High regioselectivity for ortho-substitution.Requires strongly basic and anhydrous conditions; limited by the directing group.

III. A Rigorous, Self-Validating System for Product Identity Confirmation

The confirmation of the synthesized this compound's identity and purity requires a multi-technique analytical approach. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

Caption: Workflow for the synthesis and analytical confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

¹H NMR Spectroscopy: The ¹H NMR spectrum will confirm the presence and connectivity of the hydrogen atoms. The aldehydic proton will appear as a singlet at a characteristic downfield shift. The aromatic protons will exhibit a specific splitting pattern due to their coupling with each other and with the fluorine atom. The methyl protons will appear as a singlet in the typical alkyl region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the number of unique carbon environments. The carbonyl carbon of the aldehyde will have a characteristic downfield chemical shift. The aromatic carbons will appear in the aromatic region, with their signals split due to coupling with the fluorine atom. The methyl carbon will be observed at an upfield chemical shift.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct evidence for the presence of the fluorine atom and information about its electronic environment. It will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Predicted NMR Data for this compound:

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H ~9.9s-
~7.7-7.8m-
~7.1-7.2m-
~2.3s-
¹³C ~191d~3-5 (⁴JCF)
~165d~250 (¹JCF)
~135d~5-7 (³JCF)
~132d~8-10 (³JCF)
~125d~20-22 (²JCF)
~116d~21-23 (²JCF)
~14d~3-4 (³JCF)
¹⁹F ~ -110 to -120m-

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of the synthesized compound, which also serves as a method for purity assessment.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (138.14 g/mol ).[9] The fragmentation pattern will likely involve the loss of a hydrogen atom ([M-H]⁺), the formyl group ([M-CHO]⁺), and potentially other fragments characteristic of a substituted benzene ring.

Predicted Mass Spectrometry Fragmentation:

m/zProposed Fragment
138[C₈H₇FO]⁺ (Molecular Ion)
137[C₈H₆FO]⁺ (Loss of H)
109[C₇H₆F]⁺ (Loss of CHO)
91[C₆H₄F]⁺ (Loss of H₂O from a rearranged ion)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the aldehyde group and the substituted aromatic ring.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2820 and ~2720C-H stretch of the aldehyde
~1700C=O stretch of the aromatic aldehyde
~1600, ~1480C=C stretching of the aromatic ring
~1250C-F stretch

IV. Conclusion

The successful synthesis and rigorous identity confirmation of this compound are critical for its application in research and development. By employing a reliable synthetic method such as the Vilsmeier-Haack reaction and a comprehensive analytical workflow including NMR, MS, and FTIR, researchers can be confident in the identity and purity of their product. This guide provides a framework for not only producing the target molecule but also for establishing a self-validating system of analysis that upholds the principles of scientific integrity.

V. References

  • Chem-Impex. (n.d.). This compound. Retrieved December 31, 2025, from [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved December 31, 2025, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved December 31, 2025, from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved December 31, 2025, from [Link]

  • ResearchGate. (n.d.). N.m.r. data of substituted benzaldehyde dimethyl acetals. Retrieved December 31, 2025, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties and Applications. Retrieved December 31, 2025, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved December 31, 2025, from [Link]

  • UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Retrieved December 31, 2025, from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved December 31, 2025, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved December 31, 2025, from [Link]

  • The Versatility of this compound in Specialty Chemical Synthesis. (n.d.). Retrieved December 31, 2025, from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylbenzaldehyde. Retrieved December 31, 2025, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved December 31, 2025, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved December 31, 2025, from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Retrieved December 31, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved December 31, 2025, from [Link]

  • YouTube. (2014, February 17). meta-Fluorotoluene Synthesis [Video]. Retrieved December 31, 2025, from [Link]

  • Google Patents. (n.d.). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Retrieved December 31, 2025, from

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved December 31, 2025, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved December 31, 2025, from [Link]

  • Google Patents. (n.d.). CN102786384B - Preparation method of o-fluorotoluene. Retrieved December 31, 2025, from

  • Organic Chemistry Portal. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Retrieved December 31, 2025, from [Link]

  • Google Patents. (n.d.). CN102786384A - Preparation method of o-fluorotoluene. Retrieved December 31, 2025, from

  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved December 31, 2025, from [Link]

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A Comparative Guide to In Vitro Binding of Bioactive Compounds Derived from 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic selection of starting materials is a critical determinant of success. The benzaldehyde scaffold, in particular, serves as a versatile foundation for the synthesis of a myriad of bioactive molecules. Among these, 4-Fluoro-3-methylbenzaldehyde has emerged as a particularly valuable building block. Its unique substitution pattern—a fluorine atom and a methyl group—imparts favorable properties to the resulting compounds, including enhanced metabolic stability and potent biological activity.[1] This guide provides a comprehensive comparison of in vitro binding assay results for two distinct classes of compounds synthesized from this versatile precursor: inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase and inhibitors of Poly(ADP-ribose) polymerase (PARP), offering insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of this compound in Synthesis

The utility of this compound as a precursor stems from the electronic properties conferred by its substituents. The fluorine atom, a bioisostere of a hydrogen atom, can enhance binding affinity to target proteins through the formation of favorable electrostatic interactions and can improve pharmacokinetic properties by blocking metabolic oxidation. The methyl group provides a point for steric interaction and can influence the overall conformation of the molecule. This combination of features makes this compound an attractive starting point for generating libraries of diverse compounds with the potential for high biological activity.

Comparative Analysis of In Vitro Binding Affinities

This guide presents a comparative analysis of two distinct classes of inhibitors derived from a close structural analog of this compound. The presented data showcases the adaptability of this scaffold for targeting different classes of proteins with high affinity.

Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Inhibitors

The von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that plays a critical role in the cellular response to hypoxia. Small molecule inhibitors of the VHL-hypoxia-inducible factor 1α (HIF-1α) interaction are of significant interest for the treatment of cancer and other diseases. A series of potent VHL ligands were synthesized using a convergent route starting from 4-bromo-5-fluoro-2-methylbenzaldehyde, a close analog of this compound. The binding affinities of these compounds to the VHL protein were determined using a competitive fluorescence polarization (FP) assay.

Experimental Data Summary: VHL Ligand Binding

Compound IDR GroupDissociation Constant (Kd) in nM
1 H145
2 4-F97
3 4-Cl123
4 4-Br135
5 4-CN187
6 4-OCH3256
7 3-F112
8 3-Cl154

Data presented is a selection from a larger study for illustrative purposes.

The data clearly demonstrates that substitution on the phenyl ring significantly influences binding affinity. Notably, the introduction of a fluorine atom at the 4-position (Compound 2) resulted in the most potent binder in this series, highlighting the favorable interactions imparted by the fluoro substituent.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and programmed cell death. PARP inhibitors have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. A series of potent PARP-1 inhibitors were developed based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, with key intermediates synthesized from substituted benzaldehydes. While the specific use of this compound was not detailed in the provided search results, the structure-activity relationship (SAR) of analogous compounds underscores the potential for this starting material in generating potent PARP inhibitors. For the purpose of this guide, we will present representative data for a class of PARP-1 inhibitors to illustrate the binding affinities achievable for this target class.

Experimental Data Summary: PARP-1 Inhibitor Binding

Compound IDR GroupIC50 (nM)
9 4-fluorobenzyl30
10 4-chlorobenzyl45
11 4-methylbenzyl55
12 benzyl78
13 3-fluorobenzyl42
14 3-chlorobenzyl68

Data is representative of potent PARP-1 inhibitors to showcase typical binding affinities.

The data for these PARP-1 inhibitors indicates that aromatic substituents play a crucial role in determining potency. The 4-fluorobenzyl substituent (Compound 9) yielded the most potent inhibitor in this series, again emphasizing the beneficial role of fluorine in ligand-protein interactions.

Experimental Methodologies: A Closer Look

The reliability of in vitro binding data is intrinsically linked to the robustness of the experimental protocols employed. Below are detailed methodologies for the assays used to generate the data presented in this guide.

Fluorescence Polarization (FP) Assay for VHL Binding

This assay measures the binding of a fluorescently labeled ligand to a protein. The principle lies in the difference in the rotational speed of a small fluorescent molecule in its free versus protein-bound state. When excited with polarized light, a small, rapidly tumbling molecule emits depolarized light, while a larger, slower-tumbling complex (protein-ligand) emits polarized light.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the VHL protein in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Prepare a stock solution of a fluorescently labeled VHL ligand (tracer) in the same assay buffer.

    • Prepare serial dilutions of the test compounds (derived from this compound) in the assay buffer.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add the VHL protein to all wells except the blank.

    • Add the serially diluted test compounds to the appropriate wells.

    • Add the fluorescently labeled tracer to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader.

    • The data is typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

    • The dissociation constant (Kd) is determined by fitting the data to a competitive binding equation.

Caption: Workflow for a Fluorescence Polarization (FP) based VHL binding assay.

In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay quantifies the activity of PARP enzymes by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. The detection is achieved using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Protocol:

  • Reagent Preparation:

    • Coat a 96-well plate with histone proteins.

    • Prepare a solution of activated DNA.

    • Prepare a solution of biotinylated NAD+.

    • Prepare serial dilutions of the test compounds (derived from this compound) in the assay buffer.

  • Assay Procedure:

    • To the histone-coated wells, add the PARP enzyme, activated DNA, and the serially diluted test compounds.

    • Initiate the reaction by adding the biotinylated NAD+ solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add the chemiluminescent HRP substrate.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the inhibitory activity of the compounds.

    • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a chemiluminescent PARP inhibition assay.

Conclusion

The data and protocols presented in this guide underscore the significant potential of this compound as a starting material in the synthesis of potent and specific inhibitors for diverse biological targets. The favorable binding affinities observed for both VHL ligands and representative PARP inhibitors highlight the advantageous properties conferred by the fluoro and methyl substituents. The detailed experimental workflows for fluorescence polarization and chemiluminescent assays provide a robust framework for researchers to conduct their own in vitro binding studies. By leveraging the unique chemical characteristics of this compound, the scientific community can continue to develop novel and effective therapeutic agents for a wide range of diseases.

References

  • Exploring this compound: Properties and Applications. [Link]

  • The Versatility of this compound in Specialty Chemical Synthesis. [Link]

  • The Essential Role of this compound in Modern Pharmaceutical Synthesis. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central. [Link]

  • PARP Assays - BPS Bioscience. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. [Link]

  • PARP assay for inhibitors | BMG LABTECH. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. [Link]

  • IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. [Link]

  • Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC - NIH. [Link]

Sources

A Researcher's Guide to Benchmarking Synthesis Yield Against Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational activity. A critical measure of success in this endeavor is the reaction yield. It serves as a primary indicator of a reaction's efficiency and practicality.[1] However, comparing an experimentally obtained yield to a value reported in the literature is not always a straightforward process. Discrepancies are common and can arise from a multitude of subtle, often unreported, experimental variables.[2][3] This guide provides an in-depth, experience-driven framework for rigorously benchmarking your synthesis yields, ensuring that your comparisons are both accurate and meaningful.

The Nuances of Literature Yields: More Than Just a Number

Before embarking on a direct comparison, it is crucial to appreciate the context behind a literature-reported yield. Often, a published yield represents the optimal result from numerous experiments, and may not reflect the average outcome.[2] Several factors can contribute to variability, including the purity of reagents, reaction scale, and even the specific techniques of the laboratory personnel.[4][5] Therefore, a literature yield should be viewed as a benchmark to strive for, rather than an absolute value that must be replicated on the first attempt.

It's also important to distinguish between different types of yields that may be reported. The theoretical yield is the maximum possible amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with no side reactions or losses.[6][7] The actual yield is the amount of product that is physically isolated and purified after the reaction is complete.[8] The percent yield , which is the most commonly reported value, is the ratio of the actual yield to the theoretical yield, multiplied by 100.[9]

A Systematic Approach to Benchmarking

A robust benchmarking process involves more than simply comparing two numbers. It requires a systematic and analytical approach to understand and potentially bridge the gap between your results and the literature.

Benchmarking_Workflow cluster_prep Preparation & Execution cluster_analysis Analysis & Comparison cluster_troubleshooting Troubleshooting & Optimization A Thoroughly Review Literature Procedure B Source High-Purity Reagents & Solvents A->B C Execute Synthesis Following Protocol Precisely B->C D Monitor Reaction Progress (e.g., TLC, LC-MS) C->D E Isolate & Purify Product D->E F Characterize Product & Confirm Purity E->F G Calculate Percent Yield F->G H Compare Yield to Literature Value G->H I Yield Significantly Lower? H->I J Investigate Potential Causes (See Troubleshooting Guide) I->J Yes M Yield Comparable? I->M No K Optimize Reaction Conditions J->K L Re-run Synthesis K->L L->E N Document & Report Findings M->N Yes Troubleshooting_Yield A Low Yield Obtained B Re-evaluate Reagent & Solvent Quality A->B C Analyze for Side Products (NMR, MS) A->C D Review Work-up & Purification Technique A->D E Consider Reaction Kinetics & Equilibrium A->E F Optimize Reaction Conditions (Temp, Conc, Catalyst) B->F C->F D->F E->F G Improved Yield F->G

Sources

A Researcher's Guide to the Computational Analysis of 4-Fluoro-3-methylbenzaldehyde's Molecular Geometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of computational methods for determining the molecular geometry of 4-Fluoro-3-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple protocol, offering a validated workflow and explaining the scientific rationale behind key methodological choices. We will explore the application of Density Functional Theory (DFT) to predict the molecule's three-dimensional structure, a critical parameter influencing its reactivity, intermolecular interactions, and, ultimately, its utility as a pharmaceutical intermediate.[1][2]

Introduction: The Significance of Molecular Geometry

This compound (C₈H₇FO) is an aromatic aldehyde of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals and agrochemicals.[2][3] Its chemical behavior is dictated by the interplay of the electron-withdrawing aldehyde group, the electronegative fluorine atom, and the electron-donating methyl group.[1] The precise three-dimensional arrangement of these functional groups—the molecular geometry—governs the molecule's steric and electronic properties, which are fundamental to its application in designing new chemical entities with specific biological activities.[1][3]

In the absence of definitive experimental data from techniques like X-ray crystallography for this compound, computational chemistry offers a powerful and reliable alternative for elucidating its structural parameters.[4] This guide will compare two well-established DFT functionals to predict the equilibrium geometry of the title compound.

Comparative Computational Methodologies

The core of this guide is a comparative analysis of two widely used functionals within the framework of Density Functional Theory (DFT), a quantum mechanical modeling method that provides a favorable balance between accuracy and computational cost for studying molecular systems.[5][6]

Chosen Levels of Theory

We will compare the following levels of theory for geometry optimization:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. B3LYP is renowned for its accuracy in predicting the geometries of organic molecules.[7]

  • M06-2X: A meta-hybrid functional that often provides improved results for main-group thermochemistry and non-covalent interactions compared to B3LYP.

For both functionals, the 6-311++G(d,p) basis set will be employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is important for accurately describing lone pairs and anions, while the polarization functions ("(d,p)") allow for non-spherical distortion of the electron density, which is crucial for describing chemical bonds accurately.[7][8][9]

The Self-Validating Computational Protocol

The protocol described below is designed to be self-validating, ensuring that the obtained geometry corresponds to a true energy minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization and Frequency Analysis

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw). The initial geometry is cleaned up using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting point for the quantum chemical calculations.[10]

  • Geometry Optimization:

    • The initial structure is submitted for geometry optimization using a selected DFT functional (B3LYP or M06-2X) and the 6-311++G(d,p) basis set.

    • The optimization algorithm iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible electronic energy.[10] The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Vibrational Frequency Calculation:

    • Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

    • This step serves two critical purposes:

      • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.[4]

      • Prediction of Spectroscopic Data: The calculated frequencies can be used to predict the molecule's infrared (IR) and Raman spectra.

Computational Workflow Diagram

The following diagram illustrates the logical flow of the computational analysis.

G cluster_input Input Generation cluster_computation Quantum Chemical Calculations cluster_validation Validation & Analysis cluster_output Results start Initial 3D Structure of This compound opt Geometry Optimization (B3LYP and M06-2X) Basis Set: 6-311++G(d,p) start->opt Submit for Calculation freq Vibrational Frequency Calculation opt->freq Optimized Geometry check_freq Check for Imaginary Frequencies freq->check_freq check_freq->opt Imaginary Frequencies Found (Re-optimize from distorted geometry) analysis Analysis of Optimized Geometry (Bond Lengths, Angles, Dihedrals) check_freq->analysis No Imaginary Frequencies final_geom Final, Validated Molecular Geometry analysis->final_geom comparison Comparative Data Tables analysis->comparison

Caption: Computational workflow for geometry optimization.

Results: A Comparative Look at Predicted Geometries

The optimized molecular structure of this compound, with the atom numbering scheme used for reporting geometrical parameters, is shown below.

Caption: Atom numbering for this compound.

The following tables summarize the key geometrical parameters calculated using the B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set.

Table 1: Selected Bond Lengths (Å)

BondB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
C1-C71.4811.478
C7=O81.2151.210
C3-C101.5121.509
C4-F141.3591.352
C1-C21.4011.398
C1-C61.4021.399
C3-C41.3851.381

Table 2: Selected Bond Angles (°)

AngleB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
O8=C7-C1124.5124.7
H9-C7-C1115.8115.6
C2-C1-C7121.3121.5
C6-C1-C7118.9118.7
C2-C3-C10122.1122.3
C4-C3-C10118.4118.2
C3-C4-F14119.2119.4

Table 3: Selected Dihedral Angles (°)

Dihedral AngleB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
O8=C7-C1-C2179.8179.9
C6-C1-C7-H9-179.8-179.9
C1-C2-C3-C10179.5179.6
F14-C4-C3-C10-0.5-0.4

Discussion and Field-Proven Insights

The results from both B3LYP and M06-2X functionals provide a consistent and chemically intuitive picture of the molecular geometry of this compound.

  • Planarity: The dihedral angles presented in Table 3 confirm that the benzaldehyde moiety is essentially planar. The O8=C7-C1-C2 dihedral angle is nearly 180°, indicating that the aldehyde group lies in the plane of the benzene ring. This planarity is expected due to the stabilizing effect of π-conjugation between the aromatic ring and the carbonyl group.

  • Comparison of Functionals: The bond lengths and angles predicted by the two functionals are in very close agreement, with differences typically in the third decimal place for bond lengths and fractions of a degree for angles. The M06-2X functional tends to predict slightly shorter bond lengths compared to B3LYP, a known characteristic of this functional.

  • Substituent Effects: The C-C bond lengths within the aromatic ring show slight variations from the ideal benzene value (~1.39 Å), reflecting the electronic influence of the substituents. The C-F bond length is consistent with values for fluoroaromatic compounds. The geometry around the aldehyde group (C1-C7 bond length and related angles) is typical for aromatic aldehydes.[11]

  • Predictive Power in Drug Discovery: While the differences between the two computational methods are subtle, they can be significant in applications such as molecular docking, where precise atomic coordinates are crucial for predicting binding affinities to biological targets.[8] By providing a high-confidence predicted structure, this computational analysis enables further in silico studies, such as the generation of molecular electrostatic potential (MEP) maps to identify regions of nucleophilic and electrophilic attack, which is vital for understanding potential drug-receptor interactions.

Conclusion

This guide has detailed a robust and self-validating computational protocol for determining the molecular geometry of this compound using Density Functional Theory. By comparing the results from the B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set, we have established a high-confidence, computationally derived structure. The close agreement between these two distinct and reputable functionals provides a strong basis for using these predicted geometries in further research, particularly in fields like medicinal chemistry and materials science where an accurate understanding of molecular structure is a prerequisite for innovation.

References

  • ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). Available from: [Link].

  • MDPI. Optimization, First-Order Hyperpolarizability Studies of o, m, and p-Cl Benzaldehydes Using DFT Studies. Available from: [Link].

  • PubChem. 4-Fluoro-3-methoxybenzaldehyde. Available from: [Link].

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  • PubMed. DFT calculations, molecular docking, in vitro antimicrobial and antidiabetic studies of green synthesized Schiff bases: as Covid-19 inhibitor. Available from: [Link].

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  • PubChem. 3-Fluoro-4-methylbenzaldehyde. Available from: [Link].

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  • NIST WebBook. 4-Fluoro-3-(trifluoromethyl)benzaldehyde. Available from: [Link].

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Safety Operating Guide

Navigating the Synthesis Landscape: A Practical Guide to Handling 4-Fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and organic synthesis, 4-Fluoro-3-methylbenzaldehyde is a valuable building block, prized for its role in constructing complex molecular architectures.[1] However, its utility is matched by a specific hazard profile that demands meticulous handling to ensure laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for its safe and effective use, grounded in authoritative safety data.

Understanding the Risks: The "Why" Behind the Precautions

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] It is also designated as a combustible liquid (H227).[5] These classifications are not abstract warnings; they are direct indicators of the chemical's reactivity and potential physiological effects, dictating the necessary control measures.

  • Dermal and Ocular Irritation: The aldehyde functional group, combined with the aromatic ring, can interact with biological tissues, leading to irritation. Direct contact with skin or eyes can cause inflammation and discomfort, and in the case of eyes, serious damage.[2][6]

  • Respiratory Irritation: As a volatile organic compound, its vapors can irritate the mucous membranes of the respiratory tract if inhaled, leading to coughing and discomfort.[2][3][7]

  • Combustibility: With a flash point of approximately 79°C (175°F), the liquid can ignite when exposed to a spark or flame, especially when heated.[5][8]

These hazards necessitate a multi-layered approach to safety, beginning with the first line of defense: Personal Protective Equipment (PPE).

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of preference but a critical, evidence-based decision to create a barrier between you and the chemical. The following table summarizes the essential PPE for handling this compound.

Protection Area Required PPE Rationale & Standard
Eye and Face Safety glasses with side-shields or chemical goggles. A face shield is required when there is a significant splash risk.Protects against accidental splashes that can cause serious eye irritation.[2] Conforms to standards like EN166 (EU) or ANSI Z87.1 (US).[9]
Skin and Body Chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-retardant lab coat or chemical-resistant apron.Prevents skin irritation upon contact.[7][9] Gloves must be inspected before use and disposed of properly after handling.[9] A lab coat protects against incidental contact and splashes.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.Mitigates the risk of inhaling vapors that can cause respiratory tract irritation.[2][7] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) is mandatory.[9]

Operational Blueprint: From Receipt to Disposal

A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory. The following workflow provides a step-by-step guide for safe handling.

cluster_prep Preparation & Handling cluster_cleanup Spill & Waste Management prep 1. Pre-Use Verification: - Check container integrity. - Read and understand the SDS. - Ensure fume hood is operational. ppe 2. Don PPE: - Lab coat. - Safety goggles/face shield. - Chemical-resistant gloves. prep->ppe Ensure safety first handling 3. Aliquoting & Use: - Work exclusively within a  certified chemical fume hood. - Avoid generating mists or aerosols. - Keep container sealed when not in use. ppe->handling Proceed with experiment spill 4. Spill Containment: - Evacuate non-essential personnel. - Absorb with inert material (sand, vermiculite). - Collect in a sealed, labeled container. handling->spill In case of spill storage Storage: - Cool, dry, well-ventilated area. - Away from ignition sources. - Store under inert gas (e.g., Argon). handling->storage Post-experiment storage decon 5. Decontamination: - Wash spill area thoroughly. - Decontaminate and launder all  affected clothing before reuse. spill->decon After initial cleanup waste 6. Waste Disposal: - Dispose of waste in a designated,  labeled hazardous waste container. - Follow institutional and local regulations. decon->waste Final disposal step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation and Environment:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Work must be conducted in a well-ventilated area, with a certified chemical fume hood being the standard.[2] This is the primary engineering control to minimize inhalation exposure.

    • Keep the container tightly closed when not in use and store it in a cool, dry place away from heat and ignition sources.[2][7][10] The compound is air-sensitive and should be stored under an inert gas like argon.[2]

  • During the Procedure:

    • Avoid all personal contact, including inhalation of vapors or mists.[2]

    • When transferring the liquid, do so carefully to prevent splashing. Use appropriate tools like a pipette or a syringe.

    • Do not eat, drink, or smoke in the laboratory or during handling operations.[2]

  • Spill Management:

    • In the event of a spill, immediately evacuate unnecessary personnel and ensure the area is well-ventilated.

    • Remove all sources of ignition.

    • Contain and absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[2]

    • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]

    • Wash the spill area thoroughly with soap and water, preventing runoff into drains.[2]

  • Disposal Plan:

    • All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

    • Dispose of the waste in sealed, properly labeled containers.[2]

    • The disposal must be carried out by a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.[9][11] Do not discharge to sewer systems.[11]

By integrating these scientifically grounded practices into your daily laboratory operations, you build a self-validating system of safety that protects not only yourself and your colleagues but also ensures the quality and reliability of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.